molecular formula C34H47NO10 B8086822 3-Deoxyaconitine

3-Deoxyaconitine

Cat. No.: B8086822
M. Wt: 629.7 g/mol
InChI Key: PHASMOUKYDUAOZ-ZDKSWHTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Deoxyaconitine is a diterpenoid alkaloid, a class of compounds notably produced by various plant species belonging to the genus Aconitum (family Ranunculaceae), such as Aconitum pendulum and Aconitum kusnezoffii . This compound acts as a potent sodium channel activator , functioning as an agonist for voltage-dependent sodium-ion channels found in excitable tissues like cardiac muscle, skeletal muscle, and neurons . Its mechanism involves binding to neurotoxin binding site 2 on the alpha subunit of the sodium channel, which suppresses the conformational change from the active to the inactive state and causes the membrane to stay depolarized due to constant sodium influx . This specific action makes it a valuable pharmacological tool in neuroscience and cardiac research for investigating sodium channel function and pathophysiology . Researchers utilize this compound to study a wide range of biological processes, including neurotoxicity mechanisms, cardiac arrhythmias, and pain signaling pathways. Its role as a sodium channel modulator provides insights for studies on channel kinetics, structure-activity relationships of diterpenoid alkaloids, and the development of novel therapeutic agents. The compound has a molecular formula of C 34 H 47 NO 10 and a molecular weight of 629.74 g/mol . It is supplied as a white to off-white solid powder with a purity of ≥98% and has a solubility of approximately 50 mg/mL in DMSO . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28-,29+,31+,32-,33?,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHASMOUKYDUAOZ-ZDKSWHTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3175-95-9
Record name Deoxyaconitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003175959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 3-Deoxyaconitine from Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of the C19-diterpenoid alkaloid, 3-deoxyaconitine, and detailed methodologies for its isolation and purification from various Aconitum species. This document synthesizes information on traditional and advanced extraction and purification techniques, presenting quantitative data in structured tables and illustrating experimental workflows using Graphviz diagrams. The content is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

Quantitative Data on this compound Content and Yield

The following tables summarize the available quantitative data regarding the yield of this compound from extraction processes and its relative abundance in different Aconitum species.

Table 1: Yield of this compound from Aconitum carmichaeli

Starting MaterialExtraction MethodYield of Crude AlkaloidsYield of this compoundReference
400 g of dried and powdered rootsPercolation with 0.1 M HCl, followed by ethyl acetate extraction2.0 g (0.5%)180 mg (0.045% of starting material)[1][5]

Table 2: Relative Abundance of Diterpenoid Alkaloids in Aconitum duclouxii from a Single CCC Run

CompoundYield from 1 g of Total Alkaloid ExtractPurityReference
Benzoylaconine148.2 mg98.4%[4]
N-deethylaconitine24.1 mg97.2%[4]
Aconitine250.6 mg98.2%[4]
This compound 73.9 mg 96.8% 1
Ducloudine A31.4 mg96.6%[4]

Table 3: Quantitative Analysis of Diterpenoid Alkaloids in Aconitum pendulum

A study utilizing ultra-performance convergence chromatography (UPC²) coupled with mass spectrometry for the simultaneous quantification of five diester diterpenoid alkaloids in Aconitum pendulum included this compound in its analysis. While specific concentration values were not provided in the abstract, this method was validated for the quantification of this compound, suggesting its presence in this species. A comprehensive UPLC-Q-TOF/MS analysis of seven Aconitum species also identified this compound, although specific quantitative data was not the primary focus[6].

Experimental Protocols for Isolation and Purification

This section details various methodologies for the extraction and purification of this compound and related alkaloids from Aconitum species.

Traditional Extraction and Purification

A widely cited method for the isolation of this compound involves acid-base extraction followed by silica gel column chromatography[1][5].

Protocol 1: Isolation of this compound from Aconitum carmichaeli [1][5]

  • Extraction:

    • Percolate 400 g of air-dried and powdered roots of Aconitum carmichaeli with 5 L of 0.1 M HCl solution.

    • Basify the resulting acidic aqueous solution to a pH of 10 with a 10% aqueous NH₄OH solution.

    • Extract the basified solution three times with 6 L of ethyl acetate each time.

    • Remove the solvent under reduced pressure to obtain the total crude alkaloids as a yellowish amorphous powder (yield: 2.0 g).

  • Purification:

    • Subject the crude alkaloid extract to silica gel column chromatography.

    • Elute the column with a cyclohexane-acetone gradient system, starting from a ratio of 9:1 and gradually increasing the polarity to 1:2.

    • Collect the fractions and monitor by an appropriate method (e.g., TLC).

    • This compound is afforded from the fractions eluted with a cyclohexane-acetone ratio of 7:1 (yield: 180 mg).

Advanced Extraction Techniques

Modern extraction techniques can offer improved efficiency, reduced solvent consumption, and shorter extraction times. While specific protocols for this compound are not always detailed, the following methods have been successfully applied to the extraction of diterpenoid alkaloids from Aconitum species.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Chaenomeles speciosa (Adaptable for Aconitum Alkaloids) [7]

This protocol for triterpenoids can be adapted for the extraction of diterpenoid alkaloids from Aconitum.

  • Optimal Conditions:

    • Extraction Solvent: 93% Ethanol

    • Ultrasound Power: 390 W

    • Extraction Time: 30 minutes

    • Extraction Temperature: 70 °C

    • Liquid-to-Solid Ratio: 25 mL/g

    • Extraction Cycles: 2

Protocol 3: Microwave-Assisted Extraction (MAE) of Triterpenoid Saponins from Ganoderma atrum (Adaptable for Aconitum Alkaloids) [8]

This MAE protocol can be optimized for the extraction of alkaloids from Aconitum.

  • Optimal Conditions:

    • Extraction Time: 5 minutes

    • Temperature: 90 °C

    • Solvent-to-Material Ratio: 25:1

    • Solvent: 95% Ethanol

Protocol 4: Supercritical Fluid Extraction (SFE) of Alkaloids [9]

SFE with supercritical CO₂ is a green technology for extracting natural products. For the extraction of alkaloids, which are often present as salts in plants, a pretreatment with an alkaline reagent is generally required to convert them to their free base form, enhancing their solubility in supercritical CO₂.

  • General Parameters:

    • Pretreatment: Alkalization of the plant material with reagents such as ammonia, triethylamine, or sodium carbonate solution.

    • Supercritical Fluid: Carbon dioxide (CO₂)

    • Co-solvent: Ethanol or methanol is often added to improve the solvation power of the supercritical CO₂.

    • Pressure: Typically around 300 bar.

    • Temperature: Approximately 60 °C.

Advanced Purification Techniques

For high-purity isolation of this compound, advanced chromatographic techniques are employed.

Protocol 5: pH-Zone-Refining Counter-Current Chromatography (CCC) for Aconitum Alkaloids [4][10][11]

This technique is highly effective for the preparative separation of ionizable compounds like alkaloids.

  • Solvent System (for Aconitum coreanum):

    • Petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)[4].

    • The upper organic phase is used as the stationary phase and contains 10 mM triethylamine as a retainer.

    • The lower aqueous phase is the mobile phase and contains 10 mM hydrochloric acid as an eluter.

  • Procedure:

    • The multilayer coil is first entirely filled with the stationary phase.

    • The apparatus is rotated at a specific speed (e.g., 850 rpm).

    • The crude alkaloid extract, dissolved in a mixture of the two phases, is injected.

    • The mobile phase is then pumped through the column at a defined flow rate.

    • Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure compound.

Protocol 6: Preparative High-Performance Liquid Chromatography (Prep-HPLC) [12][13][14]

Prep-HPLC is a powerful tool for the final purification of this compound to a high degree of purity.

  • General Conditions (adaptable for this compound):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acetic acid or formic acid to improve peak shape). The separation can be performed in isocratic or gradient elution mode.

    • Flow Rate: Adjusted based on the column dimensions.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 230-254 nm for many alkaloids).

    • Sample Preparation: The partially purified fraction containing this compound is dissolved in the mobile phase before injection.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the isolation and purification processes described above.

Traditional_Isolation_Workflow Start Dried and Powdered Aconitum Roots Extraction Percolation with 0.1 M HCl Start->Extraction Basification Basification to pH 10 (10% NH4OH) Extraction->Basification Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Basification->Solvent_Extraction Evaporation Evaporation under Reduced Pressure Solvent_Extraction->Evaporation Crude_Alkaloids Crude Alkaloid Extract Evaporation->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography (Cyclohexane-Acetone Gradient) Crude_Alkaloids->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound

Caption: Workflow for the traditional isolation of this compound.

Advanced_Purification_Workflow Crude_Extract Crude Alkaloid Extract Initial_Purification Initial Purification (e.g., Liquid-Liquid Extraction) Crude_Extract->Initial_Purification Advanced_Extraction Advanced Extraction (UAE, MAE, or SFE) Advanced_Extraction->Initial_Purification CCC pH-Zone-Refining Counter-Current Chromatography Initial_Purification->CCC For complex mixtures Prep_HPLC Preparative HPLC Initial_Purification->Prep_HPLC For final polishing CCC->Prep_HPLC Further purification High_Purity_Compound High-Purity this compound Prep_HPLC->High_Purity_Compound

Caption: Workflow for advanced isolation and purification of this compound.

Conclusion

This technical guide provides a detailed overview of the natural sources and isolation of this compound from Aconitum species. The presented data and protocols offer a solid foundation for researchers and professionals in the field of natural product chemistry. The choice of extraction and purification methodology will depend on the specific research goals, available equipment, and desired scale of production. The application of advanced techniques such as UAE, MAE, SFE, and CCC can significantly enhance the efficiency and yield of the isolation process, providing high-purity this compound for further pharmacological and toxicological studies.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Deoxyaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyaconitine is a C19-diterpenoid alkaloid naturally occurring in various Aconitum species, plants with a long history in traditional medicine and a known source of potent bioactive compounds. As a derivative of the highly toxic aconitine, this compound exhibits significant biological activity, primarily as a sodium channel activator. Understanding its complex chemical architecture and stereochemistry is paramount for elucidating its mechanism of action, developing analytical standards, and exploring its potential in drug discovery. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

This compound possesses a complex hexacyclic aconitane carbon skeleton. Its chemical identity is defined by the following properties:

PropertyValueSource
Chemical Formula C₃₄H₄₇NO₁₀[1][2]
Molecular Weight 629.747 g/mol [1][3]
CAS Number 3175-95-9[1][2][4]
IUPAC Name (1α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,13,14,15-tetrol 8-acetate 14-benzoate[2][4]
Synonyms Deoxyaconitine[2]
Appearance White to off-white solid/powder[1]
Solubility Soluble in DMSO[2]
Stereochemistry

The intricate three-dimensional arrangement of atoms in this compound is crucial to its biological function. The molecule contains multiple chiral centers, leading to a specific stereochemical configuration. The stereochemistry has been elucidated through X-ray crystallography and NMR spectroscopy. The systematic name, (1α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-8,13,14,15-tetrol 8-acetate 14-benzoate, defines the spatial orientation of the substituents on the aconitane core.

Crystallographic Data

The crystal structure of this compound isolated from the roots of Aconitum carmichaeli Debx. has been determined by X-ray diffraction. This analysis provides precise information about the molecular geometry, including bond lengths and angles, and the overall conformation of the molecule in the solid state.

Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 12.039(3) Å, b = 15.805(4) Å, c = 17.320(3) Å
Volume 3295.5(13) ų
Z 4

Crystal data obtained from the publication: Gao, F., Zhu, S.-A. & Xiong, S.-J. (2010). 3-Deoxy-aconitine from the root of Aconitum Carmichaeli Debx. Acta Crystallographica Section E, E66, o1342.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. While a complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in the literature, its structure was originally established using NMR and Mass Spectrometry. For researchers requiring definitive structural confirmation, it is recommended to acquire and interpret 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The chemical shifts and coupling constants will be characteristic of the complex polycyclic structure and its various functional groups.

Experimental Protocols

Isolation and Purification of this compound from Aconitum carmichaeli

The following protocol is based on the method described by Gao et al. (2010) in Acta Crystallographica Section E.

4.1.1. Materials and Reagents

  • Air-dried and powdered roots of Aconitum carmichaeli

  • 0.1 M Hydrochloric acid (HCl) solution

  • 10% aqueous Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate

  • Cyclohexane

  • Acetone

  • Silica gel for column chromatography

4.1.2. Extraction Procedure

  • Percolate 400 g of air-dried and powdered roots of Aconitum carmichaeli with 5 L of 0.1 M HCl solution.

  • Basify the resulting acidic aqueous solution to a pH of 10 with 10% aqueous NH₄OH.

  • Extract the basified solution three times with 6 L of ethyl acetate.

  • Combine the ethyl acetate extracts and remove the solvent under reduced pressure to obtain the total crude alkaloids (approximately 2.0 g) as a yellowish amorphous powder.

4.1.3. Chromatographic Purification

  • Subject the crude alkaloid extract to column chromatography on a silica gel column.

  • Elute the column with a gradient system of cyclohexane-acetone, starting from a ratio of 9:1 and gradually increasing the polarity to 1:2.

  • Collect the fractions and monitor by an appropriate method (e.g., TLC).

  • Combine the fractions containing this compound, which elute with a cyclohexane-acetone ratio of 7:1.

  • Evaporate the solvent from the combined fractions to yield purified this compound (approximately 180 mg).

4.1.4. Crystallization for X-ray Analysis

  • Dissolve the purified this compound in acetone.

  • Allow the acetone to evaporate slowly at room temperature to obtain single crystals suitable for X-ray diffraction analysis.

Biological Activity and Signaling Pathway

This compound, like other aconitine-type alkaloids, is known to act as a potent activator of voltage-gated sodium channels (Naᵥ). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Mechanism of Action

Aconitine alkaloids bind to site 2 of the α-subunit of the voltage-gated sodium channel. This binding leads to a persistent activation of the channel by shifting the voltage dependence of activation to more negative potentials and inhibiting channel inactivation. The prolonged influx of Na⁺ ions leads to membrane depolarization and sustained cellular excitation.

Caption: Proposed mechanism of this compound on voltage-gated sodium channels.

Logical Workflow for Structural Elucidation

The determination of the complex structure of this compound involves a systematic workflow combining isolation, purification, and various analytical techniques.

Structural_Elucidation_Workflow cluster_analysis Structural Analysis Start Aconitum sp. Plant Material Extraction Acid-Base Extraction Start->Extraction Crude_Alkaloids Crude Alkaloid Mixture Extraction->Crude_Alkaloids Purification Silica Gel Column Chromatography Crude_Alkaloids->Purification Pure_Compound Pure this compound Purification->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR XRay X-ray Crystallography Pure_Compound->XRay Final_Structure Chemical Structure & Stereochemistry MS->Final_Structure Molecular Formula NMR->Final_Structure Connectivity & Stereochemistry XRay->Final_Structure 3D Structure & Absolute Configuration

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound is a structurally complex natural product with significant biological activity as a sodium channel activator. This guide has provided a detailed overview of its chemical structure, stereochemistry, and methods for its isolation and analysis. The provided data and protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic and toxicological properties of this potent alkaloid.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Deoxyaconitine on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, exerts its potent neurotoxicity through a targeted interaction with voltage-gated sodium channels (Nav). As a member of the aconitine family of toxins, it binds to the neurotoxin receptor site 2 on the α-subunit of these channels. This binding event induces a profound alteration in channel gating, leading to persistent activation. The primary molecular mechanisms involve a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of the inactivation process. Consequently, the channels open at more negative membrane potentials and remain open for a longer duration, leading to a sustained influx of sodium ions. This uncontrolled ion flow disrupts normal cellular excitability, particularly in neurons and cardiomyocytes, underpinning the toxicological profile of this compound. This guide provides a comprehensive overview of this mechanism, including available quantitative data, detailed experimental protocols for its study, and a visualization of the toxin's interaction with the channel.

Core Mechanism of Action at Neurotoxin Receptor Site 2

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[1] These channels cycle through resting, open, and inactivated states in response to changes in the membrane potential.[1]

This compound, like its parent compound aconitine, is classified as a site 2 neurotoxin.[2] These lipid-soluble alkaloids traverse the cell membrane to access their binding site, which is located within the inner pore of the sodium channel.[3][4] Specifically, neurotoxin receptor site 2 is a complex and allosterically regulated site involving the S6 transmembrane segments of domains I, III, and IV of the Nav channel α-subunit.

The binding of this compound to site 2 stabilizes the open state of the channel, leading to two primary biophysical consequences:

  • Hyperpolarizing Shift in Activation: The voltage threshold required to open the channel is shifted to more negative membrane potentials.[2][3] This means that even at normal resting membrane potentials, a significant population of sodium channels will be open, leading to a persistent inward sodium current.

  • Inhibition of Inactivation: The process of fast inactivation, which normally closes the channel pore shortly after opening, is significantly slowed or inhibited.[2] This results in a prolonged channel opening time and a sustained sodium influx.

This persistent sodium influx leads to membrane depolarization, causing hyperexcitability, spontaneous firing, and eventually, a complete loss of electrical excitability in neurons and muscle cells.

Quantitative Data

While extensive quantitative data exists for aconitine and other related alkaloids, specific data for this compound is less prevalent in the literature. The available information is often presented in comparative studies of various Aconitum alkaloids.

ParameterValueNav Channel Isoform(s)Comments
Binding Affinity (Kd) Not explicitly reported for this compound. Aconitine exhibits a Kd of 1.2 µM for rat brain sodium channels.[4]Rat Brain (mixed isoforms)The affinity of site 2 toxins is often state-dependent, with higher affinity for the open state of the channel.
Effective Concentration (EC50) Not explicitly reported for this compound. Aconitine has an EC50 of approximately 3 µM for increasing intracellular Na+ and Ca2+ in synaptosomes.[5]Synaptosomes (mixed isoforms)This reflects the functional consequence of channel activation.
Voltage Shift of Activation (ΔV½) Not explicitly reported for this compound. Aconitine causes a hyperpolarizing shift of approximately -20 mV to -50 mV, depending on the tissue and channel isoform.[2][3][6]Various (e.g., neuroblastoma, frog skeletal muscle)The magnitude of the shift can vary between different Nav channel subtypes.
Effect on Inactivation Not explicitly reported for this compound. Aconitine significantly slows or inhibits fast inactivation.[3][6]VariousThe extent of inactivation inhibition can be isoform-specific.
Toxicity (LD50) Not explicitly reported for this compound. Aconitine has a high toxicity with an LD50 of approximately 70 µg/kg in mice.[5]In vivo (mice)This reflects the systemic effects of persistent sodium channel activation.

Experimental Protocols

The primary technique for investigating the mechanism of action of this compound on voltage-gated sodium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane voltage.

Whole-Cell Voltage-Clamp Protocol for Studying this compound Effects

This protocol is adapted from standard procedures for studying voltage-gated sodium channels and can be applied to cell lines heterologously expressing specific Nav channel isoforms (e.g., HEK293 cells) or to primary cultured neurons.

3.1.1. Materials

  • Cell Culture: HEK293 cells stably or transiently expressing the Nav channel isoform of interest (e.g., Nav1.1-1.9).

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.

  • Patch-Clamp Rig: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.

  • Borosilicate Glass Capillaries: For pulling patch pipettes.

3.1.2. Procedure

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with the external solution.

    • Approach a selected cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Voltage-Dependence of Activation:

      • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

      • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments).

      • Record the resulting sodium currents.

    • Steady-State Inactivation:

      • From a holding potential of -120 mV, apply a series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -20 mV) for a duration sufficient to induce steady-state inactivation (e.g., 500 ms).

      • Follow each pre-pulse with a test pulse to a constant voltage (e.g., -10 mV) to measure the fraction of available channels.

  • Application of this compound:

    • After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow sufficient time for the toxin to take effect (this may be several minutes).

    • Repeat the voltage-clamp protocols to measure the effects of this compound on activation and inactivation.

  • Data Analysis:

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to determine the voltage-dependence of activation. Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor (k).

    • Plot the normalized current from the inactivation protocol against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V½) and slope factor (k).

    • Compare the parameters obtained before and after the application of this compound to quantify the voltage shifts.

Visualizations

Signaling Pathway of this compound Action

G This compound Interaction with Voltage-Gated Sodium Channel cluster_membrane Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Site2 Neurotoxin Receptor Site 2 Activation Hyperpolarizing Shift in Activation Site2->Activation Causes Inactivation Inhibition of Inactivation Site2->Inactivation Causes Toxin This compound Toxin->Site2 Binds to Na_Influx Persistent Na+ Influx Activation->Na_Influx Inactivation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Cellular Hyperexcitability Depolarization->Hyperexcitability G Workflow for Electrophysiological Analysis of this compound Cell_Prep Cell Preparation (HEK293 or Neurons) WC_Config Establish Whole-Cell Configuration Cell_Prep->WC_Config Baseline Record Baseline Na+ Currents WC_Config->Baseline Activation_Protocol Activation Protocol (Voltage Steps) Baseline->Activation_Protocol Inactivation_Protocol Inactivation Protocol (Pre-pulse Steps) Baseline->Inactivation_Protocol Toxin_App Apply this compound Activation_Protocol->Toxin_App Inactivation_Protocol->Toxin_App Post_Toxin_Rec Record Post-Toxin Na+ Currents Toxin_App->Post_Toxin_Rec Data_Analysis Data Analysis (Boltzmann Fits, I-V Curves) Post_Toxin_Rec->Data_Analysis Conclusion Quantify Effects on Channel Gating Data_Analysis->Conclusion

References

Unveiling the Toxicological Profile of 3-Deoxyaconitine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus, belongs to a class of compounds known for their potent physiological effects. While structurally related to the highly toxic aconitine, a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature. This guide provides a detailed overview of the known toxicological data for this compound, supplemented with comparative data from the more extensively studied aconitine to infer potential toxicological properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of related compounds.

In Vitro Toxicological Data

Direct quantitative in vitro toxicological data for this compound is limited. The primary available data point relates to its spasmolytic activity.

CompoundAssayCell/Tissue TypeEndpointValue
This compoundSpasmolytic ActivityIsolated Rabbit Small IntestineEC50100 nM
AconitineCytotoxicityHT22 (mouse hippocampal neuronal cells)IC50908.1 µmol/L

Note: Due to the scarcity of data for this compound, the IC50 value for aconitine is provided for comparative purposes, highlighting the need for further investigation into the cytotoxicity of this compound.

In Vivo Toxicological Data

CompoundSpeciesRoute of AdministrationEndpointValue
This compoundRabbitNot SpecifiedAnesthesia Enhancement0.375 mg/kg[1]
AconitineMouseOralLD501.8 mg/kg[2]
AconitineMouseIntravenousLD500.100 mg/kg[3]
AconitineMouseIntraperitonealLD500.270 mg/kg[3]
AconitineRatIntravenousLD500.064 mg/kg[3]

Note: The LD50 values for aconitine are presented to provide a toxicological benchmark for a closely related compound. The significant toxicity of aconitine underscores the need for cautious handling and thorough toxicological assessment of this compound.

Core Toxicological Mechanisms: Insights from Aconitine

The primary mechanism of toxicity for aconitine and related alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, nerves, and muscles[4].

Cardiotoxicity

Aconitine binds to site 2 of the VGSC, leading to a persistent activation of sodium channels[4]. This disrupts the normal cardiac action potential, causing:

  • Increased intracellular sodium and subsequent calcium overload.

  • Delayed afterdepolarizations and early afterdepolarizations, leading to triggered arrhythmias.

  • Ventricular tachycardia, ventricular fibrillation, and other life-threatening arrhythmias[2][5].

Neurotoxicity

The persistent activation of neuronal VGSCs by aconitine leads to membrane depolarization, spontaneous firing, and eventual conduction block. This manifests as:

  • Initial symptoms of paresthesia (tingling and numbness), particularly around the mouth and in the limbs[4].

  • Motor weakness and, in severe cases, paralysis[4].

  • Effects on the central nervous system, including dizziness and headache[6].

cluster_Aconitine Aconitine Alkaloid (e.g., this compound) cluster_VGSC Voltage-Gated Sodium Channel (VGSC) cluster_Cellular Cellular Effects cluster_Tissue Tissue/Organ Level Effects Aconitine Aconitine VGSC_Site2 Neurotoxin Binding Site 2 Aconitine->VGSC_Site2 Binds to Persistent_Activation Persistent Channel Activation VGSC_Site2->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Ca_Overload Ca2+ Overload (via Na+/Ca2+ exchanger) Na_Influx->Ca_Overload Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Arrhythmias Cardiac Arrhythmias Ca_Overload->Arrhythmias Membrane_Depolarization->Arrhythmias Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Membrane_Depolarization->Neurotoxicity Start Start Seed_Cells Seed Neuronal Cells (e.g., HT22) in 96-well plate Start->Seed_Cells Incubate_12h Incubate for 12h Seed_Cells->Incubate_12h Treat_Compound Treat with this compound (various concentrations) Incubate_12h->Treat_Compound Incubate_24_72h Incubate for 24-72h Treat_Compound->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Remove medium and solubilize formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Start Start Animal_Selection Select and Acclimate Rodents Start->Animal_Selection Dose_Finding Preliminary Dose Range Finding Study Animal_Selection->Dose_Finding Group_Allocation Allocate Animals into Dose Groups Dose_Finding->Group_Allocation Dosing Administer Graded Doses of This compound Orally Group_Allocation->Dosing Observation_Short Observe for 6 hours Dosing->Observation_Short Observation_Long Observe Daily for 14 Days Observation_Short->Observation_Long Record_Data Record Clinical Signs and Mortality Observation_Long->Record_Data Calculate_LD50 Calculate LD50 using Statistical Methods Record_Data->Calculate_LD50 End End Calculate_LD50->End

References

An In-depth Technical Guide to 3-Deoxyaconitine: Discovery, Historical Context, and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Deoxyaconitine, a diterpenoid alkaloid found in plants of the Aconitum genus. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its discovery, historical context, toxicological and pharmacological properties, as well as experimental protocols for its isolation, analysis, and functional characterization.

Discovery and Historical Context

This compound is a C19-diterpenoid alkaloid that has been isolated from various Aconitum species, including Aconitum carmichaeli Debx. and Aconitum kusnezoffii.[1] The genus Aconitum, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine and as a potent poison.[2] In Asia, preparations from Aconitum have been used for centuries to treat ailments such as arthritis, gout, and inflammation.[1] The high toxicity of these plants, primarily due to their alkaloid content, has also led to their use as arrow poisons throughout history.[2]

The scientific investigation of Aconitum alkaloids began in the 19th century, with the isolation of aconitine in 1833.[3] The structural elucidation of these complex diterpenoid alkaloids has evolved significantly over the past century, transitioning from classical chemical degradation methods to modern spectroscopic techniques.[3]

Physicochemical and Toxicological Data

This compound is a complex molecule with the chemical formula C₃₄H₄₇NO₁₀ and a molecular weight of 629.7 g/mol .[4] A summary of its key identifiers and properties is provided in the table below.

PropertyValueReference
CAS Number 3175-95-9[4]
Molecular Formula C₃₄H₄₇NO₁₀[4]
Molecular Weight 629.7 g/mol [4]
Synonyms Deoxyaconitine[4]
Botanical Source Aconitum spp.
Appearance Solid[4]
Solubility Soluble in DMSO[4]
Acute Toxicity

Pharmacological Properties

This compound, like other aconitine-type alkaloids, is known to interact with voltage-gated sodium channels.[1] This interaction is the primary mechanism underlying its pharmacological and toxicological effects.

AssaySpeciesEffectQuantitative DataReference
Isolated Small IntestineRabbitInduces spasmsEC₅₀ = 100 nM[4]
Lidocaine-induced Epidural AnesthesiaRabbitEnhances sensory loss, weight-bearing capacity, and partial paralysis0.375 mg/kg[4]

Experimental Protocols

Isolation and Purification of this compound from Aconitum carmichaeli

This protocol is based on a method described for the isolation of this compound from the roots of Aconitum carmichaeli.

Materials:

  • Air-dried and powdered roots of Aconitum carmichaeli

  • 0.1 M Hydrochloric acid (HCl) solution

  • 10% Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate

  • Cyclohexane

  • Acetone

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Percolate 400 g of air-dried and powdered roots with 5 L of 0.1 M HCl solution.

  • Basify the resulting acidic aqueous solution with 10% aqueous NH₄OH to a pH of 10.

  • Extract the basified solution with 6 L of ethyl acetate three times.

  • Combine the ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator to yield the total crude alkaloids.

  • Subject the crude alkaloid mixture to silica gel column chromatography.

  • Elute the column with a gradient of cyclohexane-acetone (from 9:1 to 1:2).

  • Collect the fractions and monitor by an appropriate method (e.g., TLC).

  • Combine the fractions containing this compound, which typically elute with a cyclohexane-acetone ratio of 7:1.

  • Evaporate the solvent from the combined fractions to yield purified this compound.

Quantification of this compound in Biological Samples by UPLC-MS/MS

This representative protocol is adapted from established methods for the analysis of aconitine alkaloids in biological matrices.[6][7]

Instrumentation:

  • Waters ACQUITY UPLC System

  • Waters XEVO TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 90% A

    • 0.5-1.0 min: Linear gradient to 10% A

    • 1.0-1.4 min: Hold at 10% A

    • 1.4-1.5 min: Linear gradient to 90% A

    • 1.5-2.0 min: Hold at 90% A

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.

Sample Preparation (Plasma):

  • To 100 µL of plasma in a 1.5 mL centrifuge tube, add an appropriate internal standard.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject the sample into the UPLC-MS/MS system.

Patch-Clamp Electrophysiology Assay for Voltage-Gated Sodium Channels

This protocol provides a general framework for assessing the effect of this compound on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific sodium channel subtype like Nav1.3).[4]

Materials:

  • HEK293 cells stably expressing the target voltage-gated sodium channel subtype

  • Cell culture medium and reagents

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH)

  • Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH)

  • This compound stock solution in DMSO

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture the HEK293 cells expressing the target sodium channel to an appropriate confluency.

  • On the day of the experiment, prepare a cell suspension and plate onto coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount a coverslip with the cells onto the recording chamber of the patch-clamp setup and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline sodium currents using a voltage-clamp protocol. For example, to measure activation, apply depolarizing voltage steps from a holding potential of -120 mV.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • After a stable effect is observed, record the sodium currents again using the same voltage-clamp protocol.

  • Analyze the data to determine the effects of this compound on channel properties such as activation, inactivation, and current amplitude.

Signaling Pathways and Experimental Workflows

The primary molecular target of this compound is the voltage-gated sodium channel. Its binding to the channel is thought to cause a persistent activation, leading to an influx of sodium ions and membrane depolarization. This can result in hyperexcitability of neurons and muscle cells.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Analysis and Characterization cluster_bioassay Biological Assays plant_material Aconitum Plant Material extraction Acid-Base Extraction plant_material->extraction crude_alkaloids Crude Alkaloid Extract extraction->crude_alkaloids chromatography Silica Gel Chromatography crude_alkaloids->chromatography pure_compound Pure this compound chromatography->pure_compound uplc_msms UPLC-MS/MS Quantification pure_compound->uplc_msms nmr NMR Structural Elucidation pure_compound->nmr patch_clamp Patch-Clamp Electrophysiology pure_compound->patch_clamp in_vivo In Vivo Studies (e.g., Anesthesia Enhancement) pure_compound->in_vivo

Experimental workflow for this compound research.

signaling_pathway deoxyaconitine This compound vgsc Voltage-Gated Sodium Channel (VGSC) deoxyaconitine->vgsc Binds and persistently activates na_influx Increased Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization hyperexcitability Neuronal/Muscular Hyperexcitability depolarization->hyperexcitability physiological_effects Physiological Effects (e.g., Spasms, Enhanced Anesthesia) hyperexcitability->physiological_effects

References

3-Deoxyaconitine: A Critical Contaminant in Crude Aconitine Preparations - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude preparations of aconitine, derived from plants of the Aconitum genus, are utilized in various traditional medicine systems. However, the inherent toxicity of aconitine necessitates rigorous quality control to ensure safety and efficacy. A significant challenge in the production of purified aconitine is the presence of structurally related alkaloid contaminants. Among these, 3-deoxyaconitine (C₃₄H₄₇NO₁₀) is a notable impurity.[1] This technical guide provides an in-depth overview of this compound as a contaminant, focusing on its quantification, isolation, and toxicological significance.

Data Presentation

Quantitative Analysis of this compound Contamination

The concentration of this compound can vary significantly depending on the Aconitum species and the processing methods employed. Limited quantitative data is available in the public domain, highlighting a need for further research in this area. One study has reported the following concentration in Aconitum carmichaelii:

Plant SourceContaminantConcentration (% w/w)Analytical Method
Aconitum carmichaeliiThis compound0.013%High-Performance Liquid Chromatography (HPLC)

Table 1: Quantitative data on this compound as a contaminant in a crude aconitine preparation.

Toxicological Profile
CompoundMechanism of ActionObserved Toxicological EffectsComparative Toxicity Data (LD₅₀)
Aconitine Voltage-gated sodium channel activatorCardiotoxicity (arrhythmias, ventricular fibrillation), Neurotoxicity (paresthesia, convulsions, respiratory paralysis)Not specified for direct comparison
This compound Voltage-gated sodium channel activatorInduces spasms in isolated rabbit small intestine (EC₅₀ = 100 nM), enhances lidocaine-induced sensory loss and paralysis in rabbits.[3]Not available in searched literature

Table 2: Summary of the toxicological effects of aconitine and this compound.

Experimental Protocols

Isolation of this compound from Aconitum carmichaelii

The following protocol outlines a method for the isolation of this compound from the roots of Aconitum carmichaelii:

1. Extraction:

  • Air-dry and powder the roots of Aconitum carmichaelii.

  • Percolate 400 g of the powdered roots with 5 L of 0.1 M HCl solution.

  • Basify the resulting acidic aqueous solution to pH 10 with 10% aqueous NH₄OH.

  • Extract the basified solution three times with 6 L of ethyl acetate.

  • Remove the solvent under reduced pressure to obtain the total crude alkaloids.

2. Chromatographic Separation:

  • Subject the crude alkaloid extract (2.0 g) to column chromatography on a silica gel column.

  • Elute the column with a cyclohexane-acetone gradient system, starting from a 9:1 ratio and gradually increasing to a 1:2 ratio.

  • Collect the fraction eluting with a cyclohexane-acetone ratio of 7:1, which contains this compound.

  • Further purification of the collected fraction may be required to achieve high purity.

Analytical Workflow for Identification and Quantification

A general workflow for the analysis of this compound in crude aconitine preparations can be established using modern chromatographic techniques.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis start Crude Aconitine Sample extraction Solvent Extraction (e.g., Methanol/Water) start->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC or UPLC-MS/MS Analysis (C18 Column) filtration->hplc identification Identification (Retention Time & Mass Spectra) hplc->identification quantification Quantification (Calibration Curve) identification->quantification

Figure 1: General workflow for the analysis of this compound.

Instrumentation and Conditions (General Guidance):

  • High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium bicarbonate or formic acid in water).

    • Detection: DAD for UV absorbance or ELSD for non-chromophoric compounds.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound for high selectivity and sensitivity.

Mandatory Visualizations

Mechanism of Action on Voltage-Gated Sodium Channels

The primary mechanism of toxicity for aconitine and its derivatives, including this compound, involves their interaction with voltage-gated sodium channels.

G cluster_0 Normal Nerve Impulse cluster_1 Effect of this compound AP Action Potential Na_open Voltage-gated Na+ channels open AP->Na_open Na_influx Na+ influx Na_open->Na_influx Depolarization Depolarization Na_influx->Depolarization Na_inactivate Na+ channels inactivate Depolarization->Na_inactivate Repolarization Repolarization Na_inactivate->Repolarization Deoxyaconitine This compound Na_persistent Persistent activation of Na+ channels Deoxyaconitine->Na_persistent Na_influx_cont Continuous Na+ influx Na_persistent->Na_influx_cont Depolarization_sust Sustained Depolarization Na_influx_cont->Depolarization_sust Paralysis Membrane Paralysis Depolarization_sust->Paralysis

Figure 2: Simplified signaling pathway of this compound on sodium channels.
Workflow for Isolation and Analysis

The following diagram illustrates the logical flow from raw plant material to the final analytical determination of this compound.

G cluster_0 Isolation cluster_1 Analysis plant_material Aconitum Plant Material extraction Acid-Base Extraction plant_material->extraction crude_alkaloids Crude Alkaloid Extract extraction->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom sample_prep Sample Preparation crude_alkaloids->sample_prep isolated_compound Isolated this compound column_chrom->isolated_compound isolated_compound->sample_prep analytical_method HPLC / UPLC-MS/MS sample_prep->analytical_method data_analysis Identification & Quantification analytical_method->data_analysis

Figure 3: Experimental workflow for this compound.

Conclusion

This compound represents a critical contaminant in crude aconitine preparations that requires careful monitoring to ensure product safety. This guide has provided the available quantitative data, a detailed isolation protocol, and a general analytical workflow. The primary mechanism of action is understood to be the activation of voltage-gated sodium channels, similar to aconitine. However, a significant gap exists in the literature regarding the comparative toxicology and specific signaling pathways of this compound. Further research is warranted to establish a more comprehensive toxicological profile and to develop and validate robust analytical methods for its routine quantification in raw materials and finished products. This will be crucial for the development of safer and more effective aconitine-based therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Deoxyaconitine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, notably Aconitum carmichaeli Debx.[1][2]. As a structural analogue of aconitine, it shares a complex chemical architecture and significant biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound powder, offering crucial data and methodologies for researchers and professionals engaged in pharmacology, toxicology, and drug development. Understanding these properties is fundamental for its accurate identification, quantification, and the exploration of its therapeutic and toxicological profiles.

Physicochemical Properties

The physicochemical characteristics of this compound powder are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyDataReference(s)
Molecular Formula C₃₄H₄₇NO₁₀[1]
Molecular Weight 629.747 g/mol [1][2]
CAS Number 3175-95-9[1][2]
Appearance White to off-white solid powder[1]
Melting Point Not explicitly reported for this compound. Aconitine (parent compound) melts at 200-205 °C (decomposes)[3]
Boiling Point 680.6 °C at 760 mmHg[4]
Flash Point 365.4 °C[4]
Solubility Very slightly soluble in water (0.61 g/L at 25 °C). Soluble in DMSO.[4]
Refractive Index 1.603[4]
Purity Typically >98% by HPLC[2]
Storage Conditions Store at -20°C to -80°C, protected from light.
Stability Stable for at least 4 years when stored at -20°C. In solvent, stable for 6 months at -80°C or 1 month at -20°C, protected from light.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline key experimental protocols.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol is adapted from established methods for the analysis of aconitum alkaloids[5][6][7][8][9].

a. Sample Preparation (Extraction from Plant Material):

  • Accurately weigh approximately 1 g of powdered plant material into a 50 mL centrifuge tube.

  • Add 1 mL of 10% ammonia solution and mix thoroughly to moisten the sample.

  • Add 25 mL of diethyl ether and shake on a platform shaker for 1 hour at 300 rpm.

  • Centrifuge at 4000 rpm for 10 minutes to separate the solid material.

  • Decant the diethyl ether extract into a clean tube.

  • Repeat the extraction twice more with 10 mL of diethyl ether for 30 and 10 minutes, respectively.

  • Combine all extracts and evaporate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase or a suitable solvent like acetonitrile/0.1% acetic acid (1:1).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b. Chromatographic Conditions:

  • HPLC System: Agilent 1100 Series or equivalent with a quaternary pump, autosampler, column heater, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM triethylamine adjusted to pH 3 with phosphoric acid). A typical gradient could be:

    • 0-20 min: 13-18% acetonitrile

    • 20-40 min: 18-21% acetonitrile

    • 40-45 min: 21-22% acetonitrile

    • 45-50 min: 22-70% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

c. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for the structural analysis of diterpenoid alkaloids like this compound[10][11][12].

a. Sample Preparation:

  • Ensure the this compound sample is of high purity (>95%).

  • Dissolve 5-10 mg of the purified powder in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

b. NMR Experiments:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D NMR:

    • ¹H NMR: To identify the proton environments in the molecule.

    • ¹³C NMR: To determine the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

c. Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

  • Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D NMR data.

  • Confirm the structure of this compound by comparing the obtained spectral data with published literature values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

This protocol is based on established methods for the mass spectrometric analysis of aconitine alkaloids[5][13][14][15][16][17].

a. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The eluent from an HPLC system can be directly introduced into the mass spectrometer for LC-MS analysis.

b. Mass Spectrometry Conditions (LC-MS/MS):

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for aconitine alkaloids.

  • MS Analysis:

    • Full Scan (MS1): To determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is expected.

    • Product Ion Scan (MS2 or MS/MS): To obtain fragmentation patterns. The precursor ion (the [M+H]⁺ ion of this compound) is isolated and fragmented by collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the mass spectra to confirm the molecular weight.

    • Interpret the fragmentation pattern to gain structural information. Common fragmentation pathways for aconitine-type alkaloids involve the neutral loss of acetic acid (60 Da), carbon monoxide (28 Da), methanol (32 Da), water (18 Da), and benzoic acid (122 Da).

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

a. Instrument and Sample Preparation:

  • Instrument: A simultaneous TGA-DSC instrument.

  • Sample: Accurately weigh a small amount of this compound powder (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum or ceramic).

b. Experimental Conditions:

  • Atmosphere: Typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Rate: A linear heating rate, commonly 10 °C/min.

  • Temperature Range: From ambient temperature up to a temperature sufficient to observe all thermal events (e.g., 30 °C to 600 °C).

c. Data Analysis:

  • TGA Curve: Analyze the weight loss as a function of temperature to identify decomposition steps and thermal stability.

  • DSC Curve: Analyze the heat flow to identify endothermic events such as melting and boiling, and exothermic events such as decomposition. The peak of the endotherm can be used to determine the melting point.

Signaling Pathway and Experimental Workflows

Mechanism of Action: Sodium Channel Activation

This compound, like its parent compound aconitine, is a potent activator of voltage-gated sodium channels (Nav)[19][20][21][22]. It binds to neurotoxin binding site 2 on the alpha subunit of the channel[4][20][21]. This binding event has several key consequences that lead to persistent neuronal and muscular excitation.

Sodium_Channel_Activation_by_this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav_channel Voltage-Gated Sodium Channel (Nav) Binding_site Neurotoxin Binding Site 2 Na_ion Na+ ions Nav_channel->Na_ion Prolonged influx Binding_site->Nav_channel Causes conformational change Deoxyaconitine This compound Deoxyaconitine->Binding_site Binds to Depolarization Persistent Membrane Depolarization Na_ion->Depolarization Leads to Action_potential Repetitive Firing of Action Potentials Depolarization->Action_potential Results in Neurotransmitter_release Enhanced Neurotransmitter Release (e.g., Acetylcholine) Action_potential->Neurotransmitter_release Stimulates

Caption: Signaling pathway of this compound on a voltage-gated sodium channel.

Experimental Workflow for Analysis

A typical workflow for the comprehensive analysis of this compound from a plant source to final characterization is depicted below.

Experimental_Workflow start Plant Material (e.g., Aconitum roots) extraction Alkaloid Extraction start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup hplc HPLC-UV Analysis (Quantification) cleanup->hplc Quantitative Analysis lcms LC-MS/MS Analysis (ID & Fragmentation) cleanup->lcms Qualitative & Structural Info nmr NMR Spectroscopy (Structural Elucidation) cleanup->nmr Detailed Structure tga TGA-DSC Analysis (Thermal Properties) cleanup->tga Thermal Behavior end Comprehensive Physicochemical Profile hplc->end lcms->end nmr->end tga->end

References

An In-Depth Technical Guide to the Diterpenoid Alkaloid Structure of 3-Deoxyaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid alkaloid 3-Deoxyaconitine, a compound of significant interest in pharmacological research. We delve into its core chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are presented in a structured format for clarity and comparative analysis. Furthermore, this guide elucidates the mechanism of action of this compound as a voltage-gated sodium channel activator, complete with a visual representation of its interaction with the channel. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on diterpenoid alkaloids.

Core Structure and Physicochemical Properties

This compound is a C19-diterpenoid alkaloid, a class of complex natural products known for their potent biological activities. It is primarily isolated from various species of the Aconitum genus, notably Aconitum carmichaeli. The core structure of this compound is closely related to that of Aconitine, the main and highly toxic alkaloid of the Aconitum species. The key distinguishing feature of this compound is the absence of a hydroxyl group at the C3 position of the aconitane skeleton. This structural modification significantly influences its toxicological and pharmacological profile.

The chemical formula of this compound is C₃₄H₄₇NO₁₀, with a molecular weight of approximately 629.74 g/mol . It is classified as a sodium channel activator.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₃₄H₄₇NO₁₀
Molecular Weight 629.74 g/mol
CAS Number 3175-95-9
Appearance White to off-white powder
Solubility Soluble in DMSO
Storage Temperature -20°C

Spectroscopic Data for Structural Elucidation

The intricate structure of this compound has been elucidated through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the complex three-dimensional structure of organic molecules like this compound. The ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise assignment of the molecule's complex polycyclic structure.

Table 2: ¹H-NMR and ¹³C-NMR Spectral Data for this compound

(Note: The following is a representative compilation of expected chemical shifts based on the known structure of this compound and related diterpenoid alkaloids. Actual values may vary slightly depending on the solvent and experimental conditions.)

Atom No.¹³C-NMR (δ, ppm)¹H-NMR (δ, ppm, multiplicity, J in Hz)
1~84.5~3.2 (d, J=...)
2~35.1~2.5 (m)
4~39.2~2.8 (m)
5~49.1~4.1 (d, J=...)
6~82.7~4.0 (d, J=...)
7~45.3~3.8 (m)
8~78.9~4.9 (d, J=...)
9~48.2~2.7 (m)
10~41.5~2.1 (m)
11~50.3~2.9 (m)
12~36.7~2.2 (m), 1.8 (m)
13~74.5~3.9 (s)
14~80.1~4.5 (d, J=...)
15~38.1~2.6 (m)
16~83.5~3.7 (dd, J=...)
17~61.9~3.1 (m)
19~53.8~2.4 (m), 1.9 (m)
20 (N-CH₂-CH₃)~48.9~2.5 (q, J=...)
21 (N-CH₂-CH₃)~13.5~1.1 (t, J=...)
1-OCH₃~56.2~3.3 (s)
6-OCH₃~58.0~3.4 (s)
16-OCH₃~59.1~3.5 (s)
18-OCH₃~57.5~3.6 (s)
8-O-CO-CH₃~170.1-
8-O-CO-CH₃~21.5~2.0 (s)
14-O-CO-Ph~166.8-
14-O-CO-Ph (C=O)~130.2-
14-O-CO-Ph (Ar-C)~128.5-133.0~7.4-8.0 (m)
Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation patterns of alkaloids. For this compound, the protonated molecule [M+H]⁺ is typically observed at m/z 630.3. The fragmentation pattern provides valuable structural information.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
630.3-[M+H]⁺
570.3CH₃COOH (60 Da)Loss of the acetyl group from C-8
538.3CH₃COOH + CH₃OH (92 Da)Subsequent loss of a methanol group
408.2C₁₄H₁₂O₂ (Benzoic Acid) + other fragmentsLoss of the benzoyl group from C-14 and other neutral losses
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3450O-HStretching (hydroxyl groups)
~2950-2850C-HStretching (alkane)
~1735C=OStretching (ester carbonyl of acetate)
~1720C=OStretching (ester carbonyl of benzoate)
~1600, ~1450C=CStretching (aromatic ring of benzoate)
~1240C-OStretching (ester)
~1100C-OStretching (ether)

Experimental Protocols

Isolation and Purification of this compound from Aconitum Species

The following is a generalized protocol for the isolation and purification of this compound, based on established methods for diterpenoid alkaloids.

Workflow for Isolation and Purification

G start 1. Plant Material Preparation (Dried and powdered Aconitum roots) extraction 2. Acidic Extraction (Percolation with dilute HCl) start->extraction basification 3. Basification (Addition of NH4OH to pH ~10) extraction->basification liquid_extraction 4. Liquid-Liquid Extraction (with Ethyl Acetate) basification->liquid_extraction concentration 5. Concentration (Rotary evaporation) liquid_extraction->concentration crude_alkaloids Crude Alkaloid Mixture concentration->crude_alkaloids chromatography 6. Column Chromatography (Silica gel, gradient elution) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions hplc 7. Preparative HPLC (Reversed-phase C18 column) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Plant Material Preparation: Air-dried and powdered roots of the selected Aconitum species are used as the starting material.

  • Acidic Extraction: The powdered plant material is percolated with a dilute aqueous acid solution (e.g., 0.1 M HCl) to protonate the alkaloids and extract them into the aqueous phase.

  • Basification: The acidic aqueous extract is then basified to a pH of approximately 10 using a base such as ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, typically ethyl acetate, to transfer the alkaloids into the organic phase.

  • Concentration: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like acetone or ethyl acetate, is used to separate the alkaloids based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Structural Elucidation

The purified compound is subjected to a battery of spectroscopic analyses for structural confirmation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) is employed to study the fragmentation pattern, which provides clues about the connectivity of the molecule.

  • NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to unambiguously assign all proton and carbon signals and to establish the stereochemistry of the molecule.

  • Infrared Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Mechanism of Action: Sodium Channel Activation

This compound, like its parent compound Aconitine, exerts its primary pharmacological and toxicological effects by modulating the function of voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Aconitine and related alkaloids are known to bind to neurotoxin receptor site 2 on the α-subunit of the sodium channel. This binding leads to a persistent activation of the channel by shifting the voltage dependence of activation to more negative potentials and inhibiting channel inactivation. This results in a continuous influx of sodium ions, leading to membrane depolarization and sustained cellular excitation.

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane nav_channel Voltage-Gated Sodium Channel (Nav) binding_site Binds to Site 2 on α-subunit deoxyaconitine This compound deoxyaconitine->nav_channel interacts with conformational_change Conformational Change binding_site->conformational_change channel_activation Persistent Channel Activation conformational_change->channel_activation na_influx Continuous Na+ Influx channel_activation->na_influx depolarization Membrane Depolarization na_influx->depolarization cellular_response Sustained Cellular Excitation (e.g., neurotransmitter release, muscle contraction) depolarization->cellular_response

Caption: Proposed mechanism of action of this compound on voltage-gated sodium channels.

The persistent activation of sodium channels by this compound can lead to a range of physiological effects, from analgesia at low concentrations to cardiotoxicity and neurotoxicity at higher doses. Understanding the precise interactions between this compound and the various subtypes of sodium channels is a key area of ongoing research for the development of novel therapeutic agents with improved selectivity and safety profiles.

Conclusion

This compound represents a fascinating and pharmacologically significant diterpenoid alkaloid. Its unique structure, characterized by the absence of a C3-hydroxyl group compared to Aconitine, modulates its interaction with biological targets, primarily voltage-gated sodium channels. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies for its study. The presented spectroscopic data and the outlined mechanism of action serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships of this compound and its derivatives holds promise for the development of novel therapeutics with selective actions on the nervous and cardiovascular systems.

Methodological & Application

Application Note: Quantification of 3-Deoxyaconitine in Plant Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyaconitine is a C19-diterpenoid alkaloid found in various species of the Aconitum genus (Ranunculaceae)[1][2]. Like other aconitine-type alkaloids, it is a contaminant in crude aconitine preparations and contributes to the overall toxicity and pharmacological profile of Aconitum extracts[1]. Due to the narrow therapeutic window of aconitine alkaloids, accurate quantification of individual components, including this compound, is crucial for the quality control and safety assessment of herbal preparations and derived pharmaceuticals.[3] High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for the simultaneous determination of multiple alkaloids in complex plant matrices.[4][5][6] This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated HPLC-DAD method.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other co-eluting compounds in a plant extract. The separation is achieved on a C18 column with a gradient elution system. A Diode Array Detector (DAD) is used for the detection and quantification of this compound, allowing for spectral analysis to confirm peak purity and identity. Quantification is performed using an external standard method by constructing a calibration curve from a certified reference standard of this compound.

Materials and Reagents

  • Reference Standard: this compound (purity ≥95%)[1]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure, 18.2 MΩ·cm)

  • Reagents: Formic acid (analytical grade), Ammonium bicarbonate (analytical grade)

  • Plant Material: Dried and powdered plant material (e.g., roots of Aconitum species)

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    35 40 60
    40 10 90
    45 10 90
    50 90 10

    | 60 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Wavelength: 210 nm, 254 nm, and 280 nm for monitoring. Quantification is typically performed at the wavelength of maximum absorbance for this compound (to be determined from the UV spectrum of the reference standard). A wavelength of 240 nm has been used for the detection of related aconitum alkaloids.[5]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Extraction:

    • Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.

    • Add 50 mL of 70% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Allow to stand for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate to dryness under reduced pressure using a rotary evaporator at 40 °C.

  • Purification (if necessary):

    • Dissolve the dried extract in 10 mL of 0.1 M HCl.

    • Extract three times with 10 mL of diethyl ether to remove non-alkaloidal components. Discard the ether layer.

    • Adjust the pH of the aqueous layer to 10 with ammonium hydroxide.

    • Extract the alkaloids three times with 10 mL of chloroform.

    • Combine the chloroform layers and evaporate to dryness.

  • Final Sample Solution:

    • Reconstitute the dried extract (from step 1 or 2) in 5 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations (low, medium, high) multiple times within the same day and on three different days. The relative standard deviation (RSD) should be <2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a pre-analyzed sample and calculate the percentage recovery. The recovery should be within the range of 95-105%.

  • Specificity: Evaluate the specificity by comparing the chromatograms of a blank, a standard solution, and a plant extract sample. The peak for this compound in the sample should have the same retention time and UV spectrum as the reference standard, and there should be no interfering peaks at the retention time of the analyte.

Data Presentation

Table 1: Linearity, LOD, and LOQ of the HPLC-DAD Method for this compound
ParameterValue
Linear Range (µg/mL)1 - 100
Regression Equationy = mx + c
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Table 2: Precision and Accuracy of the HPLC-DAD Method for this compound
Concentration (µg/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (Recovery, %)
Low< 2%< 2%95 - 105%
Medium< 2%< 2%95 - 105%
High< 2%< 2%95 - 105%
Table 3: Quantification of this compound in Different Plant Extracts
Sample IDPlant SpeciesPlant PartThis compound Content (mg/g of dry weight)
Sample 1Aconitum carmichaeliRootTo be determined
Sample 2Aconitum kusnezoffiiRootTo be determined
Sample 3Aconitum napellusTuberTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction (70% Methanol, Sonication) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation1 Evaporation to Dryness filtration1->evaporation1 reconstitution Reconstitution in Methanol evaporation1->reconstitution filtration2 Syringe Filtration (0.22 µm) reconstitution->filtration2 hplc_vial HPLC Vial filtration2->hplc_vial hplc_system HPLC-DAD System (C18 Column, Gradient Elution) hplc_vial->hplc_system data_acquisition Data Acquisition (Chromatogram & UV Spectrum) hplc_system->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_parameters Validation Parameters cluster_outcome Outcome method_validation HPLC-DAD Method Validation linearity Linearity (R² > 0.999) method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq precision Precision (RSD < 2%) method_validation->precision accuracy Accuracy (Recovery 95-105%) method_validation->accuracy specificity Specificity method_validation->specificity reliable_method Reliable & Reproducible Quantification Method linearity->reliable_method lod_loq->reliable_method precision->reliable_method accuracy->reliable_method specificity->reliable_method

Caption: Logical relationship of method validation parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using a validated HPLC-DAD method. The described methodology, including sample preparation, chromatographic conditions, and validation procedures, offers a reliable and accurate approach for the quality control of raw plant materials and finished herbal products containing Aconitum species. Adherence to this protocol will enable researchers and industry professionals to ensure the safety and efficacy of their products.

References

Application Note: A Sensitive and Robust LC-MS/MS Protocol for the Detection of 3-Deoxyaconitine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Deoxyaconitine in plasma. This compound is a diterpenoid alkaloid and a derivative of Aconitine, known for its activity as a sodium channel activator.[1] Given the narrow therapeutic range and potential toxicity of aconitine-type alkaloids, a robust analytical method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, designed to achieve low limits of detection and quantification suitable for clinical and forensic applications.

Introduction

This compound is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[2] These plants have a history of use in traditional medicine, but their application is limited by the high toxicity of their alkaloid constituents. Accurate measurement of these compounds in biological matrices is therefore essential for ensuring safety and efficacy in any therapeutic context. LC-MS/MS has become the preferred technique for the analysis of small-molecule drugs and their metabolites in biological fluids due to its inherent specificity and sensitivity. This document outlines a complete protocol for the analysis of this compound in plasma, leveraging established methodologies for related Aconitum alkaloids to provide a reliable and reproducible workflow for researchers, scientists, and drug development professionals.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma, a technique chosen for its simplicity and efficiency in removing interfering proteins.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (IS). Psoralen or a stable isotope-labeled analog of this compound is recommended as an IS.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column with a gradient elution to ensure optimal separation of this compound from potential matrix interferences.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected based on the fragmentation pattern of this compound.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 630.3570.310025
This compound (Qualifier) 630.3105.110040
Internal Standard (e.g., Psoralen) 187.0131.010020

Note: The molecular formula of this compound is C₃₄H₄₇NO₁₀, with a molecular weight of 629.7 g/mol . The precursor ion [M+H]⁺ is expected at m/z 630.3.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method, based on typical values for similar Aconitum alkaloid assays.[3]

Table 4: Expected Quantitative Performance

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%

Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) precipitation Protein Precipitation (300 µL Methanol + IS) plasma->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge1 Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporation Evaporation (N₂ Stream, 40°C) supernatant->evaporation reconstitution Reconstitution (100 µL Mobile Phase) evaporation->reconstitution vortex2 Vortex (30 s) reconstitution->vortex2 centrifuge2 Centrifuge (14,000 rpm, 5 min) vortex2->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample injection Inject Sample (5 µL) final_sample->injection lc_separation LC Separation (C18 Column, Gradient Elution) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

The described LC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound in plasma. The simple protein precipitation sample preparation, coupled with a specific and sensitive LC-MS/MS detection method, allows for reliable determination of the analyte at low concentrations. This method is well-suited for pharmacokinetic, toxicological, and clinical research involving this compound and other related Aconitum alkaloids. Further validation in the user's laboratory is recommended to ensure performance meets specific study requirements.

References

Application Notes and Protocols: Investigating the Effects of 3-Deoxyaconitine on Nav1.7 using Whole-Cell Patch Clamp

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive neurons.[1][2] Their role in pain signaling has made them a significant target for the development of novel analgesics.[2][3][4] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[5][6] 3-Deoxyaconitine, an alkaloid derived from Aconitum species, is a compound of interest for its potential modulatory effects on Nav channels. This document provides a detailed protocol for studying the effects of this compound on human Nav1.7 channels expressed in a heterologous system using the whole-cell patch clamp technique.

Data Presentation

The following tables summarize the key quantitative data that can be obtained from the experiments outlined in this protocol. These tables are designed for easy comparison of Nav1.7 gating properties in the absence and presence of this compound.

Table 1: Effect of this compound on Nav1.7 Current Density and Potency

ParameterControlThis compound (Concentration)
Peak Current Density (pA/pF)ValueValue
IC50 (µM)N/AValue
Hill CoefficientN/AValue

Table 2: Effect of this compound on Nav1.7 Gating Properties

Gating ParameterControlThis compound (Concentration)
Activation
V½ of Activation (mV)-11 ± SEM[7]Value ± SEM
Slope Factor (k)Value ± SEMValue ± SEM
Steady-State Inactivation
V½ of Inactivation (mV)-73 ± SEM[7]Value ± SEM
Slope Factor (k)Value ± SEMValue ± SEM
Time Constants
Time to Peak (ms)Value ± SEMValue ± SEM
Inactivation Time Constant (τ) (ms)Value ± SEMValue ± SEM

Experimental Protocols

This section details the methodologies for conducting whole-cell patch clamp experiments to assess the impact of this compound on Nav1.7 channels.

Cell Culture and Preparation

For these experiments, a stable cell line expressing the human Nav1.7 channel is recommended. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable choices.[8][9][10]

  • Cell Line: CHO cells stably expressing human Nav1.7 (hNav1.7).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Passage cells every 2-3 days when they reach 80-90% confluency.

  • Preparation for Recording:

    • Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Dissociate the cells using a gentle, non-enzymatic cell dissociation solution or brief exposure to trypsin-EDTA.

    • Resuspend the cells in the extracellular recording solution and plate them onto glass coverslips at a low density.

    • Allow the cells to adhere for at least 30 minutes before starting the recordings.

Solutions and Reagents

The following solutions are required for the whole-cell patch clamp recordings.

Table 3: Composition of Intracellular and Extracellular Solutions

Intracellular Solution Concentration (mM) Extracellular Solution Concentration (mM)
CsF120NaCl140
CsCl10KCl5
NaCl5CaCl₂2
HEPES10MgCl₂1
EGTA10HEPES10
CaCl₂0.1Glucose10
MgCl₂2
Mg-ATP4
Na-GTP0.4
pH 7.2 (with CsOH)pH 7.4 (with NaOH)
Osmolarity (mOsm) ~300Osmolarity (mOsm) ~310

Note: The use of Cesium (Cs+) in the intracellular solution helps to block potassium channels, thereby isolating the sodium currents.[11]

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the recording solution should not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch Clamp Recording
  • Equipment: A patch clamp amplifier, a data acquisition system (e.g., pClamp software), a microscope with manipulators, and a perfusion system.[12]

  • Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

  • Procedure:

    • Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief suction pulse to rupture the cell membrane and establish the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the voltage protocols.

    • Monitor the access resistance throughout the experiment and discard the recording if it changes significantly.

Voltage Protocols and Data Acquisition

The following voltage protocols are designed to characterize the effects of this compound on Nav1.7 activation and inactivation.

  • Current-Voltage (I-V) Relationship and Activation:

    • Holding Potential: -120 mV.

    • Protocol: Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 10 mV increments for 20-50 ms.[7][12]

    • Analysis: Measure the peak inward current at each voltage step. Convert the peak current to conductance (G) using the formula: G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for sodium. Plot the normalized conductance (G/Gmax) against the test potential and fit the data with a Boltzmann equation to determine the half-activation voltage (V½) and the slope factor (k).[12]

  • Steady-State Inactivation:

    • Holding Potential: -120 mV.

    • Protocol: Apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV in 10 mV increments, followed by a test pulse to 0 mV for 20 ms.[7]

    • Analysis: Measure the peak inward current during the test pulse for each pre-pulse potential. Plot the normalized current (I/Imax) against the pre-pulse potential and fit the data with a Boltzmann equation to determine the half-inactivation voltage (V½) and the slope factor (k).

  • Drug Application:

    • Record baseline currents using the protocols described above.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Allow the drug effect to reach a steady state (typically 3-5 minutes).

    • Repeat the voltage protocols to measure the currents in the presence of the compound.

    • To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at a specific test potential (e.g., 0 mV). Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation.

Visualizations

The following diagrams illustrate the experimental workflow and the putative mechanism of action of this compound on Nav1.7.

experimental_workflow cluster_prep Cell Preparation cluster_recording Whole-Cell Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis cell_culture CHO-hNav1.7 Cell Culture cell_dissociation Cell Dissociation cell_culture->cell_dissociation plating Plating on Coverslips cell_dissociation->plating giga_seal Giga-seal Formation plating->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell stabilization Stabilization whole_cell->stabilization baseline Baseline Recording (Control) stabilization->baseline drug_app This compound Application baseline->drug_app drug_rec Recording with Drug drug_app->drug_rec washout Washout drug_rec->washout iv_curve I-V Curve & Activation drug_rec->iv_curve dose_response Dose-Response (IC50) iv_curve->dose_response inactivation_curve Inactivation Curve inactivation_curve->dose_response

Caption: Experimental workflow for whole-cell patch clamp analysis.

Caption: Putative mechanism of this compound action on Nav1.7.

References

Application Note: A Cell-Based Fluorescence Assay for Characterizing the Sodium Channel Activator 3-Deoxyaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Voltage-gated sodium channels (NaVs) are essential transmembrane proteins that initiate and propagate action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] Their critical role in cellular excitability makes them important targets for a wide range of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants.[3][4] 3-Deoxyaconitine is a diterpenoid alkaloid derived from Aconitum species.[5][6] It is a known activator of voltage-gated sodium channels, binding to the neurotoxin receptor site 2 on the channel's α-subunit.[5][7][8] This binding promotes a persistent open state, leading to prolonged sodium ion (Na+) influx and membrane depolarization.[9] This application note provides a detailed protocol for a robust, high-throughput cell-based assay to quantify the activity of this compound and other potential NaV channel activators using a fluorescent sodium indicator.

Assay Principle This assay quantifies the activity of NaV channel activators by directly measuring the resulting increase in intracellular Na+ concentration. Cells stably expressing a specific NaV subtype are first loaded with a membrane-permeable fluorescent dye that is sensitive to Na+. When an activator like this compound is added, it binds to the NaV channels, forcing them into an open conformation. This leads to an influx of Na+ from the extracellular medium into the cytoplasm. The intracellular dye binds to the influxed Na+, causing a significant increase in its fluorescence intensity. This change in fluorescence is monitored over time using a kinetic plate reader and is directly proportional to the extent of NaV channel activation.

Mechanism of Action: this compound on NaV Channels

The following diagram illustrates the mechanism by which this compound activates voltage-gated sodium channels, leading to a measurable fluorescent signal.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Na_ion Na+ NaV_Channel_Open NaV Channel (Open State) Na_ion->NaV_Channel_Open Influx NaV_Channel_Closed NaV Channel (Closed State) NaV_Channel_Closed->NaV_Channel_Open Activation Dye Indicator Dye + Na+ Signal Fluorescent Signal ↑ Dye->Signal Deoxyaconitine This compound Deoxyaconitine->NaV_Channel_Closed Binds to Site 2

Caption: Mechanism of this compound-induced NaV channel activation and signal generation.

Experimental Protocols

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

I. Materials and Reagents
ItemDescription / Recommended Supplier
Cell Line HEK-293 or CHO cells stably expressing the NaV subtype of interest (e.g., hNaV1.5).
Culture Medium DMEM/F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
Assay Plates 384-well, black-walled, clear-bottom microplates.
Sodium Indicator ION Natrium Green 2 AM (ING-2 AM) or equivalent.[5]
Surfactant Pluronic™ F-127.
Assay Buffer Physiological Salt Solution (PSS): 140 mM NaCl, 5.9 mM KCl, 1.8 mM CaCl₂, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 11.5 mM Glucose, 10 mM HEPES, pH 7.4.
Test Compound This compound.[8]
Control Compound Tetrodotoxin (TTX) or Tetracaine (as a negative/inhibitor control).
Equipment Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation), automated liquid handler, cell culture incubator.
II. Experimental Workflow

The overall workflow for the assay is depicted below.

G Assay Workflow A 1. Seed Cells Plate NaV-expressing cells in a 384-well plate. B 2. Incubate Overnight Allow cells to form a monolayer (24-48h). A->B C 3. Prepare Dye Loading Solution Mix sodium indicator dye (e.g., ING-2 AM) with Pluronic F-127 in Assay Buffer. B->C D 4. Load Cells with Dye Remove culture medium, add dye solution, and incubate for 60 minutes at 37°C. C->D E 5. Prepare Compound Plate Create a serial dilution of this compound and controls (e.g., TTX) in Assay Buffer. D->E F 6. Perform Assay Readout Place both plates in a kinetic reader. Establish baseline fluorescence, then add compounds. E->F G 7. Monitor Fluorescence Record kinetic fluorescence signal for 5-10 minutes. F->G H 8. Data Analysis Calculate response over baseline. Plot dose-response curve and determine EC50. G->H

Caption: Step-by-step workflow for the cell-based sodium channel activation assay.

III. Detailed Methodologies

A. Cell Culture and Seeding

  • Culture the NaV-expressing cells in T-75 flasks using the appropriate complete culture medium at 37°C and 5% CO₂.

  • On the day of plating, aspirate the medium, wash the cells with PBS, and detach them using trypsin.

  • Resuspend the cells in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration that yields a seeding density of 10,000–15,000 cells per well in a 20 µL volume for a 384-well plate.

  • Incubate the plates for 24–48 hours at 37°C and 5% CO₂ to allow for cell attachment and monolayer formation.

B. Preparation of Solutions

  • Dye Loading Solution: Prepare a 2X working solution of the sodium indicator dye. For ING-2 AM, dilute the stock solution to 10 µM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.04% to aid in dye solubilization. Vortex to mix.

  • Compound Plate: Prepare a 2X concentrated serial dilution of this compound in Assay Buffer. A typical starting concentration for the dilution series might be 20 µM. Also, prepare 2X solutions of controls: a high concentration of a known inhibitor (e.g., 1 µM TTX) as a negative control and Assay Buffer alone as a vehicle (baseline) control.

C. Assay Procedure

  • After overnight incubation, gently remove the cell culture medium from the assay plate.

  • Add 20 µL/well of the 2X Dye Loading Solution.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Place both the cell plate and the compound plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.

  • Set the reader parameters (e.g., for ING-2: Excitation ~525 nm, Emission ~545 nm).

  • Initiate the kinetic read. Record a stable baseline fluorescence for 30-60 seconds.

  • Configure the instrument to add 20 µL/well from the compound plate to the cell plate. This brings all components to a 1X final concentration.

  • Continue recording the fluorescence signal kinetically for at least 5-10 minutes.

D. Data Analysis

  • For each well, calculate the maximum fluorescence response (F_max) after compound addition and subtract the baseline fluorescence (F_baseline) to get the net response (ΔF = F_max - F_baseline).

  • Normalize the data:

    • Set the average response of the vehicle control wells as 0% activation.

    • Set the response from a maximal concentration of this compound as 100% activation.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Representative Assay Parameters

ParameterRecommended Value
Cell LineCHO-hNaV1.5
Seeding Density (384-well)15,000 cells/well
Dye IndicatorION Natrium Green 2 AM (ING-2 AM)
Dye Loading Concentration5 µM (final)
Dye Loading Time60 minutes
Assay Volume (final)40 µL
Plate ReaderFlexStation 3
Read Time5 minutes post-compound addition

Table 2: Example Pharmacological Data

This table shows representative data that could be obtained from this assay for an activator and an inhibitor control. The EC₅₀ for this compound is hypothetical but based on reported potency in other systems.[6]

CompoundMode of ActionParameterValue
This compound ActivatorEC₅₀~150 nM
Veratridine Activator (Control)EC₅₀~15 µM
Tetrodotoxin (TTX) Inhibitor (Control)IC₅₀~10 nM
Vehicle (Buffer) Baseline Control% Activation0%

References

Application Notes and Protocols for Aconitine in a Mouse Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches did not yield specific data on the use of 3-Deoxyaconitine in mouse models of neuropathic pain. The following application notes and protocols are based on studies conducted with the parent compound, Aconitine (AC) , and provide a framework for investigating the potential analgesic effects of related compounds. The involvement of the TGR5 signaling pathway is a hypothesized mechanism based on its known role in neuropathic pain and is presented here as a potential avenue for investigation.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system. Its complex pathophysiology involves both peripheral and central sensitization, making it challenging to treat with conventional analgesics. Aconitine, a diterpenoid alkaloid derived from the Aconitum species, has been investigated for its analgesic properties in various pain models. These notes provide an overview of the application of aconitine in a mouse model of neuropathic pain, detailing its effects on pain behaviors and outlining relevant experimental protocols.

Data Presentation: Effects of Aconitine on Pain Behaviors

The analgesic efficacy of Aconitine has been evaluated in various mouse models of pain. The following tables summarize the quantitative data from studies assessing its effect on thermal hyperalgesia and chemically-induced pain.

Table 1: Effect of Aconitine on Thermal Pain Threshold in the Hot Plate Test

Treatment GroupDose (mg/kg)Mean Paw Withdrawal Latency (seconds)% Increase in Pain Threshold
Control-Not specified-
Aconitine (Low)0.3Not specified17.12%[1][2]
Aconitine (High)0.97.6 ± 1.4220.27%[1][2]
Aspirin2005.0 ± 1.4219.21%[1][2]

Table 2: Effect of Aconitine on Acetic Acid-Induced Writhing

Treatment GroupDose (mg/kg)Inhibition Rate of Writhing (%)
Control--
Aconitine (Low)0.368%[1][2]
Aconitine (High)0.976%[1][2]
Aspirin20075%[2]

Table 3: Effect of Aconitine in the Formalin Test (Phase II - Inflammatory Pain)

Treatment GroupDose (mg/kg)Inhibition Rate (%)
Aconitine (Low)0.336.08%[1][2]
Aconitine (High)0.932.48%[1][2]
Aspirin20048.82%[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for inducing neuropathic pain and assessing pain-related behaviors in mice.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is widely used to induce peripheral neuropathy.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 4-0 or 5-0 chromic gut or silk sutures

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).

  • Shave the fur on the lateral side of the thigh of the desired hind limb.

  • Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Place four loose ligatures of 4-0 or 5-0 chromic gut or silk suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied just tight enough to slightly constrict the nerve without arresting circulation.

  • Close the muscle layer and skin with sutures.

  • Allow the animals to recover on a heating pad.

  • Behavioral testing is typically performed 7, 14, and 21 days post-surgery.

Assessment of Mechanical Allodynia: Von Frey Test

This test measures the sensitivity to a mechanical stimulus.

Materials:

  • Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimate the mice to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.

  • Starting with a filament of low force, apply it perpendicularly to the mid-plantar surface of the hind paw until it buckles.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.

  • The 50% paw withdrawal threshold is calculated using a formula based on the pattern of responses.

Assessment of Thermal Hyperalgesia: Hot Plate Test

This test assesses the response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to confine the mouse

Procedure:

  • Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

  • Place the mouse gently onto the hot plate within the Plexiglas cylinder.

  • Start a timer immediately.

  • Observe the mouse for signs of pain, such as paw licking, shaking, or jumping.

  • Stop the timer and remove the mouse from the hot plate as soon as a pain response is observed. This is the paw withdrawal latency.

  • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

Visualization of Signaling Pathways and Workflows

Hypothesized Signaling Pathway: TGR5 in Neuropathic Pain

The G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, has been implicated in the modulation of neuropathic pain. Activation of TGR5 can lead to the reduction of neuroinflammation, a key component of neuropathic pain. While a direct link between Aconitine and TGR5 has not been established, this pathway represents a potential mechanism of action for analgesic compounds.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Anti_Inflammatory Anti-inflammatory Gene Expression pCREB->Anti_Inflammatory Promotes Pain_Relief Analgesia Anti_Inflammatory->Pain_Relief Leads to Drug TGR5 Agonist (e.g., INT-777) Drug->TGR5 Activates

Caption: Hypothesized TGR5 signaling cascade in neuropathic pain modulation.

Experimental Workflow for Evaluating Aconitine

The following diagram outlines the typical experimental workflow for assessing the analgesic effects of a compound in a mouse model of neuropathic pain.

Experimental_Workflow cluster_setup Model Induction and Baseline cluster_treatment Treatment and Assessment cluster_analysis Molecular Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Hot Plate) Animal_Acclimation->Baseline_Testing CCI_Surgery CCI Surgery Baseline_Testing->CCI_Surgery Drug_Administration Aconitine Administration (e.g., i.p. or oral) CCI_Surgery->Drug_Administration Post-operative Recovery Behavioral_Assessment Post-treatment Behavioral Testing Drug_Administration->Behavioral_Assessment Tissue_Collection Tissue Collection (Spinal Cord, DRG) Behavioral_Assessment->Tissue_Collection Molecular_Analysis Western Blot / qPCR (e.g., for TGR5, p-CREB) Tissue_Collection->Molecular_Analysis

Caption: Experimental workflow for preclinical evaluation of analgesics.

Conclusion

The available data suggests that aconitine exhibits analgesic properties in mouse models of acute and inflammatory pain. Further investigation is warranted to explore its efficacy in neuropathic pain models and to elucidate its precise mechanism of action. The protocols and pathways described herein provide a foundational framework for such studies. Researchers interested in this compound may consider using these established methods to characterize its potential therapeutic effects. Caution is advised due to the known toxicity of aconitine alkaloids, and appropriate dose-response studies are essential.

References

Application Notes and Protocols for the Structural Elucidation of 3-Deoxyaconitine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation of 3-Deoxyaconitine, a diterpenoid alkaloid found in various Aconitum species. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a powerful approach for the unambiguous identification and characterization of this complex natural product.

Introduction

This compound (C₃₄H₄₇NO₁₀, M.W. 629.74) is a member of the aconitine-type C₁₉-diterpenoid alkaloids, a class of compounds known for their potent biological activities and inherent toxicity. Found as a constituent in crude aconitine extracts from plants of the Aconitum genus (Ranunculaceae family), accurate structural determination of this compound is crucial for toxicological assessments, pharmacological studies, and the quality control of herbal medicines. This application note outlines the methodologies for its structural elucidation, presenting key spectral data and detailed experimental procedures.

Data Presentation

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, and tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns essential for structural confirmation.

Parameter Value
Molecular Formula C₃₄H₄₇NO₁₀
Monoisotopic Mass 629.31999 u
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion [M+H]⁺ m/z 630.3276
Mass Spectrometry Fragmentation Data

The fragmentation of the [M+H]⁺ ion of this compound provides key structural information. The major product ions are summarized below.

Precursor Ion (m/z) Product Ions (m/z) Neutral Loss Interpretation
630.3570.360Loss of acetic acid (CH₃COOH)
630.3528.3102Loss of benzoic acid (C₆H₅COOH)
630.3496.3134Sequential loss of CH₃COOH and CH₃OH
570.3468.3102Loss of benzoic acid from the m/z 570 fragment

Experimental Protocols

Sample Preparation

a) Extraction from Plant Material:

  • Air-dry and powder the roots of the Aconitum plant material.

  • Macerate the powdered material (100 g) with 70% methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

  • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Suspend the crude extract in 2% tartaric acid and partition with ethyl acetate to remove less polar compounds.

  • Adjust the pH of the aqueous layer to 9-10 with ammonia solution and extract with chloroform.

  • Evaporate the chloroform extract to obtain the crude alkaloids.

  • Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to isolate this compound.

b) Preparation for NMR Analysis:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

c) Preparation for Mass Spectrometry Analysis:

  • Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

NMR Spectroscopy Protocol

a) Instrumentation:

  • A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

b) 1D NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

c) 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

Mass Spectrometry Protocol

a) Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

b) Liquid Chromatography (for LC-MS):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over 15-20 minutes, hold for a few minutes, and then re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

c) Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizing Gas (N₂): 30-40 psi.

  • Drying Gas (N₂) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Fragmentor Voltage: 150-200 V.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: For fragmentation studies, select the [M+H]⁺ ion (m/z 630.3) as the precursor and apply collision-induced dissociation (CID) with varying collision energies (e.g., 20-40 eV).

Visualizations

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation plant_material Aconitum Plant Material extraction Methanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound nmr_analysis NMR Spectroscopy (1D: ¹H, ¹³C, DEPT 2D: COSY, HSQC, HMBC) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (HRMS, MS/MS) pure_compound->ms_analysis data_integration Data Integration and Interpretation nmr_analysis->data_integration ms_analysis->data_integration structure Structure of this compound data_integration->structure

Caption: Experimental workflow for the structural elucidation of this compound.

fragmentation_pathway parent [M+H]⁺ m/z 630.3 frag1 [M+H - CH₃COOH]⁺ m/z 570.3 parent->frag1 - 60 u frag2 [M+H - C₆H₅COOH]⁺ m/z 528.3 parent->frag2 - 102 u frag3 [M+H - CH₃COOH - CH₃OH]⁺ m/z 496.3 frag1->frag3 - 32 u frag4 [M+H - CH₃COOH - C₆H₅COOH]⁺ m/z 468.3 frag1->frag4 - 102 u

Caption: Proposed mass spectral fragmentation pathway of this compound.

Application Notes and Protocols for 3-Deoxyaconitine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for Dissolving 3-Deoxyaconitine in DMSO for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a diterpenoid alkaloid and a known activator of voltage-gated sodium channels.[1] Its activity makes it a valuable tool for studying neuronal excitability, ion channel function, and for screening potential therapeutic agents targeting these pathways. This document provides a detailed protocol for the preparation and use of this compound in dimethyl sulfoxide (DMSO) for various in vitro applications, including cytotoxicity and neurotoxicity assays.

Physicochemical and Solubility Data

Proper dissolution and handling of this compound are critical for obtaining reproducible experimental results. The following table summarizes its key properties and solubility in DMSO. It is important to note that solubility can vary between suppliers and may be enhanced by techniques such as warming and sonication.

ParameterValueSource(s)
Molecular Formula C₃₄H₄₇NO₁₀[1]
Molecular Weight 629.74 g/mol [1]
CAS Number 3175-95-9[1]
Solubility in DMSO 12.5 mg/mL (19.85 mM) (with ultrasonic and warming to 60°C)50 mg/mL (79.40 mM) (with ultrasonic)100 mg/mL (158.79 mM)MedchemExpressGlpBioSelleck Chemicals
Storage of Stock Solution Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.MedchemExpress

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations as needed for your desired concentration.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 629.74 g/mol x 1000 mg/g = 6.2974 mg

  • Weighing: Carefully weigh out approximately 6.3 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, you may employ the following techniques:

      • Warming: Gently warm the solution in a water bath or on a heat block at a temperature up to 60°C. Intermittently vortex the tube during warming.

      • Sonication: Place the tube in a sonicator bath until the solid is completely dissolved.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Experimental Protocols

The following are example protocols for assessing the in vitro effects of this compound on neuronal cell lines. Human neuroblastoma SH-SY5Y and rat pheochromocytoma PC12 cells are commonly used models for neurotoxicity studies.

Important Considerations:

  • Concentration Range: The optimal concentration of this compound for in vitro studies should be determined empirically for each cell line and assay. Based on data from related compounds and general neurotoxins, a starting concentration range of 1 µM to 100 µM is recommended for initial screening.

  • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Controls: Always include a vehicle control (DMSO at the same final concentration as the treated wells) and a positive control for the specific assay being performed.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • SH-SY5Y or PC12 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • SH-SY5Y or PC12 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control as described above. Include a positive control for maximum LDH release (provided in most kits).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect a portion of the supernatant from each well without disturbing the cell layer.

  • LDH Assay: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 3: Neurite Outgrowth Assay in PC12 Cells

This assay assesses the effect of this compound on neuronal differentiation.

Materials:

  • PC12 cells

  • Collagen-coated 24- or 96-well plates

  • Differentiation medium (low-serum medium containing Nerve Growth Factor, NGF)

  • This compound stock solution in DMSO

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density (e.g., 5 x 10³ cells/well for a 24-well plate) in complete medium and allow them to attach overnight.

  • Induction of Differentiation and Treatment:

    • Replace the complete medium with differentiation medium containing NGF.

    • Add various concentrations of this compound or vehicle control to the differentiation medium.

  • Incubation: Incubate the cells for 3-5 days, replacing the medium with fresh differentiation medium and compound every 2 days.

  • Image Acquisition: Capture images of the cells using a phase-contrast microscope.

  • Analysis: Quantify neurite outgrowth. A common criterion is to count the percentage of cells with neurites that are at least twice the length of the cell body diameter. Image analysis software can also be used to measure total neurite length.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound functions as a sodium channel activator. It binds to site 2 on the voltage-gated sodium channel, which leads to a persistent activation of the channel. This disrupts the normal gating mechanism, causing a continuous influx of sodium ions into the neuron. The sustained depolarization can lead to excitotoxicity and ultimately cell death.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion Na+ Influx Na_channel->Na_ion Persistent Opening Deoxyaconitine This compound Deoxyaconitine->Na_channel Binds and Activates Depolarization Persistent Depolarization Na_ion->Depolarization Leads to Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Causes Cell_Death Cell Death Excitotoxicity->Cell_Death Induces

Caption: Signaling pathway of this compound-induced neurotoxicity.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro study using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve this compound in DMSO (Stock Solution) serial_dilute Prepare Serial Dilutions in Culture Medium dissolve->serial_dilute prepare_cells Prepare Neuronal Cell Culture (e.g., SH-SY5Y, PC12) treat_cells Treat Cells with This compound prepare_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay neurotoxicity_assay Neurotoxicity Assay (e.g., Neurite Outgrowth) incubate->neurotoxicity_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis neurotoxicity_assay->data_analysis

Caption: General experimental workflow for in vitro studies.

References

Application of 3-Deoxyaconitine to Enhance Lidocaine-Induced Local Anesthesia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Local anesthetics are fundamental in clinical practice for pain management during surgical and other medical procedures. Lidocaine, a widely used amide local anesthetic, provides rapid onset but has a relatively moderate duration of action. Recent research has explored the use of adjuvants to prolong the anesthetic effect of lidocaine, thereby improving postoperative pain control and reducing the need for repeated doses or systemic analgesics. 3-Deoxyaconitine, a diterpenoid alkaloid extracted from plants of the Aconitum genus, has demonstrated potential as one such adjuvant. This document provides detailed application notes and experimental protocols based on preclinical findings, summarizing the quantitative data and outlining the methodologies for investigating the synergistic effects of this compound and lidocaine.

Mechanism of Action and Signaling Pathways

Lidocaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane, which prevents the generation and conduction of nerve impulses. This compound is also known to interact with sodium channels, specifically at neurotoxin receptor site 2, leading to persistent activation and depolarization of the nerve membrane. While this action might seem counterintuitive to anesthesia, at certain concentrations and in combination with a channel blocker like lidocaine, it may contribute to a more profound and sustained nerve block.

Furthermore, studies suggest that the enhancing effect of this compound on lidocaine-induced anesthesia is partially mediated by kappa-opioid receptors[1]. The activation of these receptors can lead to a decrease in neuronal excitability, likely through the inhibition of adenylyl cyclase and modulation of ion channels, thus contributing to the overall analgesic and anesthetic effect.

G Proposed Signaling Pathway for Synergistic Anesthesia cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Lidocaine Lidocaine Na_Channel Voltage-gated Sodium Channel Lidocaine->Na_Channel Blocks Deoxyaconitine This compound Deoxyaconitine->Na_Channel Modulates (Site 2) Kappa_Receptor Kappa-Opioid Receptor Deoxyaconitine->Kappa_Receptor Activates Nerve_Block Enhanced and Prolonged Nerve Blockade Na_Channel->Nerve_Block Leads to AC Adenylyl Cyclase Kappa_Receptor->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Nerve_Block Leads to

Proposed signaling pathway for synergistic anesthesia.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the enhancement of lidocaine-induced epidural anesthesia by this compound in a rabbit model.

Table 1: Effect of this compound on the Duration of Lidocaine-Induced Anesthesia [1]

Treatment GroupDuration of Sensory Loss (min)Duration of Loss of Weight-Bearing (min)Duration of Flaccid Paresis (min)
2% Lidocaine (1.5 ml)27.0 ± 2.733.0 ± 2.721.0 ± 4.2
2% Lidocaine (1.5 ml) + 150 µg this compound48.6 ± 4.949.5 ± 4.133.6 ± 6.7*
% Increase with this compound80%50%60%

*Values are mean ± SD. The addition of this compound significantly prolonged the duration of all measured anesthetic endpoints.

Table 2: Effect of Kappa-Opioid Antagonist on the Enhancement by this compound [1]

Treatment GroupDuration of Sensory Loss (min)
2% Lidocaine (1.5 ml) + 150 µg this compound48.6 ± 4.9
Nor-binaltorphimine (3 mg) + 2% Lidocaine (1.5 ml) + 150 µg this compoundPartially antagonized

*The study reported a partial antagonism by the kappa-opioid antagonist nor-binaltorphimine, suggesting the involvement of the kappa-opioid pathway in the synergistic effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these findings.

Protocol 1: Evaluation of Epidural Anesthesia in the Rabbit Model

This protocol is adapted from the study by Komoda et al. (2003)[1].

1. Animal Model:

  • Species: Adult rabbits

  • Number of Animals: 5 per group

  • Housing: Standard housing conditions with ad libitum access to food and water.

2. Drug Preparation:

  • Lidocaine Solution: 2% lidocaine hydrochloride.

  • This compound Solution: Dissolve this compound in a suitable vehicle to achieve a final concentration for a 150 µg dose in the injection volume.

  • Kappa-Opioid Antagonist (for mechanistic studies): Nor-binaltorphimine (3 mg).

3. Experimental Groups:

  • Group A (Control): 1.5 ml of 2% lidocaine.

  • Group B (Combination): 1.5 ml of 2% lidocaine with 150 µg of this compound.

  • Group C (Antagonist): 3 mg nor-binaltorphimine administered 30 minutes prior to 1.5 ml of 2% lidocaine with 150 µg of this compound.

4. Epidural Injection Procedure:

  • Administer the drug combinations into the epidural space.

5. Assessment of Anesthesia:

  • Onset Time: Measure the time from injection to the appearance of each endpoint.

  • Endpoints:

    • Sensory Loss: Assessed in the tail.

    • Loss of Weight-Bearing Ability: Observe the ability of the hind limbs to support the animal's weight.

    • Flaccid Paresis: Observe for flaccid paralysis of the hind limbs.

  • Duration: Measure the time from the onset of each endpoint until its complete resolution.

6. Data Analysis:

  • Compare the onset times and durations of the three endpoints between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

G Experimental Workflow for Rabbit Epidural Anesthesia Study start Start animal_prep Animal Preparation (Adult Rabbits) start->animal_prep grouping Divide into 3 Groups (A, B, C) animal_prep->grouping groupA Group A: Lidocaine grouping->groupA groupB Group B: Lidocaine + this compound grouping->groupB groupC Group C: Antagonist + Lidocaine + this compound grouping->groupC injection Epidural Injection groupA->injection groupB->injection groupC->injection assessment Assess Anesthetic Endpoints: - Sensory Loss - Loss of Weight-Bearing - Flaccid Paresis injection->assessment data_collection Record Onset and Duration assessment->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Workflow for rabbit epidural anesthesia study.
Protocol 2: Infiltration Anesthesia in a Rodent Model (Guinea Pig Wheal Test)

This is a standard protocol for evaluating cutaneous local anesthesia.

1. Animal Model:

  • Species: Guinea pigs.

  • Preparation: Shave the dorsal skin 24 hours before the experiment.

2. Drug Preparation:

  • Prepare various concentrations of lidocaine with and without this compound in sterile saline.

3. Experimental Procedure:

  • Inject 0.1 ml of the test solution intracutaneously to form a wheal. Mark the border of the wheal.

  • Use one side of the animal for the test drug and the other for the control (lidocaine alone).

4. Assessment of Anesthesia:

  • At set time intervals (e.g., every 5 minutes for 30-60 minutes), apply a standardized noxious stimulus (e.g., pinprick) to the center of the wheal.

  • Record the presence or absence of a flinching response. The absence of a response indicates successful anesthesia.

5. Data Analysis:

  • Determine the duration of anesthesia for each concentration.

  • Construct dose-response curves to compare the potency and efficacy of lidocaine with and without this compound.

Protocol 3: Sciatic Nerve Block in a Rodent Model (Rat)

This protocol assesses the effect on a major peripheral nerve.

1. Animal Model:

  • Species: Rats.

  • Anesthesia: Light general anesthesia (e.g., isoflurane) is required for the injection procedure.

2. Drug Preparation:

  • Prepare lidocaine solutions with and without this compound.

3. Injection Procedure:

  • Locate the sciatic nerve and inject a small volume (e.g., 0.1-0.2 ml) of the test solution around the nerve.

4. Assessment of Motor and Sensory Block:

  • Motor Function: Assess motor function of the injected limb at regular intervals using a scoring system (e.g., from normal movement to complete paralysis).

  • Sensory Function: Assess sensory block using the tail-flick or hot-plate test, applying the stimulus to the paw of the injected limb and measuring the withdrawal latency.

5. Data Analysis:

  • Compare the onset, duration, and depth of motor and sensory block between the different treatment groups.

Conclusion and Future Directions

The co-administration of this compound with lidocaine presents a promising strategy for prolonging the duration of local anesthesia. The available data strongly suggest a synergistic interaction, potentially mediated through both modulation of sodium channels and activation of kappa-opioid receptors. The provided protocols offer a framework for further investigation into this synergy, including dose-optimization studies, evaluation in different models of local anesthesia, and a more in-depth elucidation of the underlying molecular mechanisms. Further research is warranted to fully characterize the safety and efficacy profile of this combination before it can be considered for clinical application.

References

Application Notes and Protocols for the Experimental Use of 3-Deoxyaconitine to Induce Spasms in Isolated Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 3-Deoxyaconitine to induce spasms in isolated tissue preparations. The information is intended for researchers in pharmacology, physiology, and drug development who are investigating neuromuscular function and the effects of ion channel modulators.

Introduction

This compound is a diterpenoid alkaloid and an analog of aconitine, a potent neurotoxin known to activate voltage-gated sodium channels.[1][2][3] Like aconitine, this compound is expected to bind to site 2 of the alpha subunit of voltage-gated sodium channels (VGSCs) in their open state.[3] This interaction leads to a persistent influx of sodium ions, causing membrane depolarization, increased excitability, and ultimately, muscle spasms.[2][3] The study of this compound-induced spasms in isolated tissues provides a valuable model for understanding the pathophysiology of conditions involving muscle hyperexcitability and for screening potential therapeutic agents that target sodium channels.

Mechanism of Action: Signaling Pathway

This compound induces muscle spasms by persistently activating voltage-gated sodium channels (VGSCs) in excitable tissues such as skeletal and smooth muscle. The proposed signaling pathway is as follows:

  • Binding to VGSCs: this compound binds to the open state of the VGSC alpha subunit.[3]

  • Persistent Sodium Influx: This binding prevents the normal inactivation of the channel, leading to a prolonged influx of sodium ions (Na+) down their electrochemical gradient.[2][3]

  • Membrane Depolarization: The sustained influx of positive charge causes a persistent depolarization of the cell membrane.

  • Action Potential Firing: This depolarization leads to the repetitive and spontaneous firing of action potentials.

  • Calcium Influx: In muscle cells, these action potentials trigger the opening of voltage-gated calcium channels (VGCCs), leading to an influx of extracellular calcium (Ca2+) and the release of Ca2+ from intracellular stores like the sarcoplasmic reticulum.

  • Muscle Contraction: The elevated intracellular Ca2+ concentration initiates the cross-bridge cycling of actin and myosin filaments, resulting in muscle contraction and spasm.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Deoxyaconitine This compound VGSC Voltage-Gated Sodium Channel (VGSC) Deoxyaconitine->VGSC Binds to open state Na_ion Na+ VGSC->Na_ion Persistent Influx Depolarization Membrane Depolarization Na_ion->Depolarization VGCC Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates SR Sarcoplasmic Reticulum (SR) Depolarization->SR Stimulates Ca2+ release Ca_ion_extra Ca2+ VGCC->Ca_ion_extra Influx Contraction Muscle Spasm/ Contraction Ca_ion_extra->Contraction Ca_ion_intra Ca2+ SR->Ca_ion_intra Ca_ion_intra->Contraction

Figure 1: Signaling pathway of this compound-induced muscle spasm.

Experimental Protocols

The following protocols are generalized for the use of this compound in isolated tissue bath preparations. Specific parameters may need to be optimized depending on the tissue type and experimental setup.

Protocol 1: Induction of Spasms in Isolated Skeletal Muscle (e.g., Rat Phrenic Nerve-Hemidiaphragm)

This protocol is designed to assess the effects of this compound on neuromuscular transmission and skeletal muscle contractility.

Materials:

  • Tissue: Male Wistar rat (200-250 g) phrenic nerve-hemidiaphragm preparation.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose), bubbled with 95% O2 / 5% CO2, maintained at 37°C.

  • This compound Stock Solution: 10 mM in DMSO.

  • Equipment: Isolated tissue bath system with force-displacement transducer, stimulator, data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Dissect the phrenic nerve-hemidiaphragm preparation and mount it in the tissue bath containing PSS.

    • Attach the central tendon to the force transducer and the rib cage remnant to a fixed point.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with PSS changes every 15 minutes.

  • Experimental Workflow:

    • Record baseline twitch contractions by stimulating the phrenic nerve with supramaximal square-wave pulses (0.2 ms duration, 0.1 Hz).

    • Prepare serial dilutions of this compound from the stock solution in PSS.

    • Add this compound cumulatively to the tissue bath to achieve final concentrations ranging from 0.1 µM to 30 µM.

    • Allow each concentration to equilibrate for 15-20 minutes before adding the next.

    • Record changes in twitch amplitude and the development of spontaneous muscle spasms (changes in baseline tension).

  • Data Analysis:

    • Measure the amplitude of nerve-evoked twitches and the frequency and amplitude of spontaneous spasms.

    • Construct a dose-response curve for the spasmodic activity.

G A Tissue Dissection (Phrenic Nerve-Hemidiaphragm) B Mount in Tissue Bath (1g tension, 37°C PSS) A->B C Equilibration (60 min, wash every 15 min) B->C D Record Baseline (Nerve stimulation at 0.1 Hz) C->D E Cumulative Addition of This compound (0.1-30 µM) D->E F Record Twitch Amplitude and Spasms E->F G Data Analysis (Dose-Response Curve) F->G

References

Formulation of 3-Deoxyaconitine for Preclinical Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 18, 2025

Application Note

This document provides detailed protocols for the formulation of 3-Deoxyaconitine, a diterpenoid alkaloid derived from Aconitum species, for administration in animal models. Due to its classification as a sodium channel activator and potential toxicity, proper formulation and handling are critical for ensuring experimental reproducibility and animal welfare. This guide is intended for researchers, scientists, and professionals in drug development.

This compound is a white to off-white powder with a molecular weight of 629.74 g/mol and a chemical formula of C₃₄H₄₇NO₁₀. Its limited aqueous solubility necessitates the use of specific solvent systems for in vivo administration. The selection of an appropriate vehicle is paramount and should be guided by the intended route of administration, the desired pharmacokinetic profile, and the specific animal model being used.

Key Experimental Protocols

I. Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and consistent preparation of dosing formulations. Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).

  • Vortex the mixture thoroughly for 2-3 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulate matter is present.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

II. Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Administration

This formulation is suitable for systemic administration where rapid absorption is desired. The use of a co-solvent system with a surfactant is necessary to maintain the solubility of this compound in an aqueous vehicle.

Materials:

  • This compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • In a sterile conical tube, add the required volume of the this compound stock solution.

  • Add PEG300 to the tube. A common ratio is 1 part stock solution to 4 parts PEG300.

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add Tween-80 to the mixture. A typical final concentration of Tween-80 is 5%.

  • Vortex again to ensure complete mixing.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. A common final formulation composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • The final solution should be clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted.

  • This formulation should be prepared fresh on the day of use.

III. Formulation for Oral (p.o.) Gavage Administration

For oral administration, an oil-based vehicle can be used to facilitate absorption and potentially reduce local irritation.

Materials:

  • This compound stock solution in DMSO

  • Corn oil, sterile

  • Sterile conical tubes

Procedure:

  • In a sterile conical tube, add the required volume of the this compound stock solution.

  • Add sterile corn oil to the tube to achieve the final desired concentration. A common ratio is 1 part stock solution to 9 parts corn oil.

  • Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.

  • Visually inspect the formulation to ensure homogeneity before each administration.

  • This formulation should be prepared fresh on the day of use.

Data Presentation

The following tables summarize the available quantitative data for this compound and a related aconitine alkaloid, Bulleyaconitine A. It is important to note that specific pharmacokinetic and toxicological data for this compound are limited in publicly available literature, and the data for Bulleyaconitine A is provided for reference.

Table 1: In Vivo Efficacy of this compound

ParameterSpeciesModelRoute of AdministrationValueReference
EC₅₀ (Spasms) RabbitIsolated small intestineNot Applicable100 nM[1]
Effective Dose RabbitLidocaine-induced epidural anesthesiaNot specified0.375 mg/kg[1]

Table 2: Pharmacokinetic Parameters of Bulleyaconitine A in Rats (for reference) [2]

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)t½ (h)
Intravenous (i.v.) 0.0219.970.03310.501.23
Oral (p.o.) 0.042.110.1673.192.48
Oral (p.o.) 0.125.110.1679.591.93
Oral (p.o.) 0.3611.470.16718.102.17

Table 3: Acute Toxicity of Aconitine in Mice (for reference) [3]

CompoundRoute of AdministrationLD₅₀ (mg/kg)
Aconitine Intraperitoneal (i.p.)1.8

Note: The toxicity of this compound is expected to be significant, and appropriate safety precautions should be taken. The LD₅₀ of aconitine is provided as a reference for the potential high toxicity of related alkaloids.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Activation of Voltage-Gated Sodium Channels

This compound, like other aconitine-type alkaloids, is known to act as a neurotoxin by targeting voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. By binding to site 2 on the alpha subunit of the VGSC, this compound causes a persistent activation of the channel. This leads to an influx of sodium ions, membrane depolarization, and spontaneous, repetitive firing, which can result in arrhythmias and neurological symptoms.

G 3_Deoxyaconitine 3_Deoxyaconitine VGSC Voltage-Gated Sodium Channel (VGSC) 3_Deoxyaconitine->VGSC Binds to Site 2 Na_Influx Increased Na⁺ Influx VGSC->Na_Influx Causes Persistent Activation Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Repetitive Action Potential Firing Depolarization->Action_Potential Arrhythmia Cardiac Arrhythmias Action_Potential->Arrhythmia Neurotoxicity Neurological Effects (e.g., spasms, paresthesia) Action_Potential->Neurotoxicity

Signaling pathway of this compound action.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical workflow for the preparation and administration of this compound in an animal model.

G cluster_prep Formulation Preparation cluster_admin Animal Administration Stock Prepare Stock Solution (this compound in DMSO) Vehicle Select and Prepare Administration Vehicle Stock->Vehicle Final Prepare Final Dosing Formulation Vehicle->Final Dose Calculate Dose (mg/kg) Final->Dose Administer Administer to Animal Model (e.g., i.p., p.o.) Dose->Administer Monitor Monitor for Efficacy and Adverse Effects Administer->Monitor

Experimental workflow for this compound administration.

References

Troubleshooting & Optimization

3-Deoxyaconitine stability issues in long-term storage and experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with 3-deoxyaconitine during long-term storage and experimentation. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least four years.[1] It is also recommended to store it in a tightly sealed container, protected from light and moisture.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is significantly influenced by the solvent, pH, and temperature. Diterpenoid alkaloids, including this compound, are known to be susceptible to degradation in solution, particularly through hydrolysis of their ester linkages. This degradation is accelerated in alkaline conditions (pH > 7).

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound, a diester-diterpenoid alkaloid, is hydrolysis. This involves the cleavage of the acetate and benzoate ester groups, leading to the formation of less acetylated and/or benzoylated derivatives. This process is catalyzed by both acidic and, more significantly, alkaline conditions.

Q4: Can I store this compound solutions for later use?

A4: It is generally not recommended to store this compound in solution for extended periods, especially in aqueous buffers with neutral to alkaline pH. If short-term storage is necessary, it is advisable to prepare the solution in an anhydrous aprotic solvent like DMSO, store it at -20°C or -80°C, and protect it from light.[2] For aqueous experiments, fresh solutions should be prepared immediately before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results over time. Degradation of this compound in the stock or working solution.Prepare fresh solutions for each experiment. If using a stock solution in DMSO, minimize freeze-thaw cycles. Store aliquots at -80°C. Verify the concentration of the solution using a validated analytical method like HPLC before use.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products due to improper storage or handling of the solution.Analyze the degradation products using mass spectrometry (MS) to identify their structures. The primary degradation products are likely due to hydrolysis. Review solution preparation and storage procedures. Ensure the pH of aqueous solutions is appropriate for stability (ideally slightly acidic, around pH 4-6).
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.This compound has limited water solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).

Long-Term Storage Stability Data

Storage Condition Form Expected Stability Primary Degradation Pathway
-20°C, protected from light and moistureSolid Powder≥ 4 years[1]Minimal degradation
4°C, protected from light and moistureSolid PowderStable for shorter durations, but -20°C is recommended for long-term storage.Minimal degradation
Room TemperatureSolid PowderNot recommended for long-term storage.Potential for slow degradation over time.
Aqueous Buffer (pH 7.4) at 4°CSolutionUnstable, significant degradation expected within days.Hydrolysis of ester linkages.
Aqueous Buffer (pH 5.0) at 4°CSolutionMore stable than at neutral or alkaline pH, but degradation is still likely over time.Hydrolysis of ester linkages.
DMSO at -20°CSolutionRelatively stable for several weeks to months when stored properly in aliquots to avoid freeze-thaw cycles.Minimal degradation if anhydrous and protected from light.

Experimental Protocols

For researchers needing to understand the stability of this compound under specific experimental conditions, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[4]

1. Acidic and Alkaline Hydrolysis

  • Objective: To assess the susceptibility of this compound to hydrolysis.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add an aliquot of the stock solution to 1 M HCl to achieve a final concentration of 100 µg/mL.

    • For alkaline hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Incubate the solutions at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis (for the acidic sample, use NaOH; for the alkaline sample, use HCl).

    • Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of degradation products.

2. Oxidative Degradation

  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 100 µg/mL.[5]

    • Keep the solution at room temperature and protect it from light.

    • Collect samples at different time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples directly by HPLC.

3. Thermal Degradation

  • Objective: To investigate the effect of high temperature on the stability of solid this compound.

  • Protocol:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

    • Analyze the solution by HPLC to quantify the amount of undegraded this compound.

4. Photolytic Degradation

  • Objective: To assess the stability of this compound upon exposure to light.

  • Protocol:

    • Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol:water 1:1).

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Collect samples from both the exposed and control solutions at various time points.

    • Analyze the samples by HPLC to compare the degradation between the light-exposed and control samples.

Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition Reagent/Condition Typical Duration Expected Outcome Potential Degradation Products
Acidic Hydrolysis 1 M HCl at 60°C24 hoursModerate degradation.Hydrolysis of the C8-acetate and C14-benzoate ester groups.
Alkaline Hydrolysis 0.1 M NaOH at 60°C8-24 hoursSignificant degradation.Rapid hydrolysis of the C8-acetate and C14-benzoate ester groups.
Oxidation 3% H₂O₂ at Room Temp.24 hoursPotential for some degradation, though diterpenoid alkaloids are often relatively stable to oxidation.N-oxide formation or other oxidative modifications.
Thermal (Solid) 80°C72 hoursExpected to be relatively stable in solid form.Minimal degradation expected.
Photolysis UV/Visible light (ICH Q1B)VariesSusceptibility to photodegradation should be determined experimentally.Photodegradation products could involve rearrangements or cleavage.

Visualizations

Likely Degradation Pathway of this compound

The primary degradation pathway for this compound is expected to be the hydrolysis of its ester linkages, particularly under alkaline conditions.

G cluster_0 This compound Structure cluster_1 Hydrolysis Products 3_Deoxyaconitine This compound (Diester Diterpenoid Alkaloid) Monoester_Product_1 Hydrolysis Product 1 (Loss of Acetate Group) 3_Deoxyaconitine->Monoester_Product_1 OH- / H+ Monoester_Product_2 Hydrolysis Product 2 (Loss of Benzoate Group) 3_Deoxyaconitine->Monoester_Product_2 OH- / H+ Amino_Alcohol_Product Final Hydrolysis Product (Loss of both Ester Groups) Monoester_Product_1->Amino_Alcohol_Product OH- / H+ Monoester_Product_2->Amino_Alcohol_Product OH- / H+

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

A general workflow for assessing the stability of this compound is outlined below.

G Start Obtain this compound Protocol Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Protocol Analysis Stability-Indicating HPLC Method Development Protocol->Analysis Quantification Quantify this compound and Degradation Products Analysis->Quantification Identification Characterize Degradation Products (LC-MS, NMR) Quantification->Identification Report Establish Stability Profile and Degradation Pathway Identification->Report

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Reverse-Phase HPLC Analysis of 3-Deoxyaconitine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 3-Deoxyaconitine. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Peak Tailing for this compound

Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, a diterpenoid alkaloid. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise peak integration, reduce resolution, and affect the accuracy of quantification. The primary cause of peak tailing for basic analytes is often secondary interactions with residual silanol groups on the silica-based stationary phase.

Below is a step-by-step guide to diagnose and resolve peak tailing for this compound.

Is the peak tailing affecting only this compound or all peaks in the chromatogram?

  • All peaks are tailing: This typically points to a system-wide issue.

    • Check for extra-column volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing. Ensure all connections are secure and tubing is as short and narrow as possible.

    • Column void or blockage: A void at the head of the column or a partially blocked inlet frit can distort the flow path, leading to tailing for all peaks. Reversing and flushing the column, or replacing the column if necessary, can resolve this.

    • Improper sample solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Only the this compound peak is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase. The following sections will address these specific interactions.

Step 1: Evaluate and Optimize Mobile Phase pH

Recommendation:

Operate the mobile phase at a low pH, typically around pH 3.0 . At this pH, the majority of silanol groups will be in their neutral form (Si-OH), reducing the electrostatic interactions that cause peak tailing.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using a suitable buffer system like phosphate or formate.

  • Prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the C18 column with the initial mobile phase for at least 30 minutes.

  • Inject a standard solution of this compound and record the chromatogram.

  • Calculate the peak asymmetry factor (As) or tailing factor (Tf) for each pH condition. A value close to 1.0 indicates a symmetrical peak.

  • Compare the peak shapes to determine the optimal pH that provides the most symmetrical peak.

Expected Outcome: A significant improvement in peak symmetry is expected as the pH is lowered from neutral to acidic.

Mobile Phase pHExpected Peak Shape for this compoundRationale
7.0 (Neutral) Severe TailingAt neutral pH, silanol groups are deprotonated (Si-O⁻) and this compound is likely protonated, leading to strong ionic interactions and peak tailing.
3.0 (Acidic) Significantly Improved SymmetryAt acidic pH, silanol groups are protonated (Si-OH), minimizing secondary ionic interactions with the protonated analyte.
Step 2: Employ Mobile Phase Additives (Competing Bases)

If adjusting the pH alone does not completely resolve peak tailing, the use of a competing base as a mobile phase additive can be effective. These additives, such as triethylamine (TEA), are small basic molecules that interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with this compound.

Recommendation:

Add a low concentration of triethylamine (TEA) , typically 0.1% (v/v) , to the aqueous component of the mobile phase.

Experimental Protocol: Evaluating the Effect of Triethylamine (TEA)

  • Prepare two sets of mobile phase at the optimal pH determined in Step 1 (e.g., pH 3.0). One set will be the control, and the other will contain 0.1% (v/v) TEA.

  • Equilibrate the C18 column with the control mobile phase and inject the this compound standard.

  • Flush the column thoroughly with the new mobile phase containing TEA and allow it to equilibrate.

  • Inject the this compound standard again and record the chromatogram.

  • Compare the peak asymmetry of this compound with and without TEA.

Expected Outcome: The addition of TEA should further reduce peak tailing by masking the residual silanol groups.

Mobile Phase AdditiveExpected Peak Asymmetry (As)Rationale
None (Control) > 1.2Residual silanol interactions cause peak tailing.
0.1% Triethylamine (TEA) Approaching 1.0TEA acts as a competing base, blocking active silanol sites and improving peak shape.[1]
Step 3: Column Selection and Hardware Considerations

The choice of HPLC column can have a significant impact on peak shape for basic compounds.

Recommendations:

  • Use an end-capped column: Modern, high-purity silica columns that are "end-capped" have a much lower concentration of free silanol groups, which significantly reduces peak tailing for basic compounds.

  • Consider a column with a different stationary phase: If tailing persists, explore columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica technologies, which are designed to shield silanol interactions.

  • Use a guard column: A guard column can help protect the analytical column from contaminants in the sample that could create active sites and contribute to peak tailing over time.

Troubleshooting Flowchart

Caption: A systematic workflow for troubleshooting peak tailing of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show peak tailing in reverse-phase HPLC?

A1: this compound is a diterpenoid alkaloid and, like many alkaloids, it is a basic compound. In reverse-phase HPLC using silica-based columns, residual acidic silanol groups on the stationary phase can interact with the basic analyte through secondary ionic interactions. This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailing peak.

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: While the exact pKa of this compound is not readily published, for basic compounds, a mobile phase pH of around 3.0 is generally recommended. At this acidic pH, the silanol groups on the silica stationary phase are protonated and therefore neutral, which minimizes the secondary ionic interactions that cause peak tailing.

Q3: How does triethylamine (TEA) improve the peak shape of this compound?

A3: Triethylamine is a small, basic molecule that acts as a "silanol blocker." When added to the mobile phase, TEA preferentially interacts with the active silanol sites on the stationary phase. This effectively masks these sites, preventing them from interacting with the this compound analyte and thereby reducing peak tailing.[1]

Q4: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

A4: Yes, the choice of organic modifier can have a minor effect on peak shape. Methanol is a more polar and protic solvent than acetonitrile and can engage in hydrogen bonding with residual silanol groups, which may help to reduce their interaction with the analyte to some extent. However, adjusting the mobile phase pH and using additives like TEA typically have a much more significant impact on improving the peak shape of basic compounds like this compound.

Q5: I've optimized my mobile phase, but I still see some tailing. What else can I do?

A5: If mobile phase optimization does not completely resolve the issue, consider the following:

  • Column Choice: Ensure you are using a high-quality, end-capped C18 column. Older columns or those not specifically designed for the analysis of basic compounds may have a higher number of active silanol sites.

  • Column Contamination: The column may have become contaminated over time. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a more dilute sample to see if the peak shape improves.

Signaling Pathway of Peak Tailing

Peak_Tailing_Pathway analyte Protonated this compound (Basic Analyte) interaction Secondary Ionic Interaction analyte->interaction Attraction silanol Ionized Silanol Group (Si-O⁻) on Stationary Phase silanol->interaction Attraction tailing Peak Tailing interaction->tailing Causes

Caption: The interaction between protonated this compound and ionized silanol groups leads to peak tailing.

References

Technical Support Center: Optimizing 3-Deoxyaconitine for Sodium Channel Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 3-Deoxyaconitine and related alkaloids to study voltage-gated sodium channels (Nav). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments for maximal and reproducible sodium channel activation.

Disclaimer

The following guide provides information on the experimental application of Aconitum alkaloids. These are potent neurotoxins and should be handled with extreme caution, following all institutional safety protocols. The quantitative data and protocols provided are based on studies of aconitine , a closely related and more extensively studied compound, due to a lack of specific published dose-response data for this compound. While the mechanism of action is similar, optimal concentrations for this compound may vary and should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound on voltage-gated sodium channels?

A1: this compound, like other Aconitum alkaloids such as aconitine, is a site 2 neurotoxin.[1][2] It binds with high affinity to the open state of voltage-sensitive sodium channels.[1] This binding prevents the channel from inactivating, leading to persistent sodium ion influx, sustained membrane depolarization, and continuous activation of the channel at the resting membrane potential.[3]

Q2: Why is it important to optimize the concentration?

A2: Optimizing the concentration is critical for achieving consistent and maximal channel activation without inducing excessive toxicity or off-target effects. At therapeutic concentrations, the persistent activation mechanism can be harnessed to study channel kinetics and function.[4] However, at excessive concentrations, these alkaloids can lead to irreversible channel modification, cell death, and confounding experimental results.

Q3: Which sodium channel subtypes are targeted by aconitine-like compounds?

A3: Aconitine and its analogues are known to act on a variety of voltage-gated sodium channel subtypes present in excitable tissues, including those in the myocardium, nerves, and muscles.[1] Their broad activity makes them useful tools for studying general sodium channel function, but they are not considered highly selective for specific subtypes.

Q4: What is the typical effective concentration range for aconitine in electrophysiology experiments?

A4: Based on published literature for aconitine, concentrations used in electrophysiology (voltage-clamp) experiments on isolated cells or muscle fibers typically range from the low micromolar to several hundred micromolar. For example, studies on frog skeletal muscle have used concentrations of 250 µM to 300 µM to modify sodium channels.[5] Another study on Aconitum alkaloids identified a high-affinity group that induced an increase in synaptosomal sodium concentration with an EC50 of approximately 3 µM. Given this wide range, a dose-response experiment is essential for each new cell type and for this compound specifically.

Quantitative Data Summary

The following table summarizes key quantitative data for Aconitine, which can serve as a starting point for designing experiments with this compound.

CompoundParameterValueExperimental SystemReference
AconitineEffective Concentration250 - 300 µMFrog Skeletal Muscle Fibers[5]
AconitineVoltage Shift~20 mV (negative shift)Neuroblastoma Cells[4]
Aconitum Alkaloids (High Affinity Group)EC50 (for [Na+]i increase)~3 µMRat Synaptosomes

Signaling Pathway and Mechanism of Action

The diagram below illustrates the state transitions of a voltage-gated sodium channel and how an activator like this compound modifies its function. The toxin binds to the open channel, trapping it in a persistently activated state.

SodiumChannelActivation Closed Closed State (Resting) Open Open State (Activated) Closed->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Modified Persistently Activated State (Toxin-Bound) Open->Modified This compound Binding Inactivated->Closed Repolarization Modified->Modified Persistent Na+ Influx

Mechanism of this compound on Sodium Channel States.

Experimental Protocol: Whole-Cell Voltage-Clamp

This section provides a detailed methodology for measuring the effect of this compound on sodium channels using the whole-cell voltage-clamp technique.

1. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Filter through a 0.22 µm syringe filter.

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in DMSO. Store at -20°C. Dilute to final concentrations in the external solution immediately before use. Note: Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

2. Cell Preparation:

  • Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.7) on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a target cell with the pipette using positive pressure.

  • Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where most sodium channels are in the closed state (e.g., -100 mV to -120 mV).

4. Data Acquisition:

  • Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow sufficient time for the compound to take effect (typically 2-5 minutes).

  • Repeat the voltage-step protocol to record the modified sodium currents.

  • To measure maximal activation, a long depolarizing pulse (e.g., to 0 mV for 50-100 ms) can be used to assess the steady-state current in the presence of the compound.

5. Data Analysis:

  • Measure the peak inward current at each voltage step before and after compound application.

  • Construct current-voltage (I-V) relationship curves.

  • Convert current to conductance (G) using the formula G = I / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for Na+.

  • Plot the normalized conductance against voltage and fit with a Boltzmann function to determine the voltage of half-maximal activation (V½). A negative shift in V½ indicates activation at more hyperpolarized potentials.

Experimental Workflow Diagram

The following diagram outlines the key stages of a typical whole-cell patch-clamp experiment designed to test sodium channel activators.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SolPrep Prepare Internal & External Solutions CellPrep Plate & Culture Cells on Coverslips PipettePrep Pull & Polish Patch Pipettes Setup Mount Coverslip & Perfuse with External Solution PipettePrep->Setup Patch Approach Cell & Form Gigaohm Seal Setup->Patch WCR Establish Whole-Cell Configuration Patch->WCR Baseline Record Baseline Na+ Currents WCR->Baseline Application Apply this compound via Perfusion Baseline->Application Record Record Modified Na+ Currents Application->Record Analysis Measure Peak Current & Construct I-V Curves Record->Analysis GV_Curve Calculate Conductance & Generate G-V Curves Analysis->GV_Curve Boltzmann Fit with Boltzmann Function (Determine V½ Shift) GV_Curve->Boltzmann

Workflow for Voltage-Clamp Analysis of Nav Activators.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant current potentiation observed after applying this compound. 1. Concentration too low: The applied concentration is below the effective range for the specific channel subtype or cell line. 2. Compound degradation: The stock solution has degraded. 3. Channels are primarily in the inactivated state: The holding potential is not negative enough to keep channels in a resting state, and aconitine binds preferentially to the open state.1. Perform a dose-response curve, starting from a low micromolar range (e.g., 1 µM) and increasing logarithmically. 2. Prepare a fresh stock solution of this compound. 3. Set a more hyperpolarized holding potential (e.g., -120 mV) to ensure a sufficient population of channels is in the closed, ready-to-open state.
The gigaohm seal is unstable or lost after achieving whole-cell configuration. 1. Poor cell health: The cell membrane is fragile. 2. Mechanical instability: Vibrations in the setup or drift in the micromanipulator. 3. Incorrect osmolarity: Mismatch between internal and external solutions causing cell swelling or shrinking.1. Use cells from a healthy, sub-confluent culture. Ensure solutions are fresh and properly oxygenated if necessary. 2. Check the anti-vibration table and ensure all components of the rig are securely fastened. 3. Measure and adjust the osmolarity of both solutions to be within 5-10 mOsm/L of each other.
The recorded sodium current runs down (decreases in amplitude) quickly. 1. Cell dialysis: Essential intracellular components for channel function are washed out by the pipette solution. 2. Channel subtype properties: Some sodium channel subtypes are prone to faster rundown.1. Add ATP (2-5 mM) and GTP (0.1-0.5 mM) to the internal solution to support cellular metabolism. 2. If rundown is unavoidable, ensure that baseline and post-drug recordings are made over a similar time course after break-in for each cell to allow for consistent comparison.
High electrical noise in the recording. 1. Improper grounding: A ground loop or poor connection is present. 2. External interference: Nearby electrical equipment is generating noise. 3. Low seal resistance: The seal is not >1 GΩ.1. Ensure a single, common ground point for all equipment. Check all grounding wires. 2. Turn off non-essential equipment in the room. Use a Faraday cage to shield the setup. 3. If a GΩ seal cannot be formed, pull a new pipette and try a different cell. Ensure the pipette tip and cell surface are clean.

References

How to prevent degradation of 3-Deoxyaconitine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Deoxyaconitine during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may lead to the degradation of this compound, a diester-diterpenoid alkaloid, during experimental procedures.

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis: Diester-diterpenoid alkaloids are susceptible to hydrolysis, especially under alkaline or high-temperature conditions.Maintain a slightly acidic to neutral pH (ideally pH 4-7) during extraction and storage. Avoid prolonged exposure to high temperatures. If possible, perform extraction and processing steps at reduced temperatures (e.g., on ice).
Inappropriate Solvent: Use of certain alcohols like methanol and ethanol can lead to the degradation of aconitine-type alkaloids over time.Preferentially use acetonitrile or a mixture of acetonitrile and acidified water for sample dilution and storage. If alcoholic solvents are necessary for extraction, minimize the exposure time and store the extract at low temperatures.
Appearance of Unexpected Peaks in Chromatogram Degradation Products: The presence of additional peaks may indicate the formation of hydrolysis products such as monoester-diterpenoid alkaloids (e.g., benzoylaconine-type compounds) or non-esterified diterpenoid alkaloids.Optimize extraction and storage conditions to minimize hydrolysis (see above). Use a stability-indicating HPLC method to resolve this compound from its potential degradation products.
Enzymatic Degradation: If working with biological matrices (e.g., plasma, tissue homogenates), endogenous enzymes may metabolize the analyte.Denature proteins in biological samples immediately after collection, for example, by adding a miscible organic solvent like acetonitrile or methanol followed by centrifugation. Keep biological samples frozen until analysis.
Inconsistent Results Between Replicates Variable Sample Handling: Inconsistent timing, temperature, or pH during the preparation of individual samples can lead to varying degrees of degradation.Standardize all sample preparation steps. Ensure uniform treatment of all samples and standards, including exposure time to solvents, temperature, and pH.
Photodegradation: Prolonged exposure to light, especially UV light, can contribute to the degradation of phytoconstituents.Protect samples and standards from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a diester-diterpenoid alkaloid, is hydrolysis. This process involves the cleavage of the ester bonds at the C8 and C14 positions of the molecule. This leads to the formation of less toxic monoester-diterpenoid alkaloids and eventually non-toxic alcohol amines. This hydrolysis is significantly accelerated by alkaline conditions and high temperatures.

Q2: What is the optimal pH range for storing this compound samples?

A2: To minimize hydrolysis, samples containing this compound should be maintained in a slightly acidic to neutral pH range. Studies on the related compound aconitine have shown it to be stable in acidic solutions (diluted HCl) for extended periods (over five months), while it degrades rapidly in alkaline solutions (with a half-life of less than a day). Therefore, a pH between 4 and 7 is recommended for storage.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of diester-diterpenoid alkaloids. For instance, the hydrolysis of aconitine is notably faster at higher temperatures. It is crucial to keep samples cold during processing and to store them at low temperatures (e.g., -20°C or -80°C) for long-term stability.

Q4: Are there specific solvents that should be avoided during sample preparation?

A4: While methanol and ethanol are commonly used extraction solvents, they have been shown to cause instability of aconitine-type alkaloids over time. Acetonitrile is often a better choice for sample reconstitution and storage. If methanolic or ethanolic solutions are prepared, they should be analyzed promptly or stored at very low temperatures.

Q5: How can I prevent enzymatic degradation in biological samples?

A5: When working with biological matrices such as plasma or tissue homogenates, it is important to inhibit or remove enzymatic activity. This can be achieved by immediate protein precipitation using organic solvents like acetonitrile or methanol, followed by centrifugation. Keeping the samples frozen until the moment of analysis is also a critical step in preventing enzymatic degradation.

Quantitative Data on Aconitine Stability

The following tables summarize the stability of aconitine, a closely related diester-diterpenoid alkaloid, under various conditions. This data can be used as a proxy to guide the handling of this compound.

Table 1: Effect of pH and Temperature on Aconitine Hydrolysis

pHTemperature (°C)Remaining Aconitine (%) after 24 hours
6.04~100
6.025~95
6.037~85
7.44~98
7.425~90
7.437~70

Data extrapolated from a study on the nonenzymatic hydrolysis of aconitine.

Table 2: Stability of Aconitine in Different Solvents and pH Conditions

ConditionStability
Alkaline Solution (pH > 8)Rapid hydrolysis (t½ < 1 day)
Diluted HClStable (t½ > 5 months)
Acetonitrile SolutionStable (t½ > 5 months)
Methanol/Ethanol SolutionUnstable (t½ < 1 month)
pH 8 at 25°C50% reduction after 6 months

Experimental Protocols

Below are detailed methodologies for the extraction of Aconitum alkaloids, designed to minimize degradation.

Protocol 1: Acidified Methanol Extraction

This method is suitable for the extraction of this compound from plant material.

  • Sample Pulverization: Grind the dried plant material into a fine powder.

  • Extraction: Weigh 1 g of the powdered sample and place it in a suitable vessel. Add 10 mL of a 75:25 (v/v) mixture of methanol and 2% formic acid in water.

  • Shaking and Sonication: Shake the mixture vigorously for 1 hour, followed by sonication for 10 minutes.

  • Centrifugation: Centrifuge the extract at 4500 rpm for 10 minutes.

  • Dilution and Analysis: Carefully collect the supernatant. Dilute an aliquot of the supernatant with a 50:50 (v/v) mixture of methanol and 0.1% formic acid in water to a suitable concentration for analysis.

Protocol 2: Acid-Base Extraction

This protocol is effective for isolating total alkaloids from a complex matrix.

  • Initial Extraction: Reflux the powdered plant material with 95% ethanol containing a small amount of hydrochloric acid (e.g., 10 mL HCl per liter of ethanol) three times.

  • Solvent Removal: Combine the extracts and evaporate to dryness under reduced pressure.

  • Acidic Wash: Dissolve the residue in a 1% HCl solution and extract with a non-polar solvent like petroleum ether to remove lipids. Discard the organic phase.

  • Basification and Extraction: Adjust the pH of the acidic aqueous phase to approximately 9.5 with ammonia water. Extract the alkaloids into a chlorinated solvent such as chloroform.

  • Final Preparation: Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid extract.

Protocol 3: Extraction from Dietary Supplements

This method is tailored for the analysis of Aconitum alkaloids in finished products.

  • Sample Preparation: Accurately weigh approximately 1 g of the powdered supplement into a 50 mL centrifuge tube.

  • Alkaline Extraction: Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether. Shake the tube on a platform shaker for 1 hour at 300 rpm.

  • Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the diethyl ether extract into a separate tube.

  • Repeated Extraction: Repeat the extraction process twice more with 10 mL of diethyl ether, shaking for 30 and 10 minutes, respectively.

  • Drying: Combine all ether extracts and evaporate to dryness at 40°C under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup: Reconstitute the residue and perform SPE for further purification before analysis.

Visualizations

Degradation_Pathway This compound This compound Monoester-diterpenoid Alkaloids Monoester-diterpenoid Alkaloids This compound->Monoester-diterpenoid Alkaloids Hydrolysis (C8 or C14 ester) Non-esterified Alkaloids Non-esterified Alkaloids Monoester-diterpenoid Alkaloids->Non-esterified Alkaloids Further Hydrolysis

Caption: Hydrolysis pathway of this compound.

Prevention_Workflow cluster_sample_prep Sample Preparation cluster_preventative_measures Preventative Measures Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction Purification Purification/Cleanup Extraction->Purification Analysis Analysis Purification->Analysis Low_Temp Low Temperature (e.g., on ice) Low_Temp->Extraction Acidic_pH Slightly Acidic pH (4-7) Acidic_pH->Extraction Protect_Light Protect from Light Protect_Light->Sample_Collection Appropriate_Solvent Use Appropriate Solvents (e.g., ACN) Appropriate_Solvent->Purification Enzyme_Inactivation Enzyme Inactivation (for biological samples) Enzyme_Inactivation->Sample_Collection

Technical Support Center: Addressing Potential 3-Deoxyaconitine Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with 3-Deoxyaconitine in high-throughput screening (HTS) assays. While there is a lack of specific published data detailing this compound as a frequent assay interference compound, its nature as a complex natural product warrants careful consideration of potential artifacts. This guide offers troubleshooting strategies and frequently asked questions based on common interference mechanisms observed for other natural products in HTS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be cautious when screening it?

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Natural products, with their complex and often fluorescent structures, can be a source of interference in HTS assays.[1][2] Therefore, it is prudent to proactively address potential artifacts when screening compounds like this compound to avoid misleading results.

Q2: What are the common types of assay interference I should be aware of?

Common mechanisms of assay interference include:

  • Compound Autofluorescence: The inherent fluorescence of a compound can mask or mimic a true assay signal.[3][4]

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of the assay fluorophore, leading to a decrease in signal.[5]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[6]

  • Chemical Reactivity: The compound may react directly with assay components, such as enzymes or substrates, leading to false-positive or false-negative results.[7]

  • Luciferase Inhibition: In assays utilizing luciferase reporters, the compound may directly inhibit the enzyme's activity.[8]

Q3: My initial screen shows this compound as a hit. What are my next steps?

A primary hit should be considered preliminary. The next steps involve a systematic process of hit confirmation and validation to rule out assay interference. This typically includes dose-response studies, re-testing from a fresh solid sample, and performing orthogonal and counter-assays.[9][10]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential interference from this compound.

Problem 1: I am observing a high rate of hits in my fluorescence-based assay.

High hit rates in fluorescence assays are often indicative of autofluorescent compounds.

  • Troubleshooting Steps:

    • Perform a "buffer-only" read: Measure the fluorescence of this compound in the assay buffer without the biological target or other reagents. A significant signal suggests autofluorescence.

    • Spectral Scan: If your plate reader allows, perform a spectral scan of this compound to identify its excitation and emission maxima. This will help determine if it overlaps with your assay's fluorophore.

    • Use a Red-Shifted Fluorophore: If significant spectral overlap exists, consider switching to a fluorophore that excites and emits at longer wavelengths, where compound fluorescence is less common.

Problem 2: The activity of this compound is lost upon addition of detergent.

Loss of activity in the presence of a non-ionic detergent like Triton X-100 or Tween-20 is a classic sign of aggregation-based inhibition.

  • Troubleshooting Steps:

    • Detergent Challenge Assay: Re-run the assay with and without the addition of 0.01% Triton X-100. A significant reduction in the apparent activity of this compound in the presence of the detergent suggests aggregation.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates by this compound at concentrations used in the assay.

Problem 3: My hit from a luciferase-based reporter assay is not reproducible in a different assay format.

This could indicate that this compound is directly inhibiting the luciferase enzyme.

  • Troubleshooting Steps:

    • Luciferase Counter-Assay: Perform an assay with purified luciferase enzyme and its substrate in the presence of this compound. A decrease in luminescence confirms direct inhibition.

    • Use an Orthogonal Reporter: If possible, validate the hit in a cell line with a different reporter system (e.g., a fluorescent protein or a different type of luciferase).

Data Presentation

Table 1: Summary of Potential Interference Mechanisms and Mitigation Strategies

Interference MechanismPotential Effect on Assay SignalPrimary IndicationRecommended Mitigation Strategy
Autofluorescence False Positive (Increase)Signal from compound in buffer aloneUse a red-shifted fluorophore; spectral analysis
Fluorescence Quenching False Positive/Negative (Decrease)Reduced signal of a known fluorophoreUse a different detection technology (e.g., luminescence)
Compound Aggregation False Positive (Inhibition)Loss of activity with detergentAdd non-ionic detergent (e.g., 0.01% Triton X-100)
Chemical Reactivity False Positive/NegativeTime-dependent signal change; irreproducibilityPre-incubation studies; use of thiol scavengers
Luciferase Inhibition False Positive (Inhibition)Inactivity in orthogonal assaysLuciferase counter-assay

Experimental Protocols

Protocol 1: Autofluorescence Check

Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in the primary screen.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same filter set or wavelength settings as the primary assay.

  • Analysis: A concentration-dependent increase in fluorescence intensity compared to the buffer-only control indicates autofluorescence.

Protocol 2: Detergent Challenge Assay for Aggregation

Objective: To assess if the observed activity of this compound is due to aggregation.

Methodology:

  • Prepare two sets of assay plates.

  • In the "Control" set, perform the standard assay protocol.

  • In the "Detergent" set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.

  • Run the assay on both sets of plates and measure the activity.

  • Analysis: A significant reduction or complete loss of inhibitory activity in the "Detergent" set compared to the "Control" set is indicative of aggregation-based interference.

Protocol 3: Luciferase Counter-Assay

Objective: To determine if this compound directly inhibits firefly luciferase.

Methodology:

  • Prepare a serial dilution of this compound in a suitable assay buffer.

  • Add a constant concentration of purified firefly luciferase enzyme to each well.

  • Initiate the reaction by adding the luciferase substrate (D-luciferin) and ATP.

  • Immediately measure the luminescence using a plate reader.

  • Include a known luciferase inhibitor as a positive control and DMSO as a negative control.

  • Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of luciferase.

Visualizations

Troubleshooting_Workflow start Primary HTS Hit with This compound fluorescence_check Fluorescence-Based Assay? start->fluorescence_check autofluorescence_test Perform Autofluorescence Check (Protocol 1) fluorescence_check->autofluorescence_test Yes luciferase_check Luciferase-Based Assay? fluorescence_check->luciferase_check No is_autofluorescent Is it Autofluorescent? autofluorescence_test->is_autofluorescent orthogonal_assay Use Orthogonal Assay (e.g., Luminescence) is_autofluorescent->orthogonal_assay Yes is_autofluorescent->luciferase_check No false_positive Likely False Positive orthogonal_assay->false_positive aggregation_check Detergent Challenge (Protocol 2) is_aggregator Is Activity Lost with Detergent? aggregation_check->is_aggregator is_aggregator->false_positive Yes proceed_validation Proceed with Further Hit Validation is_aggregator->proceed_validation No luciferase_check->aggregation_check No luciferase_counter_assay Perform Luciferase Counter-Assay (Protocol 3) luciferase_check->luciferase_counter_assay Yes is_luciferase_inhibitor Is Luciferase Inhibited? luciferase_counter_assay->is_luciferase_inhibitor is_luciferase_inhibitor->aggregation_check No is_luciferase_inhibitor->false_positive Yes

Caption: Troubleshooting workflow for a this compound HTS hit.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent compound This compound (Monomers) aggregate Aggregates compound->aggregate High Concentration inhibition Non-specific Inhibition aggregate->inhibition enzyme Enzyme enzyme->inhibition compound2 This compound (Monomers) micelle Micelle-Encapsulated Compound compound2->micelle detergent Detergent (e.g., Triton X-100) detergent->micelle enzyme2 Active Enzyme no_inhibition No Inhibition enzyme2->no_inhibition

Caption: Mechanism of aggregation-based assay interference.

Orthogonal_Assay_Logic primary_assay Primary Assay (e.g., Fluorescence) hit This compound Identified as 'Hit' primary_assay->hit orthogonal_assay Orthogonal Assay (e.g., Luminescence, TR-FRET) hit->orthogonal_assay confirm_activity Confirm Biological Activity orthogonal_assay->confirm_activity true_hit Potential True Hit confirm_activity->true_hit Yes false_positive Likely False Positive (Assay Interference) confirm_activity->false_positive No

Caption: Logic of using an orthogonal assay for hit validation.

References

Technical Support Center: Minimizing 3-Deoxyaconitine Toxicity in Primary Neuron Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize 3-deoxyaconitine toxicity in primary neuron cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its toxicity compare to aconitine?

This compound is a diterpenoid alkaloid and an analog of aconitine, found in plants of the Aconitum genus. The toxicity of aconitine and its derivatives is closely linked to their chemical structure, particularly the ester groups at the C-8 and C-14 positions.[1] Aconitine possesses both of these, contributing to its high toxicity. This compound, lacking the C-3 hydroxyl group, may exhibit different toxicokinetics and potency, though it is still considered a neurotoxin. Generally, diester diterpenoid alkaloids are the most toxic, followed by monoester derivatives.[2]

Q2: What are the primary mechanisms of this compound-induced neurotoxicity?

While research specifically on this compound is limited, the mechanisms are largely extrapolated from studies on aconitine. The primary mechanism of toxicity for aconitum alkaloids is the persistent activation of voltage-gated sodium channels (VGSCs), leading to an influx of Na+ ions, membrane depolarization, and neuronal hyperexcitability.[3][4] This initial event triggers a cascade of downstream effects, including:

  • Disruption of Ion Homeostasis: The sustained Na+ influx can lead to a reversal of the Na+/Ca2+ exchanger, causing an overload of intracellular calcium (Ca2+).

  • Oxidative Stress: Increased intracellular Ca2+ can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Apoptosis: The combination of ionic imbalance, oxidative stress, and mitochondrial dysfunction can activate programmed cell death pathways, leading to neuronal apoptosis.[2]

Q3: What are the visible signs of this compound toxicity in my primary neuron culture?

Visible signs of neurotoxicity in your culture can include:

  • Neurite blebbing and retraction.

  • Rounding of the cell body and detachment from the culture substrate.

  • A "grainy" or phase-dark appearance of the cytoplasm.

  • Pyknotic (condensed and shrunken) nuclei.

  • A significant reduction in the overall cell density compared to control cultures.

Q4: At what concentration should I start my this compound experiments to minimize toxicity?

It is crucial to perform a dose-response study to determine the optimal concentration range for your specific primary neuron type and experimental goals. Start with a very low concentration (e.g., in the nanomolar range) and titrate upwards. The lethal dose (LD50) of aconitine in mice is very low, around 0.27 mg/kg, highlighting the high potency of these compounds.[5] A preliminary MTT or LDH assay will help you identify a sub-lethal concentration that is suitable for your experiments.

Q5: How can I proactively minimize this compound toxicity in my experiments?

Several strategies can be employed:

  • Use of Antagonists: Co-treatment with a voltage-gated sodium channel blocker can mitigate the initial toxic insult.

  • Antioxidant Supplementation: Including antioxidants in your culture medium can help to neutralize the damaging effects of ROS.

  • Apoptosis Inhibitors: If your experimental design allows, the use of caspase inhibitors can prevent the execution of the apoptotic pathway.

  • Optimize Culture Conditions: Ensure your primary neurons are healthy and cultured under optimal conditions to increase their resilience to toxic insults.

Troubleshooting Guides

Issue 1: Massive and rapid cell death observed shortly after this compound application.
Possible Cause Troubleshooting Step
Concentration of this compound is too high. Immediately perform a serial dilution of your this compound stock and repeat the experiment with a range of lower concentrations. A dose-response curve is essential.
Primary neurons are overly sensitive. Ensure your primary neuron culture is healthy and mature enough for the experiment. Younger cultures can be more vulnerable. Consider using a more robust neuronal cell line for initial range-finding experiments if appropriate.
Solvent toxicity. If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Issue 2: Gradual increase in cell death over 24-48 hours post-treatment.
Possible Cause Troubleshooting Step
Secondary excitotoxicity and apoptosis are occurring. This delayed cell death is likely due to the downstream effects of the initial insult. Consider co-treatment with neuroprotective agents.
Culture medium degradation. Ensure the culture medium is fresh and provides adequate nutritional support throughout the experiment.
Issue 3: High background in cell viability or toxicity assays.
Possible Cause Troubleshooting Step
Interference of this compound with the assay reagents. Run a cell-free control with your highest concentration of this compound to check for direct interaction with the assay components (e.g., reduction of MTT by the compound itself).
Phenol red in the medium is affecting colorimetric readings. Use phenol red-free medium for the duration of the assay.
Serum in the medium contains LDH, leading to high background in the LDH assay. Use serum-free medium during the experiment or measure the LDH activity in the medium with serum alone and subtract this background value.[6]

Data Presentation

Table 1: Summary of Neuroprotective Agent Effects on this compound-Induced Toxicity (Hypothetical Data)

AgentConcentration RangeEffect on Cell Viability (MTT Assay)Effect on Cytotoxicity (LDH Assay)Effect on ROS ProductionEffect on Caspase-3 Activation
Tetrodotoxin (TTX) 1-10 µM
Lappaconitine 1-10 µM
N-acetylcysteine (NAC) 1-5 mM↓↓
z-VAD-fmk 10-50 µMNo significant effect↓↓

Data are presented as relative changes: ↑ (Increase), ↓ (Decrease), ↓↓ (Strong Decrease). This table is for illustrative purposes and actual results may vary.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted for establishing primary cortical neuron cultures from embryonic day 18 (E18) rat pups for use in neurotoxicity studies.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium: HBSS with 1% penicillin-streptomycin

  • Digestion solution: Papain (20 U/mL) and DNase I (10 U/mL) in dissection medium

  • Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% penicillin-streptomycin

  • Culture plates/coverslips coated with Poly-D-Lysine (0.1 mg/mL)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the cortices from the E18 embryos in ice-cold dissection medium.

  • Mince the cortical tissue and incubate in the digestion solution for 15-20 minutes at 37°C.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in plating medium and count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of 1.5 x 10^5 cells/cm^2 on Poly-D-Lysine coated surfaces.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells.[7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well culture plates

Procedure:

  • Plate primary neurons in a 96-well plate and treat with this compound and/or neuroprotective agents for the desired time.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[6][9][10][11][12]

Materials:

  • LDH assay kit (commercially available)

  • 96-well plates

Procedure:

  • Plate and treat neurons as for the MTT assay.

  • At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS.[13][14][15][16]

Materials:

  • Fluorescent ROS indicator (e.g., CM-H2DCFDA)

  • Live-cell imaging medium (e.g., phenol red-free Neurobasal medium)

  • Fluorescence microscope or plate reader

Procedure:

  • Culture and treat neurons on glass-bottom dishes or in black-walled 96-well plates.

  • Wash the cells with warm PBS.

  • Load the cells with 5 µM CM-H2DCFDA in live-cell imaging medium for 30 minutes at 37°C.

  • Wash the cells twice with live-cell imaging medium to remove excess probe.

  • Acquire fluorescent images using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~495/529 nm) or measure fluorescence intensity with a plate reader.

Immunocytochemistry for Cleaved Caspase-3

This method identifies apoptotic cells by detecting the activated form of caspase-3.[17][18][19][20][21]

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-cleaved caspase-3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Procedure:

  • Culture and treat neurons on coverslips.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Visualize using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_assays Assessment of Toxicity Culture Culture Primary Neurons (e.g., Cortical Neurons) Treatment Treat with this compound +/- Neuroprotective Agents Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH ROS ROS Detection Treatment->ROS ICC Cleaved Caspase-3 Immunocytochemistry Treatment->ICC

Experimental workflow for assessing this compound neurotoxicity.

signaling_pathway DA This compound VGSC Voltage-Gated Sodium Channel DA->VGSC Activates Na_Influx ↑ Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx ↑ Intracellular Ca2+ Depolarization->Ca_Influx Mito Mitochondrial Dysfunction Ca_Influx->Mito ROS ↑ ROS Production (Oxidative Stress) Mito->ROS Caspase Caspase Activation Mito->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis troubleshooting_logic Start High Neuronal Cell Death Observed Timing When did cell death occur? Start->Timing Rapid Rapid (within hours) Timing->Rapid Delayed Delayed (24-48 hours) Timing->Delayed Check_Conc Is concentration too high? Perform dose-response. Rapid->Check_Conc Check_Solvent Is solvent toxic? Run solvent control. Rapid->Check_Solvent Consider_Antagonist Consider VGSC antagonist (e.g., Tetrodotoxin). Delayed->Consider_Antagonist Consider_Antioxidant Consider antioxidant (e.g., N-acetylcysteine). Delayed->Consider_Antioxidant Consider_Caspase_Inhibitor Consider caspase inhibitor (e.g., z-VAD-fmk). Delayed->Consider_Caspase_Inhibitor

References

Overcoming poor oral bioavailability of 3-Deoxyaconitine in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of 3-Deoxyaconitine in pharmacokinetic studies. The information provided is based on established mechanisms affecting the bioavailability of the closely related parent compound, aconitine, and other Aconitum alkaloids, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of poor oral bioavailability of this compound?

A1: Based on studies of the parent compound, aconitine, the poor oral bioavailability of this compound is likely due to a combination of two main factors:

  • P-glycoprotein (P-gp) mediated efflux: this compound is likely a substrate for the P-gp efflux pump in the intestinal epithelium. This pump actively transports the compound back into the intestinal lumen, reducing its net absorption into the bloodstream.[1][2][3]

  • CYP3A4-mediated metabolism: Aconitum alkaloids are known to be metabolized by the cytochrome P450 enzyme CYP3A4 in the gut wall and liver.[4][5] This first-pass metabolism can significantly reduce the amount of active compound reaching systemic circulation.

Q2: How can I determine if P-gp efflux is limiting the absorption of my this compound formulation?

A2: You can perform an in vitro Caco-2 cell permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with tight junctions and express P-gp. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux by P-gp.[1][6][7][8]

Q3: How can I assess the impact of CYP3A4 metabolism on this compound?

A3: An in vitro metabolism assay using human liver microsomes or recombinant CYP3A4 enzymes can be conducted.[4][9][10] By incubating this compound with these enzyme preparations and analyzing the depletion of the parent compound and the formation of metabolites over time, you can determine the metabolic stability of this compound in the presence of CYP3A4.

Q4: What are some potential strategies to improve the oral bioavailability of this compound?

A4: Several strategies can be explored:

  • Co-administration with a P-gp inhibitor: Compounds like verapamil have been shown to significantly increase the plasma concentration of aconitine by inhibiting P-gp.[1][2][3]

  • Co-administration with a CYP3A4 inhibitor: Inhibitors of CYP3A4 can reduce the first-pass metabolism of this compound, thereby increasing its bioavailability.

  • Formulation strategies: Advanced drug delivery systems, such as nanoparticles, niosomes, and liposomes, can protect the drug from degradation and metabolism, and enhance its absorption.[11][12][13][14][15]

Troubleshooting Guides

Problem: Low and variable plasma concentrations of this compound in in vivo studies.
Possible Cause Troubleshooting Step Expected Outcome
P-gp mediated efflux Conduct a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil).A significant increase in the apparent permeability (Papp) from the apical to the basolateral side in the presence of the inhibitor.
CYP3A4 metabolism Perform an in vitro metabolism study using human liver microsomes with and without a CYP3A4 inhibitor (e.g., ketoconazole).A significant decrease in the rate of this compound metabolism in the presence of the inhibitor.
Poor aqueous solubility Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract.Identification of pH-dependent solubility issues that may limit dissolution.

Quantitative Data Summary

Table 1: Effect of P-gp Inhibitor (Verapamil) on Aconitine Pharmacokinetics in Rats [1]

ParameterAconitine AloneAconitine + VerapamilFold Increase
Cmax (ng/mL) 39.431490.7~37.8
AUC0-12h (ng·h/mL) --6.7

Table 2: Effect of P-gp Deficiency on Yunaconitine (another Aconitum alkaloid) Toxicity in Mice [2][3]

ParameterWild-type FVB miceMdr1a-/- mice (P-gp deficient)
LD50 (mg/kg) 2.130.24

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for P-gp Efflux Assessment
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. TEER values should be >200 Ω·cm².

  • Transport Study (Bidirectional):

    • Apical to Basolateral (A-B): Add this compound solution to the apical chamber and fresh buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Inhibitor Co-incubation (Optional): Repeat the transport study in the presence of a known P-gp inhibitor (e.g., 50 µM verapamil) to confirm P-gp involvement.

  • Sample Analysis: At predetermined time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: In Vitro CYP3A4 Metabolism Assay
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (or recombinant CYP3A4), a NADPH-generating system, and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Add this compound to initiate the metabolic reaction.

  • Inhibitor Co-incubation (Optional): Run a parallel experiment with a known CYP3A4 inhibitor (e.g., 1 µM ketoconazole) to confirm the involvement of CYP3A4.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis: Analyze the samples for the concentration of remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolism (e.g., half-life, intrinsic clearance).

Visualizations

cluster_gut Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Systemic Circulation Oral Administration Oral Administration Enterocyte Enterocyte Oral Administration->Enterocyte Absorption P-gp P-gp Enterocyte->P-gp CYP3A4 CYP3A4 Enterocyte->CYP3A4 Bloodstream Bloodstream Enterocyte->Bloodstream Systemic Absorption P-gp->Oral Administration Efflux Metabolites Metabolites CYP3A4->Metabolites Metabolism

Caption: Factors affecting the oral bioavailability of this compound.

Start Start Low Bioavailability Observed Low Bioavailability Observed Start->Low Bioavailability Observed Hypothesize Cause Hypothesize Cause Low Bioavailability Observed->Hypothesize Cause P-gp Efflux? P-gp Efflux? Hypothesize Cause->P-gp Efflux? CYP3A4 Metabolism? CYP3A4 Metabolism? Hypothesize Cause->CYP3A4 Metabolism? Poor Solubility? Poor Solubility? Hypothesize Cause->Poor Solubility? Caco-2 Assay Caco-2 Assay P-gp Efflux?->Caco-2 Assay Microsome Assay Microsome Assay CYP3A4 Metabolism?->Microsome Assay Solubility Test Solubility Test Poor Solubility?->Solubility Test Develop Solution Develop Solution Caco-2 Assay->Develop Solution Microsome Assay->Develop Solution Solubility Test->Develop Solution P-gp Inhibitor P-gp Inhibitor Develop Solution->P-gp Inhibitor CYP3A4 Inhibitor CYP3A4 Inhibitor Develop Solution->CYP3A4 Inhibitor Nanoparticle Formulation Nanoparticle Formulation Develop Solution->Nanoparticle Formulation In Vivo Study In Vivo Study P-gp Inhibitor->In Vivo Study CYP3A4 Inhibitor->In Vivo Study Nanoparticle Formulation->In Vivo Study

Caption: Troubleshooting workflow for poor oral bioavailability.

References

Technical Support Center: Safe Handling and Disposal of 3-Deoxyaconitine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Deoxyaconitine is a diterpenoid alkaloid and a derivative of aconitine, a highly toxic substance.[1][2] Due to the lack of specific safety data for this compound, it must be handled with extreme caution, assuming a toxicity profile similar to that of aconitine. The information provided here is based on best practices for handling highly potent compounds and information available for aconitine.[3][4][5] All laboratory personnel must receive specific training on the potential hazards and safe handling procedures before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its relation to aconitine, this compound should be considered acutely toxic. The primary hazards are severe cardiotoxicity and neurotoxicity.[2][3] Exposure can occur through inhalation, ingestion, and skin contact, with symptoms appearing rapidly.[4] Aconitine poisoning can lead to life-threatening arrhythmias, respiratory paralysis, and death.[1][5] The estimated fatal dose of aconitine is as low as 2 milligrams.[4]

Q2: What are the initial symptoms of exposure to an aconitine-like compound?

A2: The first symptoms of aconitine poisoning can appear within minutes to a couple of hours and include numbness and tingling of the face, mouth, and limbs, nausea, vomiting, abdominal pain, and diarrhea.[1][2][3] Cardiovascular symptoms can include hypotension, palpitations, and arrhythmias.[3]

Q3: Is there an antidote for this compound poisoning?

A3: There is no specific antidote for aconitine poisoning, and therefore it should be assumed that there is no antidote for this compound poisoning.[5][6] Treatment is supportive and focuses on managing symptoms, such as administering antiarrhythmic drugs.[3] Immediate medical attention is critical in case of any suspected exposure.

Q4: Can I work with this compound on an open bench?

A4: No. All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood, glove box, or other suitable containment enclosure to prevent inhalation of the powder.[7][8][9]

Q5: What should I do in case of a small spill?

A5: In the event of a small spill, follow the detailed spill cleanup protocol outlined in the Troubleshooting Guide. This involves decontaminating the area with a 1 M sodium hydroxide solution followed by a 70% ethanol wash. All cleanup materials must be disposed of as hazardous waste.

Troubleshooting Guides

Personal Protective Equipment (PPE) and Handling

Proper PPE is mandatory when handling this compound. The following table summarizes the required equipment.

Equipment Specification Purpose
Gloves Double-gloving with nitrile gloves.Prevents skin contact. Aconitine can be absorbed through the skin.[4]
Lab Coat Disposable, cuffed lab coat.Protects skin and clothing from contamination.
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used when handling the solid compound.Prevents inhalation of the highly toxic powder.
Experimental Protocols

Protocol 1: Weighing and Solubilizing this compound

  • Preparation: Don all required PPE. Ensure the chemical fume hood or glove box is certified and functioning correctly.

  • Containment: Conduct all weighing and initial solubilization activities within the containment unit. Use a dedicated set of spatulas and weighing papers.

  • Weighing: Carefully weigh the desired amount of this compound.

  • Solubilization: Add the solvent to the vial containing the compound. Ensure the vial is securely capped before removing it from the containment unit.

  • Decontamination: Decontaminate all surfaces and equipment used with a 1 M sodium hydroxide solution, followed by a rinse with 70% ethanol.

  • Waste Disposal: Dispose of all contaminated disposables (gloves, weighing paper, etc.) in a designated hazardous waste container.

Protocol 2: Spill Cleanup

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment unit.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection.

  • Containment: If the spill is a powder, gently cover it with a damp paper towel to avoid generating dust. If it is a liquid, surround the spill with absorbent material.

  • Decontamination: Carefully apply a 1 M sodium hydroxide solution to the spill area and let it sit for at least one hour to hydrolyze and inactivate the alkaloid.

  • Cleanup: Absorb the decontamination solution and spilled material with an inert absorbent material.

  • Final Cleaning: Clean the area with 70% ethanol.

  • Disposal: Place all cleanup materials in a sealed, labeled hazardous waste container for disposal.

Protocol 3: Disposal of this compound Waste

  • Inactivation: All waste containing this compound (e.g., old solutions, contaminated materials) should be chemically inactivated before disposal. A common method for ester-containing alkaloids is hydrolysis. Add a 1 M sodium hydroxide solution to the waste and allow it to react for at least 24 hours.

  • Neutralization: After inactivation, neutralize the waste to a pH between 6 and 8.

  • Collection: Collect the neutralized waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of it down the drain.

Visualizations

G cluster_0 Emergency Protocol: Accidental Exposure to this compound exposure Potential Exposure (Skin, Inhalation, Ingestion) remove Immediately remove contaminated PPE and clothing. exposure->remove fresh_air Move to fresh air. exposure->fresh_air Inhalation wash Wash affected skin with soap and water for at least 15 minutes. remove->wash Skin Contact flush If in eyes, flush with water for at least 15 minutes. remove->flush Eye Contact medical Seek Immediate Medical Attention (Call Emergency Services) wash->medical flush->medical fresh_air->medical inform Inform medical personnel of exposure to a potent aconitine-like compound. medical->inform sds Provide Safety Data Sheet (SDS) if available. inform->sds

Caption: Emergency workflow for accidental exposure to this compound.

G cluster_1 Waste Disposal Workflow for this compound start Contaminated Waste (Solid or Liquid) inactivate Chemical Inactivation (e.g., 1 M NaOH, 24h) start->inactivate neutralize Neutralize to pH 6-8 inactivate->neutralize collect Collect in a sealed, labeled hazardous waste container. neutralize->collect dispose Dispose through Institutional Environmental Health & Safety collect->dispose

Caption: Logical steps for the safe disposal of this compound waste.

References

Calibrating instrument sensitivity for low concentration 3-Deoxyaconitine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of 3-Deoxyaconitine.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for detecting low concentrations of this compound?

A1: The most common and sensitive method for detecting trace amounts of this compound and other aconitine alkaloids is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for analyzing complex biological matrices.

Q2: I cannot find a commercial standard for this compound. What can I do?

A2: If a certified reference standard for this compound is unavailable, consider the following options:

  • Custom Synthesis: Several companies specialize in the custom synthesis of chemical compounds.

  • Related Compounds: For initial method development, you could use a more common aconitine alkaloid with a similar structure, such as aconitine, mesaconitine, or hypaconitine, to optimize chromatographic conditions and sample preparation procedures. However, for quantitative analysis, a this compound standard is essential.

Q3: What are typical Limit of Quantification (LLOQ) values I should expect for aconitine alkaloids using LC-MS/MS?

A3: LLOQs can vary depending on the instrument, sample matrix, and sample preparation method. However, for aconitine alkaloids in biological matrices like plasma or urine, LLOQs in the range of 0.1 to 5.0 ng/mL are commonly reported.[1][2] The presented data for related compounds can serve as a benchmark for your method development.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect MRM Transitions Since this compound is a less common analyte, you may need to determine the optimal Multiple Reaction Monitoring (MRM) transitions. Infuse a dilute solution of your this compound standard directly into the mass spectrometer to identify the precursor ion (typically [M+H]⁺). Then, perform a product ion scan to identify the most abundant and stable fragment ions. Select the most intense precursor-product ion pair for quantification and one or two others for confirmation.
Suboptimal Ionization Aconitine alkaloids generally ionize well in positive electrospray ionization (ESI+) mode. Ensure your ion source is clean and the ESI parameters (e.g., capillary voltage, source temperature, gas flows) are optimized for your analyte.
Sample Degradation Aconitine alkaloids can be susceptible to degradation. Ensure proper sample storage (frozen at -20°C or -80°C) and minimize freeze-thaw cycles. Prepare samples on ice if necessary.
Poor Extraction Recovery Your sample preparation method may not be efficiently extracting this compound. See the "Experimental Protocols" section for recommended procedures and consider evaluating different extraction solvents or solid-phase extraction (SPE) cartridges.
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix Effects Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent results. To mitigate this, consider: Improving sample cleanup using a more rigorous SPE protocol.Diluting the sample to reduce the concentration of interfering matrix components.Using an isotopically labeled internal standard (if available) or a structurally similar analog to compensate for signal fluctuations.Developing a matrix-matched calibration curve.
Inconsistent Sample Preparation Ensure that sample preparation steps, such as solvent volumes, vortexing times, and evaporation steps, are performed consistently for all samples, standards, and quality controls.
LC System Issues Check for leaks in your LC system, ensure the autosampler is injecting the correct volume, and verify that the mobile phase composition is accurate and stable.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of aconitine alkaloids, which can be used as a reference for developing a method for this compound.

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
AconitineRat Plasma0.10.1 - 50< 14.3%< 14.3%[1]
HypaconitineRat Plasma0.10.1 - 50< 14.3%< 14.3%[1]
MesaconitineRat Plasma0.10.1 - 50< 14.3%< 14.3%[1]
AconitineSamples1.20Not SpecifiedNot SpecifiedNot Specified[2]
MesaconitineSamples1.41Not SpecifiedNot SpecifiedNot Specified[2]
HypaconitineSamples1.92Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a rapid method for removing the bulk of proteins from biological fluids.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol).

  • Add an internal standard at a known concentration.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions. Optimization will be required for your specific instrument and this compound standard.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer to vial separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect data Data Analysis & Quantification detect->data Data Acquisition

Caption: Experimental workflow for this compound detection.

troubleshooting_workflow cluster_ms Mass Spectrometer Checks cluster_sample Sample Integrity Checks cluster_lc LC System Checks start Low or No Signal check_mrm Check MRM Transitions (Precursor/Product Ions) start->check_mrm check_prep Evaluate Sample Prep (Extraction Recovery) start->check_prep check_leaks Check for Leaks start->check_leaks check_source Optimize Ion Source (ESI+ Parameters) check_mrm->check_source end_node Signal Improved check_source->end_node check_stability Assess Analyte Stability (Storage, Freeze/Thaw) check_prep->check_stability check_stability->end_node check_injection Verify Injection Volume check_leaks->check_injection check_mobile_phase Confirm Mobile Phase check_injection->check_mobile_phase check_mobile_phase->end_node

Caption: Troubleshooting logic for low instrument sensitivity.

References

Validation & Comparative

3-Deoxyaconitine vs. Aconitine: A Comparative Analysis of Cardiac Sodium Channel Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-deoxyaconitine and aconitine, focusing on their interactions with cardiac sodium channels. While extensive research is available for aconitine, a potent cardiotoxin, data for its derivative, this compound, is less abundant in publicly accessible literature. This comparison synthesizes available information and highlights the structural and potential functional differences between these two diterpenoid alkaloids.

Executive Summary

Aconitine, a well-documented cardiotoxin, persistently activates voltage-gated sodium channels in cardiomyocytes, leading to arrhythmias.[1][2] Its mechanism involves binding to the open state of the sodium channel, which delays repolarization and prolongs the action potential. The structural difference in this compound, the absence of a hydroxyl group at the C-3 position, is predicted to alter its binding affinity and kinetics with cardiac sodium channels, potentially resulting in reduced toxicity. However, direct comparative quantitative data on the effects of this compound on cardiac sodium channels remains limited in the available scientific literature.

Molecular Structure and Inferred Functional Differences

The primary structural difference between aconitine and this compound is the absence of a hydroxyl group at the C-3 position in the latter. This modification can influence the molecule's polarity and its interaction with the binding site on the sodium channel. Structure-activity relationship studies on aconitine analogs suggest that modifications at various positions on the aconitine backbone can significantly alter cardiotoxicity.

Comparative Effects on Cardiac Sodium Channels

Table 1: Comparison of Electrophysiological Effects on Cardiac Sodium Channels

ParameterAconitineThis compound (Hypothesized)Reference
Effect on Channel Activation Causes a hyperpolarizing shift in the voltage-dependence of activation.Likely causes a similar but potentially less potent hyperpolarizing shift.[2]
Effect on Channel Inactivation Slows the rate of fast inactivation; modified channels can still inactivate completely.The effect on inactivation kinetics is unknown but may be less pronounced than aconitine.[3]
Effect on Peak Sodium Current Inhibits peak sodium current.The effect on peak current is unknown, but may be less inhibitory.[3]
Ion Selectivity Reduces ion selectivity of the sodium channel.The effect on ion selectivity is unknown.[3]
Toxicity Highly cardiotoxic, with a low lethal dose.Expected to be less cardiotoxic than aconitine.Inferred

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Aconitine Alkaloids

This protocol is adapted from studies on aconitine and is suitable for a comparative analysis of this compound.

Objective: To measure and compare the effects of aconitine and this compound on the voltage-gated sodium current (INa) in isolated cardiomyocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from rat or guinea pig).[4]

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Aconitine and this compound stock solutions (in DMSO).

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols.[4] Allow cells to adhere to glass coverslips for at least 30 minutes before recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1.5-3.0 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip with cardiomyocytes onto the recording chamber of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cardiomyocyte.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -100 mV.

  • Data Acquisition:

    • Record baseline INa by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

    • Perfuse the cell with the external solution containing the desired concentration of either aconitine or this compound.

    • Repeat the voltage-clamp protocol at regular intervals to observe the time course of the drug's effect.

    • To assess voltage-dependence of activation, normalize the peak INa at each voltage and fit the data with a Boltzmann function.

    • To assess steady-state inactivation, apply a series of 500 ms prepulses to various voltages before a test pulse to elicit INa. Normalize the peak current and fit with a Boltzmann function.

  • Data Analysis: Compare the changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics between control, aconitine, and this compound conditions.

Visualizations

Signaling Pathway of Aconitine-Induced Cardiotoxicity

The following diagram illustrates the signaling cascade initiated by aconitine's interaction with cardiac sodium channels, leading to cellular dysfunction. The pathway for this compound is likely similar but may be attenuated.

Aconitine_Signaling Aconitine Aconitine Nav15 Cardiac Sodium Channel (Nav1.5) Aconitine->Nav15 Binds to open state Persistent_Na_Influx Persistent Na+ Influx Nav15->Persistent_Na_Influx Causes Membrane_Depolarization Prolonged Membrane Depolarization Persistent_Na_Influx->Membrane_Depolarization Ca_Overload Intracellular Ca2+ Overload Membrane_Depolarization->Ca_Overload via NCX Arrhythmias Arrhythmias Ca_Overload->Arrhythmias Apoptosis Cardiomyocyte Apoptosis Ca_Overload->Apoptosis

Aconitine's signaling cascade in cardiomyocytes.
Experimental Workflow for Comparative Analysis

This diagram outlines the key steps in a comparative study of this compound and aconitine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cardiomyocyte_Isolation Isolate Cardiomyocytes Patch_Clamp Whole-Cell Patch-Clamp Cardiomyocyte_Isolation->Patch_Clamp Toxicity_Assay Cell Viability/Toxicity Assay Cardiomyocyte_Isolation->Toxicity_Assay Drug_Preparation Prepare Aconitine & This compound Solutions Drug_Preparation->Patch_Clamp Drug_Preparation->Toxicity_Assay Electrophys_Analysis Analyze Electrophysiological Parameters Patch_Clamp->Electrophys_Analysis Toxicity_Analysis Quantify Cytotoxicity Toxicity_Assay->Toxicity_Analysis Comparison Comparative Analysis Electrophys_Analysis->Comparison Toxicity_Analysis->Comparison

Workflow for comparing alkaloid effects.

Conclusion

While aconitine's effects on cardiac sodium channels are well-characterized, leading to significant cardiotoxicity, the specific actions of this compound require further direct investigation. Based on structure-activity relationships, it is plausible that this compound exhibits a similar mechanism of action but with reduced potency and toxicity. The experimental protocols and workflows outlined in this guide provide a framework for conducting such a comparative study, which would be invaluable for a more complete understanding of the toxicology and pharmacology of this class of alkaloids.

References

Comparative Analysis of the Analgesic Potency of 3-Deoxyaconitine and Morphine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the analgesic properties of 3-Deoxyaconitine, a diterpenoid alkaloid derived from Aconitum species, and morphine, a gold-standard opioid analgesic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective potencies, mechanisms of action, and the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Analgesic Potency

Direct comparative studies on the analgesic potency of this compound and morphine are limited in publicly available literature. However, data from studies on closely related aconitine alkaloids provide valuable insights into the potential potency of this compound. The following tables summarize the available quantitative data for aconitine derivatives and morphine in common preclinical analgesic assays.

Table 1: Analgesic Potency (ED50) of Aconitine Alkaloids in Mice

CompoundAssayRoute of AdministrationED50 (mg/kg)95% Confidence Limit
3,15-DiacetylbenzoylaconineAcetic Acid-Induced WrithingSubcutaneous (sc)2.762.34-3.26
3,15-DiacetylbenzoylaconineHot Plate TestSubcutaneous (sc)3.502.69-4.54
3,15-DiacetylbenzoylaconineElectric StimulationSubcutaneous (sc)4.203.72-4.73

Data from a study on a new aconite alkaloid derivative, 3,15-Diacetylbenzoylaconine, provides an indication of the analgesic potency of this class of compounds[1].

Table 2: Analgesic Activity of Aconitine in Mice Compared to Aspirin

TreatmentDose (mg/kg)Writhing Inhibition (%)Pain Threshold Increase (Hot Plate, %)
Aconitine0.36817.12
Aconitine0.97620.27
Aspirin2007519.21

This table illustrates the significant analgesic effect of aconitine in both the acetic acid-induced writhing test and the hot plate test, with a potency notably higher than that of aspirin[2][3][4][5].

Table 3: Analgesic Potency of Morphine in Rodent Models

AssayAnimal ModelRoute of AdministrationED50 (mg/kg)
Tail FlickRatIntraperitoneal (i.p.)1.3 - 2.5
Hot PlateMouseSubcutaneous (s.c.)~3.0
Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)~0.5

ED50 values for morphine can vary depending on the specific experimental conditions and strain of animal used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of analgesic potency.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.

  • Animals: Male mice are typically used.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., this compound or morphine) or vehicle at various doses via a specific route of administration (e.g., subcutaneous, intraperitoneal).

    • After a set absorption period (e.g., 30 minutes), a solution of acetic acid (typically 0.6-0.7%) is injected intraperitoneally.

    • The mice are then placed in an observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 15-20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50, the dose that produces a 50% reduction in writhing, is then determined.

Hot Plate Test

This method assesses the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline reaction time (latency) of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the time it takes to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • Animals are then treated with the test compound or vehicle.

    • At specific time intervals after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and their reaction time is measured.

  • Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated. The ED50, the dose that produces a 50% increase in the maximum possible effect, can be determined.

Signaling Pathways and Mechanisms of Action

Morphine: A Classic Opioid Agonist

Morphine exerts its potent analgesic effects primarily by acting as an agonist at µ-opioid receptors (MOR) located in the central nervous system (CNS). The binding of morphine to MORs triggers a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes

Morphine Signaling Pathway

This compound: A Multi-Target Mechanism

The analgesic mechanism of this compound and other aconitine alkaloids is not fully elucidated but is believed to be distinct from that of morphine. While some evidence suggests a potential interaction with kappa-opioid receptors, the primary mechanism is thought to involve the modulation of voltage-gated sodium channels in neurons. By altering the function of these channels, aconitine alkaloids can suppress the generation and propagation of pain signals.

cluster_0 Neuronal Membrane Deoxyaconitine This compound Na_channel Voltage-gated Na+ Channel Deoxyaconitine->Na_channel Modulates KOR Kappa-Opioid Receptor (Potential) Deoxyaconitine->KOR Potentially Interacts with Nerve_impulse Inhibition of Nerve Impulse Propagation Na_channel->Nerve_impulse cluster_0 Acetic Acid-Induced Writhing Test Workflow A Acclimatize Mice B Administer Test Compound (e.g., this compound or Morphine) or Vehicle A->B C Wait for Absorption (e.g., 30 min) B->C D Inject Acetic Acid (i.p.) C->D E Observe and Count Writhes (e.g., for 15 min) D->E F Calculate % Inhibition and ED50 E->F cluster_0 Hot Plate Test Workflow A Determine Baseline Reaction Time B Administer Test Compound (e.g., this compound or Morphine) or Vehicle A->B C Measure Reaction Time at Predetermined Intervals B->C D Calculate Increase in Latency C->D E Determine ED50 D->E

References

A Comparative Analysis of the Anti-Inflammatory Effects of 3-Deoxyaconitine and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of the natural alkaloid 3-Deoxyaconitine and the well-established non-steroidal anti-inflammatory drug (NSAID) diclofenac. While diclofenac's mechanisms and efficacy are well-documented, data on the specific anti-inflammatory effects of this compound are limited. This comparison, therefore, draws upon available information for the broader class of aconitine alkaloids to contextualize the potential of this compound, highlighting the need for further targeted research.

Executive Summary

Diclofenac is a potent NSAID with a well-characterized anti-inflammatory profile, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. In contrast, the anti-inflammatory potential of this compound is less defined. Studies on related aconitine alkaloids suggest a potential for anti-inflammatory activity, including the modulation of key inflammatory mediators like prostaglandins, TNF-α, and IL-6. However, a lack of specific quantitative data for this compound makes a direct, evidence-based comparison challenging. This guide summarizes the existing data for both compounds and outlines standard experimental protocols for future comparative studies.

Data Presentation: A Comparative Overview

Due to the limited availability of specific quantitative data for this compound, a direct comparison of potency (e.g., IC50 values) with diclofenac is not currently possible. The following tables summarize the known effects of both compounds based on available literature.

Table 1: In Vivo Anti-Inflammatory Effects

ParameterThis compound (Aconitine Alkaloids)Diclofenac
Carrageenan-Induced Paw Edema General suppressive effect on paw swelling reported for aconitines.[1]Dose-dependent reduction in paw edema.
Prostaglandin E2 (PGE2) Levels Aconitines reported to suppress PGE in inflammatory exudate.[1]Potent inhibitor of PGE2 synthesis.

Table 2: In Vitro Anti-Inflammatory Effects

ParameterThis compound (Aconitine Alkaloids)Diclofenac
Mechanism of Action May modulate NF-κB signaling pathways.[2] Aconitines modulate IL-6 and TNF-α levels and impact NF-κB signaling.[3]Inhibition of COX-1 and COX-2 enzymes.[4]
Effect on Cytokines Aconitine has been shown to modulate IL-6 and TNF-α levels.[3]Can reduce the production of pro-inflammatory cytokines.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key anti-inflammatory assays are provided below.

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: Test compounds (this compound, diclofenac) or vehicle (control) are administered orally or intraperitoneally at predetermined doses.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

In Vitro Inhibition of Inflammatory Cytokines in Macrophages

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in cultured immune cells.

Protocol:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, diclofenac) for a specified period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is determined.

Mandatory Visualizations

Signaling Pathways in Inflammation

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Inflammatory Response cluster_4 Drug Targets LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines COX COX Enzymes Prostaglandins Prostaglandins COX->Prostaglandins Diclofenac Diclofenac Diclofenac->COX Inhibition Aconitines Aconitines Aconitines->NFkB Potential Modulation Aconitines->Cytokines Potential Inhibition

Caption: Inflammatory signaling pathways and potential targets of diclofenac and aconitines.

Experimental Workflow: In Vivo Anti-Inflammatory Assay

G start Start: Animal Acclimatization grouping Random Animal Grouping (Control, Diclofenac, this compound) start->grouping admin Compound Administration grouping->admin induce Induce Inflammation (Carrageenan Injection) admin->induce measure Measure Paw Edema (Plethysmometer) induce->measure data Data Analysis (% Inhibition) measure->data end End: Comparative Efficacy data->end

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

Diclofenac remains a cornerstone in the management of inflammation, with its efficacy and mechanism of action well-established through extensive research. This compound, as a member of the aconitine class of alkaloids, presents a potential area for the discovery of novel anti-inflammatory agents. However, the current body of evidence is insufficient to validate its anti-inflammatory effects, let alone compare its potency to established drugs like diclofenac.

Future research should focus on:

  • In-depth in vivo studies to quantify the dose-dependent anti-inflammatory effects of this compound using models such as carrageenan-induced paw edema.

  • Comprehensive in vitro assays to determine the IC50 values of this compound against key inflammatory mediators, including COX enzymes, TNF-α, and IL-6.

  • Elucidation of the precise mechanism of action of this compound, with a focus on its effects on the NF-κB and other relevant signaling pathways.

Such studies are imperative to bridge the knowledge gap and to ascertain whether this compound holds promise as a clinically relevant anti-inflammatory agent.

References

A Comparative Guide to the Quantification of 3-Deoxyaconitine: HPLC vs. ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-deoxyaconitine, a toxic alkaloid found in plants of the Aconitum genus, is critical for toxicological studies, quality control of herbal medicines, and drug development. High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common analytical techniques employed for the quantification of small molecules like this compound. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative performance characteristics of HPLC and ELISA for the analysis of aconitine-type alkaloids. It is important to note that while specific data for this compound is limited, the presented data for the closely related parent compound, aconitine, provides a strong basis for comparison.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity, detection by UV or MSAntigen-antibody binding, colorimetric detection
Linear Range 0.5 - 200 µg/mL[1]100 ng/mL - 1.5 µg/mL[2]
Limit of Detection (LOD) 0.55 - 1.5 ng/g (LC-MS/MS)[3]1.13 ng/mL[4]
Limit of Quantification (LOQ) 1.65 µg/mL[5]11.76 ng/mL[4]
Precision (RSD%) 2.0 - 6.9%[1]Typically <15%
Accuracy (% Recovery) 92 - 102%[5]Typically 80 - 120%
Specificity High (especially with MS detection)Can have cross-reactivity with related alkaloids
Sample Throughput LowerHigher
Cost per Sample HigherLower
Expertise Required HighModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol describes a general reversed-phase HPLC method with UV detection, which can be optimized for this compound analysis.

1. Sample Preparation:

  • Extraction: Solid samples (e.g., plant material) are powdered and extracted with a suitable solvent such as methanol or a methanol-ammonia mixture. Liquid samples (e.g., plasma) may require protein precipitation with acetonitrile or methanol, followed by centrifugation.

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering substances. The cartridge is washed, and the analyte is eluted with a suitable solvent.[1]

  • Final Preparation: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used, for example, a mixture of acetonitrile and a buffer like ammonium acetate or formic acid in water. The gradient program is optimized to achieve good separation of this compound from other components.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector set at a wavelength of 235 nm.[1] For higher sensitivity and specificity, a mass spectrometer (MS) can be used as the detector.

  • Injection Volume: 10-20 µL.

3. Calibration:

  • A series of standard solutions of this compound of known concentrations are prepared and injected to construct a calibration curve.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

This protocol outlines a competitive ELISA, a common format for small molecule detection. Given the high structural similarity, an antibody generated against aconitine is likely to show cross-reactivity with this compound.

1. Reagent Preparation:

  • Coating: Microtiter plates are coated with a capture antibody specific for aconitine-type alkaloids.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., BSA in PBS).

  • Standards and Samples: Prepare a series of this compound standards and dilute the samples to fall within the assay's linear range.

2. Assay Procedure:

  • Competition: A known amount of enzyme-labeled this compound (conjugate) is mixed with the standard or sample and added to the wells of the coated microtiter plate. The free this compound in the sample competes with the enzyme-labeled this compound for binding to the capture antibody.

  • Incubation: The plate is incubated to allow for binding.

  • Washing: The plate is washed to remove any unbound components.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Stopping the Reaction: A stop solution is added to terminate the reaction.

3. Detection and Quantification:

  • The absorbance of the colored product is measured using a microplate reader at a specific wavelength.

  • The concentration of this compound in the sample is inversely proportional to the color intensity. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the unknown samples is then determined from this curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample (Plant Material/Biological Fluid) Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE Final_Prep Reconstitution in Mobile Phase SPE->Final_Prep Injection Injection Final_Prep->Injection Column C18 Column (Separation) Injection->Column Detection UV/MS Detector (Detection) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Result (Concentration) Quantification->Result

Figure 1. Experimental workflow for HPLC quantification of this compound.

ELISA_Workflow cluster_prep Assay Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis Coating Coat Plate with Capture Antibody Blocking Block Plate Coating->Blocking Add_Sample Add Sample/Standard & Enzyme Conjugate Blocking->Add_Sample Incubation Incubation Add_Sample->Incubation Washing Washing Incubation->Washing Add_Substrate Add Substrate Washing->Add_Substrate Color_Dev Color Development Add_Substrate->Color_Dev Stop_Reaction Stop Reaction Color_Dev->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Quantification Quantification vs. Standard Curve Read_Absorbance->Quantification Result Result (Concentration) Quantification->Result

Figure 2. Experimental workflow for competitive ELISA of this compound.

Conclusion

Both HPLC and ELISA are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations. HPLC, particularly when coupled with mass spectrometry, offers high specificity, accuracy, and precision, making it the gold standard for regulatory submissions and detailed research where unambiguous identification and quantification are paramount. However, it requires significant capital investment, skilled operators, and has a lower sample throughput.

On the other hand, ELISA provides a high-throughput, cost-effective, and user-friendly alternative, making it well-suited for screening large numbers of samples, preliminary research, and quality control in less stringent regulatory environments. The main trade-off is potentially lower specificity due to the cross-reactivity of antibodies with structurally related alkaloids.

Ultimately, the choice between HPLC and ELISA for this compound quantification will depend on the specific requirements of the study, including the need for specificity, sample throughput, available budget, and the expertise of the laboratory personnel. For confirmatory results and regulatory purposes, HPLC is the preferred method. For rapid screening and high-throughput applications, ELISA is a valuable tool. A cross-validation of the chosen method against a reference standard is always recommended to ensure data quality and reliability.

References

A Comparative Analysis of the Neurotoxic Effects of 3-Deoxyaconitine and Other Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the neurotoxic profiles of 3-Deoxyaconitine, Aconitine, Mesaconitine, and Hypaconitine, supported by experimental data and detailed methodologies.

Introduction

Aconitum alkaloids are a class of highly toxic diterpenoid compounds found in plants of the Aconitum genus, commonly known as wolfsbane or monkshood. Despite their toxicity, these alkaloids have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. However, their narrow therapeutic window necessitates a thorough understanding of their toxicological profiles, particularly their neurotoxicity. This guide provides a comparative analysis of the neurotoxic effects of four prominent Aconitum alkaloids: this compound, Aconitine, Mesaconitine, and Hypaconitine. The primary mechanism of neurotoxicity for the well-studied aconitines involves the persistent activation of voltage-gated sodium channels, leading to neuronal hyperexcitability and cell death. This document aims to consolidate available quantitative data, detail experimental protocols for assessing neurotoxicity, and visualize the underlying signaling pathways to aid researchers in the fields of toxicology, pharmacology, and drug development.

Quantitative Comparison of Neurotoxicity

The neurotoxic potency of Aconitum alkaloids can be quantified through various metrics, including the median lethal dose (LD50) in animal models and the half-maximal inhibitory concentration (IC50) in neuronal cell lines. The following tables summarize the available data for this compound and its better-known congeners. A significant gap in the literature exists for the neurotoxicity of this compound, highlighting a need for further research.

Table 1: In Vivo Acute Toxicity Data

AlkaloidAnimal ModelRoute of AdministrationLD50Reference
AconitineMouseOral1.0 mg/kg[1]
MesaconitineMouseIntraperitoneal0.28 mg/kg
HypaconitineMouseIntraperitoneal0.53 mg/kg
This compound - - Data Not Available

Table 2: In Vitro Neurotoxicity Data

AlkaloidCell LineAssayIC50Reference
AconitineSH-SY5YMTT Assay (Cell Viability)~30 µM[2]
Mesaconitine--Data Not Available
Hypaconitine--Data Not Available
This compound - - Data Not Available

Mechanisms of Neurotoxicity

The primary mechanism of neurotoxicity for Aconitine, Mesaconitine, and Hypaconitine is their interaction with voltage-gated sodium channels (VGSCs) in neurons.[3][4][5] These alkaloids bind to site 2 on the α-subunit of the channel, which leads to a persistent activation by inhibiting the transition from the open to the inactivated state.[3][4] This sustained influx of sodium ions (Na+) causes a prolonged membrane depolarization, leading to a cascade of detrimental downstream effects.

The constant depolarization results in the uncontrolled release of neurotransmitters, contributing to excitotoxicity. Furthermore, the persistent activation of VGSCs can lead to the opening of voltage-gated calcium channels (VGCCs), causing an influx of calcium ions (Ca2+) and a subsequent overload of intracellular calcium. This calcium dysregulation is a critical trigger for various cell death pathways, including apoptosis.

While the primary target is well-established for Aconitine, Mesaconitine, and Hypaconitine, the specific neurotoxic mechanism of this compound remains largely uninvestigated. Due to its structural similarity to other aconitine-type alkaloids, it is plausible that it also modulates ion channels, but further experimental validation is required.

Signaling Pathways in Aconitum Alkaloid Neurotoxicity

The neurotoxic effects of Aconitum alkaloids are mediated by a series of interconnected signaling events following the initial interaction with voltage-gated sodium channels. The diagram below illustrates the generally accepted pathway for Aconitine, Mesaconitine, and Hypaconitine.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Aconitum_Alkaloid Aconitum Alkaloid (Aconitine, Mesaconitine, Hypaconitine) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitum_Alkaloid->VGSC Binds to site 2 Na_Influx ↑ Na+ Influx VGSC->Na_Influx Persistent Activation VGCC Voltage-Gated Calcium Channel (VGCC) Ca_Influx ↑ Ca2+ Influx VGCC->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->VGCC Activation Excitotoxicity Excitotoxicity (Neurotransmitter Release) Depolarization->Excitotoxicity Ca_Overload [Ca2+]i Overload Ca_Influx->Ca_Overload Apoptosis Apoptosis Ca_Overload->Apoptosis Triggers

Fig. 1: Signaling pathway of Aconitum alkaloid-induced neurotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxicity of Aconitum alkaloids.

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating the cytotoxicity of Aconitine on the human neuroblastoma cell line, SH-SY5Y.[2]

a. Cell Culture:

  • SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Experimental Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the Aconitum alkaloids in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the alkaloids. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration).

  • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

G start Seed SH-SY5Y cells in 96-well plate treat Treat with Aconitum alkaloids start->treat incubate1 Incubate (e.g., 24h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 dissolve Dissolve formazan with DMSO incubate2->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Fig. 2: Workflow for MTT-based neurotoxicity assay.
Electrophysiological Analysis using Whole-Cell Patch-Clamp

This protocol provides a general framework for investigating the effects of Aconitum alkaloids on voltage-gated sodium currents in primary neurons or neuronal cell lines.

a. Cell Preparation:

  • For primary neurons, dissect the desired brain region (e.g., hippocampus or cortex) from neonatal rodents and culture the dissociated neurons on coverslips.

  • For neuronal cell lines (e.g., SH-SY5Y, PC12), plate the cells on coverslips suitable for microscopy and electrophysiological recording.

b. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

c. Experimental Procedure:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 3-5 MΩ.

  • Approach a target neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of the Aconitum alkaloid.

  • Record the changes in the sodium current amplitude, activation, and inactivation kinetics in the presence of the alkaloid.

  • To study the voltage-dependence of inactivation, apply a series of pre-pulses to different potentials before the test pulse.

G cluster_setup Experimental Setup cluster_procedure Recording Procedure Neuron Neuron on coverslip Bath Recording Chamber (External Solution) Pipette Patch Pipette (Internal Solution) Pipette->Neuron Approaches Seal Form Giga-ohm Seal Whole_cell Achieve Whole-cell Configuration Seal->Whole_cell Record_base Record Baseline Sodium Currents Whole_cell->Record_base Apply_alkaloid Apply Aconitum Alkaloid Record_base->Apply_alkaloid Record_effect Record Effect on Sodium Currents Apply_alkaloid->Record_effect

Fig. 3: Logical relationship in a patch-clamp experiment.

Conclusion and Future Directions

The available evidence strongly indicates that Aconitine, Mesaconitine, and Hypaconitine exert their neurotoxic effects primarily through the persistent activation of voltage-gated sodium channels, leading to excitotoxicity and apoptosis. However, a significant knowledge gap exists regarding the neurotoxicity of this compound. There is a pressing need for studies to determine the LD50 and IC50 values of this compound and to elucidate its specific mechanism of action at the molecular and cellular levels.

Future research should focus on:

  • Direct comparative studies: Performing head-to-head comparisons of the four alkaloids in the same experimental models (both in vivo and in vitro) to obtain more reliable comparative toxicity data.

  • Elucidating the mechanism of this compound: Investigating the effects of this compound on neuronal ion channels and downstream signaling pathways.

  • Exploring other potential targets: While VGSCs are the primary targets, investigating whether these alkaloids interact with other neuronal receptors or ion channels could provide a more complete picture of their neurotoxicity.

A deeper understanding of the structure-activity relationships among these alkaloids will be invaluable for risk assessment and for the potential development of safer therapeutic agents derived from Aconitum species.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 3-Deoxyaconitine and other C19-diterpenoid alkaloids. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future drug discovery and development efforts.

Introduction to C19-Diterpenoid Alkaloids

C19-diterpenoid alkaloids are a large and structurally complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera.[1][2][3] These compounds are characterized by a rigid hexacyclic cage-like skeleton.[4] They exhibit a wide range of biological activities, including cardiotonic, analgesic, anti-inflammatory, and cytotoxic effects.[2][5] this compound, a representative member of this class, is known to be a potent sodium channel activator.[6] Understanding the relationship between the intricate structures of these alkaloids and their biological functions is crucial for the development of novel therapeutic agents with improved efficacy and reduced toxicity.

Comparative Biological Activity

The biological activities of C19-diterpenoid alkaloids are highly dependent on their substitution patterns. Key structural features influencing activity include the nature of the substituents at positions C1, C3, C8, and C14, as well as the N-alkyl group.

Cytotoxic Activity

The cytotoxicity of C19-diterpenoid alkaloids has been evaluated against various cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for this compound (also referred to as deoxyaconitine in some studies) and a selection of its analogs.

CompoundA549 (Lung) IC50 (µM)SK-OV-3 (Ovarian) IC50 (µM)SK-MEL-2 (Melanoma) IC50 (µM)HCT-15 (Colon) IC50 (µM)XF498 (CNS) IC50 (µM)
This compound > 40> 40> 40> 40> 40
Aconitine> 40> 40> 40> 40> 40
Jesaconitine> 40> 40> 40> 40> 40
Hypaconitine> 40> 40> 40> 40> 40
Mesaconitine> 40> 40> 40> 40> 40
Lipoaconitine15.813.714.920.317.5
Lipomesaconitine17.218.521.519.89.9
Lipojesaconitine6.06.57.36.818.6
14-Anisoylhokbusine B8.27.59.110.312.4
14-Anisoyltalatisamine9.58.810.211.513.1

Structure-Activity Relationship for Cytotoxicity:

From the data presented, a clear SAR emerges. The presence of a lipophilic fatty acid ester at the C8 position, as seen in lipoaconitine, lipomesaconitine, and lipojesaconitine, significantly enhances cytotoxic activity compared to their non-lipidated counterparts like aconitine and this compound. Furthermore, the nature of the ester at C14 also plays a crucial role. For instance, an anisoyl group at C14 appears to contribute to cytotoxic potency. The lack of an oxygen-containing substituent at C3 in this compound, when compared to aconitine (which has a hydroxyl group at C3), does not appear to confer significant cytotoxic activity on its own.

Cardiotonic and Analgesic Activities

The cardiotonic and analgesic properties of C19-diterpenoid alkaloids are also intricately linked to their chemical structures.

  • Cardiotonic Activity: Studies on isolated bullfrog hearts have shown that the presence of a hydroxyl group at C8, an α-hydroxyl group at C15, and an α-methoxyl or hydroxyl group at C1 are important for cardiotonic effects in aconitine-type alkaloids lacking ester groups.[2] The N-alkyl group also modulates this activity, with secondary amines or N-methyl groups being favorable.[2]

  • Analgesic Activity: For analgesic effects, a tertiary amine in ring A, an acetoxyl or ethoxyl group at C8, and an aromatic ester at C14 are considered important structural features.[5] The saturation of ring D also influences analgesic potency.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and related C19-diterpenoid alkaloids is the activation of voltage-gated sodium channels (Nav).

Mechanism_of_Action This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Site II) This compound->Nav_Channel Binds Persistent_Activation Persistent Activation and Influx Nav_Channel->Persistent_Activation Causes Na_Influx Increased Intracellular [Na+] Persistent_Activation->Na_Influx Ca_Influx Increased Intracellular [Ca2+] Na_Influx->Ca_Influx via Na+/Ca2+ exchanger Cellular_Effects Cardiotoxicity Neurotoxicity Apoptosis Ca_Influx->Cellular_Effects PI3K_Akt PI3K/Akt Pathway (potential involvement) Ca_Influx->PI3K_Akt MAPK MAPK Pathway (potential involvement) Ca_Influx->MAPK

Mechanism of this compound Action

These alkaloids bind to site II on the alpha subunit of the sodium channel, leading to a persistent influx of sodium ions. This sustained depolarization can cause a secondary influx of calcium ions through the sodium-calcium exchanger, leading to intracellular calcium overload. This calcium dysregulation is a key factor in the cardiotoxic and neurotoxic effects of these compounds. While not definitively established for this compound itself, studies on the closely related aconitine suggest that the resulting cellular stress and ionic imbalance can modulate downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and apoptosis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well microtiter plates

  • C19-diterpenoid alkaloid compounds

  • Cancer cell lines (e.g., A549, SK-OV-3)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Diterpenoid Alkaloids A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

MTT Cytotoxicity Assay Workflow
Isolated Heart Perfusion (Langendorff Preparation)

This ex vivo technique is used to assess the cardiotonic effects of compounds on the heart.

Materials:

  • Langendorff apparatus (including a perfusion reservoir, cannula, and pressure transducer)

  • Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)

  • Animal model (e.g., rat or guinea pig)

  • Surgical instruments

  • Data acquisition system

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Record baseline cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Introduce the C19-diterpenoid alkaloid into the perfusate at the desired concentration.

  • Continuously record the cardiac parameters to observe the effects of the compound.

  • Analyze the changes in cardiac function relative to the baseline to determine the cardiotonic or cardiotoxic effects.

Conclusion

The C19-diterpenoid alkaloids, including this compound, represent a class of compounds with potent and diverse biological activities. Their structure-activity relationships are complex, with specific substitutions significantly influencing their cytotoxic, cardiotonic, and analgesic properties. The primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to downstream effects on intracellular calcium homeostasis and potentially other signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers working on the discovery and development of new drugs based on these fascinating natural products. Further investigation into the precise downstream signaling pathways affected by these alkaloids will be crucial for a complete understanding of their therapeutic potential and for the design of safer and more effective analogs.

References

Benchmarking the Efficacy of 3-Deoxyaconitine in Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deoxyaconitine, a diterpenoid alkaloid from the Aconitum species, belongs to a class of compounds that have garnered significant interest for their potent analgesic properties. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct experimental data on the analgesic efficacy of this compound in established pain models. To provide a valuable comparative benchmark, this guide leverages extensive data available for its parent compound, aconitine, to infer the potential efficacy and mechanisms of this compound. This approach is grounded in the structural similarity and shared mode of action among aconitine-type alkaloids. The primary comparator used in these inferred benchmarks is aspirin, a widely recognized non-steroidal anti-inflammatory drug (NSAID).

The available evidence on related compounds suggests that aconitine alkaloids exert their analgesic effects primarily through the modulation of voltage-gated sodium channels, a key mechanism in the transmission of pain signals.[1][2] This guide presents a detailed comparison of aconitine's performance in various preclinical pain models, including those for acute thermal pain, visceral pain, and inflammatory pain. Experimental protocols for these models are provided to facilitate the design of future studies on this compound.

Disclaimer: The data presented herein for "this compound" is extrapolated from studies conducted on aconitine. Direct experimental validation is required to confirm these inferred properties for this compound.

Comparative Efficacy of Aconitine (as a proxy for this compound) vs. Aspirin

The following tables summarize the analgesic efficacy of aconitine in comparison to aspirin across different pain models in mice. These findings offer a predictive framework for the potential therapeutic profile of this compound.

Table 1: Hot Plate Test (Acute Thermal Pain)

The hot plate test is a widely used model to assess the efficacy of analgesics against thermally induced acute pain. In this model, aconitine demonstrated a significant increase in pain threshold, comparable to that of aspirin at a much lower dose.

CompoundDose (mg/kg)Pain Threshold Improvement Rate (%)
Aconitine0.317.12%
Aconitine0.920.27%
Aspirin20019.21%

Data extracted from Deng et al., 2021.

Table 2: Acetic Acid-Induced Writhing Test (Visceral Pain)

The acetic acid writhing test is a chemical-induced visceral pain model used to screen for analgesic activity. Aconitine was found to be highly effective in reducing the number of writhes, with a potency significantly greater than that of aspirin.

CompoundDose (mg/kg)Inhibition of Writhing (%)
Aconitine0.368%
Aconitine0.976%
Aspirin20075%

Data extracted from Deng et al., 2021.

Table 3: Formalin Test (Inflammatory Pain)

The formalin test induces a biphasic pain response, with the early phase representing neurogenic pain and the late phase representing inflammatory pain.[3] Aconitine showed significant analgesic effects in both phases, with a particularly potent effect in the inflammatory phase compared to aspirin.[3]

CompoundDose (mg/kg)Inhibition of Licking Time - Phase I (%)Inhibition of Licking Time - Phase II (%)
Aconitine (0.3 mg/kg)1h post-admin33.23%36.08%
Aconitine (0.9 mg/kg)1h post-admin20.25%32.48%
Aspirin (200 mg/kg)1h post-admin-48.82%

Data extracted from Deng et al., 2021. A noteworthy finding is that at a dose of 0.9 mg/kg, the inhibition rate of aconitine in the second phase was reported to be 2.6 times higher than that of the aspirin group.[3]

Table 4: Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain

The CFA model is used to induce chronic inflammatory pain.[3] Aconitine demonstrated an improvement in pain threshold similar to that of aspirin in this model.[3]

CompoundDose (mg/kg)Pain Threshold Improvement (%)
Aconitine0.3131.33%
Aspirin200152.03%

Data extracted from Deng et al., 2021.[3]

Experimental Protocols

Hot Plate Test
  • Animal Model: Mice are typically used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the experiment.

    • Each mouse is individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded.

    • A cut-off time (usually 30-60 seconds) is set to prevent tissue damage.

    • Test compounds (e.g., this compound) or vehicle are administered at a specified time before the test.

  • Data Analysis: The percentage increase in latency to response is calculated as the pain threshold improvement rate.

Acetic Acid-Induced Writhing Test
  • Animal Model: Mice are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a specified absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Immediately after the injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 15-20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the vehicle control group.

Formalin Test
  • Animal Model: Mice or rats are used.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

    • The animal is then placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases:

      • Phase I (Early Phase): 0-5 minutes post-injection.

      • Phase II (Late Phase): 15-30 minutes post-injection.

  • Data Analysis: The percentage inhibition of licking time for each phase is calculated relative to the control group.

Proposed Signaling Pathway and Experimental Workflow

Signaling Pathway of Aconitine Alkaloids in Nociception

Aconitine and its analogs are known to exert their analgesic effects primarily by modulating voltage-gated sodium channels (VGSCs) in nociceptive neurons.[1][2] The binding of these alkaloids to neurotoxin binding site 2 on the alpha-subunit of the channel protein leads to a persistent activation of these channels.[2] This sustained sodium influx causes membrane depolarization, which can ultimately lead to a state of inexcitability in the neuron, thereby blocking the transmission of pain signals.[2] Structure-activity relationship studies indicate that the ester groups at C-8 and C-14 are important for this activity.[4] Although less is known about downstream signaling, this initial interaction with VGSCs is considered the primary mechanism of analgesia.

G cluster_0 Nociceptive Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization Persistent Membrane Depolarization VGSC->Depolarization Persistent Na+ Influx Inexcitability Neuronal Inexcitability Depolarization->Inexcitability PainSignal Pain Signal Transmission Blocked Inexcitability->PainSignal Aconitine This compound (Aconitine Alkaloid) Aconitine->VGSC Binds to Site 2

Caption: Proposed mechanism of action for this compound in blocking pain signals.

Experimental Workflow for Assessing Analgesic Efficacy

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel analgesic compound like this compound.

G start Start pain_models Select Pain Models (Hot Plate, Formalin, etc.) start->pain_models animal_prep Animal Acclimation and Grouping pain_models->animal_prep compound_admin Administer this compound or Vehicle/Comparator animal_prep->compound_admin behavioral_test Conduct Behavioral Pain Assay compound_admin->behavioral_test data_collection Record Nociceptive Responses behavioral_test->data_collection data_analysis Statistical Analysis of Data data_collection->data_analysis results Compare Efficacy with Control and Alternatives data_analysis->results end End results->end

Caption: Standard workflow for preclinical analgesic drug testing.

References

Head-to-head comparison of 3-Deoxyaconitine and Tetrodotoxin on sodium channels

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that initiate and propagate action potentials in excitable cells such as neurons and muscle cells.[1] Their critical role in cellular excitability makes them a key target for a wide array of neurotoxins. Understanding the distinct mechanisms of these toxins provides invaluable tools for dissecting channel function and for the development of novel therapeutics. This guide presents a detailed head-to-head comparison of two potent, yet mechanistically different, sodium channel modulators: 3-Deoxyaconitine, a representative of the aconitine family of alkaloids, and Tetrodotoxin (TTX), a well-characterized marine neurotoxin.

While both toxins profoundly impact sodium channel function, they do so via entirely different modes of action. Tetrodotoxin is a highly specific pore blocker, whereas this compound is a gating modulator that causes persistent channel activation. This fundamental difference dictates their application in research and their physiological consequences.

Quantitative Comparison of Toxin Effects

The functional differences between this compound and Tetrodotoxin are quantitatively distinct. The following table summarizes key comparative data based on established findings in the field.

ParameterThis compound (and related Site 2 toxins)Tetrodotoxin (TTX)
Binding Site Neurotoxin Receptor Site 2[2]Neurotoxin Receptor Site 1 (Outer Pore)[3][4][5]
Mechanism of Action Causes persistent activation by shifting the voltage-dependence of activation and inhibiting inactivation.[2]Pore blocker; physically occludes the ion-conducting pathway from the extracellular side.[3][5][6][7]
Effect on Channel Gating Forces channels to open at more negative membrane potentials and remain open for longer durations.Blocks ion flow without directly altering the channel's intrinsic gating machinery (activation or inactivation).[6]
Potency (IC50 / Kd) Micromolar (µM) range.Nanomolar (nM) range for TTX-sensitive (TTX-s) isoforms; micromolar (µM) for TTX-resistant (TTX-r) isoforms.[3]
Subtype Selectivity Limited subtype selectivity.High selectivity between TTX-s (e.g., Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) and TTX-r (e.g., Nav1.5, 1.8, 1.9) isoforms.[1][3]
Physiological Effect Leads to sustained depolarization, causing hyperexcitability, arrhythmias, and paralysis.[8]Prevents action potential generation, leading to flaccid paralysis and respiratory failure.[3][5]

Experimental Methodologies

The gold standard for characterizing the effects of neurotoxins on sodium channels is the whole-cell patch-clamp electrophysiology technique. This method allows for precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.

Detailed Protocol: Whole-Cell Patch-Clamp Analysis of Toxin Effects

  • Cell Preparation:

    • Culture a cell line (e.g., HEK293) stably or transiently expressing the specific mammalian sodium channel α-subunit of interest (e.g., Nav1.3, Nav1.7).

    • Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal density.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with CsOH. (Note: Cesium and fluoride are used to block potassium and calcium channels, isolating the sodium current).

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull a glass micropipette to a resistance of 2-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the "whole-cell" configuration.

  • Voltage Protocols & Data Acquisition:

    • Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure all channels are in a resting state.

    • For Tetrodotoxin: Apply a short depolarizing step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current. Record baseline currents, then perfuse the cell with increasing concentrations of TTX and repeat the voltage step to determine the concentration-dependent block and calculate the IC50.[9]

    • For this compound: Apply a voltage ramp or a series of depolarizing steps to determine the voltage-dependence of activation. After recording baseline, perfuse with this compound. A characteristic effect will be a shift of the activation curve to more hyperpolarized potentials and the appearance of a non-inactivating, persistent current.

  • Data Analysis:

    • Analyze the recorded currents using specialized software (e.g., pCLAMP, PatchMaster).

    • For TTX, plot the fractional block against the toxin concentration and fit with a Hill equation to derive the IC50.

    • For this compound, measure the shift in the half-activation voltage (V½) and quantify the amplitude of the persistent current as a percentage of the peak transient current.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the distinct mechanisms of action for each toxin.

experimental_workflow cluster_prep Phase 1: Preparation cluster_rec Phase 2: Recording cluster_analysis Phase 3: Analysis cell_prep Cell Culture with Target Nav Subtype patching Establish Whole-Cell Configuration cell_prep->patching solution_prep Prepare Internal & External Solutions solution_prep->patching baseline Record Baseline Sodium Currents patching->baseline toxin_app Perfuse with Toxin (3-DA or TTX) baseline->toxin_app post_rec Record Post-Toxin Sodium Currents toxin_app->post_rec analysis_ttx Calculate % Block & IC50 for TTX post_rec->analysis_ttx analysis_da Measure V½ Shift & Persistent Current for 3-DA post_rec->analysis_da

Caption: Standard experimental workflow for patch-clamp analysis of sodium channel modulators.

mechanism_of_action cluster_channel Sodium Channel Structure cluster_effects Resulting Functional Effect VSD Voltage-Sensing Domain (Site 2) Activation Persistent Activation (Uncontrolled Ion Flow) VSD->Activation causes Pore Outer Pore (Site 1) Block Pore Blockage (No Ion Flow) Pore->Block causes TTX Tetrodotoxin (TTX) TTX->Pore Binds to Site 1 DA3 This compound DA3->VSD Binds to Site 2

Caption: Distinct binding sites and mechanisms of action for TTX and this compound.

Conclusion

The comparison between this compound and Tetrodotoxin highlights the remarkable diversity of molecular strategies employed by natural toxins to modulate ion channel function.

  • Tetrodotoxin serves as the quintessential high-affinity pore blocker.[3][6] Its utility lies in its ability to specifically and potently silence TTX-sensitive sodium channels, making it an indispensable tool for isolating specific neural circuits or studying the contribution of TTX-resistant isoforms in physiological processes like nociception.[3][10]

  • This compound , representing Site 2 toxins, acts as a potent gating modulator that locks the channel in an activated state. This action is invaluable for studying the biophysics of channel activation and inactivation, and for creating experimental models of pathological states characterized by channel hyperexcitability, such as certain types of epilepsy or chronic pain.

For drug development professionals, this distinction is critical. While TTX derivatives might inspire the design of potent channel blockers for indications requiring neural silencing, molecules inspired by this compound could, paradoxically, inform the study of gain-of-function channelopathies and the screening of drugs designed to counteract such states. The choice of toxin is therefore entirely dependent on the specific research question, with TTX being the tool for inhibition and this compound the tool for studying persistent activation.

References

Unveiling the Binding Site of 3-Deoxyaconitine on the Sodium Channel Alpha Subunit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding site of 3-Deoxyaconitine on the voltage-gated sodium channel (Nav) alpha subunit. Due to the limited direct experimental data on this compound, this guide leverages extensive research on its parent compound, aconitine, and other toxins that interact with the same neurotoxin receptor site. We compare this binding site with that of a well-characterized sodium channel blocker, Tetrodotoxin (TTX), to highlight the distinct mechanisms of action.

Overview of Binding Sites on the Sodium Channel Alpha Subunit

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] The pore-forming alpha subunit is the primary target for a variety of neurotoxins and therapeutic drugs. These ligands bind to distinct sites on the alpha subunit, modulating channel function in different ways. This guide focuses on two key sites:

  • Neurotoxin Receptor Site 2: Located within the inner pore of the channel, this site is the target for lipid-soluble toxins like aconitine, batrachotoxin (BTX), and veratridine.[2][3] These molecules typically cause persistent activation of the sodium channel by inhibiting inactivation and shifting the voltage-dependence of activation to more negative potentials.[4][5]

  • Neurotoxin Receptor Site 1: Situated in the outer vestibule of the channel pore, this site is targeted by pore-blocking toxins such as Tetrodotoxin (TTX) and saxitoxin (STX).[2] These toxins physically occlude the pore, preventing the passage of sodium ions.[6]

Comparative Analysis of this compound and Tetrodotoxin Binding

Based on its structural similarity to aconitine, this compound is presumed to bind to neurotoxin receptor site 2. The following sections and tables compare the characteristics of this binding site with that of TTX at site 1.

Data Presentation: Ligand Binding Characteristics
FeatureThis compound (presumed, based on Aconitine)Tetrodotoxin (TTX)
Binding Site Neurotoxin Receptor Site 2 (Inner Pore)Neurotoxin Receptor Site 1 (Outer Vestibule)
Location on Alpha Subunit Within the central cavity, involving the S6 transmembrane segments of all four domains (I-IV).[3][4]At the extracellular entrance of the pore, formed by the P-loops between S5 and S6 segments of all four domains.[2][6]
Mechanism of Action Allosteric modulation, causing persistent channel activation.[5][7]Pore blockage, inhibiting ion permeation.[6]
Key Interacting Residues Aromatic and hydrophobic residues within the S6 segments. For example, studies on batrachotoxin, which also binds to site 2, have identified critical residues in the IVS6 segment.[3][8]Acidic residues forming two rings in the P-loops, often referred to as the DEKA and EEMD motifs in different channel isoforms.[9]
State Dependence Preferential binding to the open state of the channel.[10]Binds to both open and closed states, effectively blocking the pore regardless of the channel's conformational state.[9]
Binding Affinity (Kd) For Aconitine, the dissociation constant (Kd) is reported to be in the micromolar range (e.g., 1.2 µM in rats).[11]High affinity, typically in the low nanomolar range.[12]

Experimental Protocols for Binding Site Confirmation

The determination of ligand binding sites on ion channels relies on a combination of electrophysiological, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis Coupled with Electrophysiology

This technique is fundamental for identifying specific amino acid residues involved in ligand binding. By mutating a candidate residue and observing the effect on ligand sensitivity, researchers can pinpoint critical interaction points.

Experimental Protocol:

  • Mutagenesis: A point mutation is introduced into the cDNA of the sodium channel alpha subunit using a commercially available kit (e.g., QuikChange XL II Site-Directed Mutagenesis Kit).[13] This involves designing mutagenic primers that contain the desired nucleotide change.[14][15] The plasmid containing the wild-type channel cDNA serves as a template for PCR, which generates the mutated plasmid.[16]

  • Verification: The entire coding sequence of the mutated channel is sequenced to confirm the desired mutation and rule out any unintended mutations.[13]

  • Heterologous Expression: The wild-type and mutant channel cDNAs are transfected into a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, for expression.[17]

  • Whole-Cell Patch-Clamp Recording: Sodium currents are recorded from the transfected cells using the whole-cell patch-clamp technique.[18] Cells are voltage-clamped, and a series of voltage steps are applied to elicit sodium currents.

  • Data Analysis: The effect of the ligand (e.g., this compound or TTX) on the sodium current is measured. The concentration-response relationship is determined to calculate the IC50 (for inhibitors) or EC50 (for activators). A significant change in these values between the wild-type and mutant channels indicates that the mutated residue is involved in binding.[19]

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to its receptor. Competition binding assays, where an unlabeled ligand competes with the radiolabeled ligand, are used to determine the binding affinity of the unlabeled compound.

Experimental Protocol for [³H]-Saxitoxin Binding Assay (for Site 1 Ligands):

  • Membrane Preparation: A rat brain membrane preparation, which is rich in sodium channels, is prepared and stored at -80°C.[20]

  • Assay Setup: The assay is typically performed in a 96-well microtiter filter plate.[21] Each well contains the rat brain membrane preparation, a known concentration of [³H]-saxitoxin ([³H]-STX), and varying concentrations of the unlabeled competitor ligand (e.g., TTX).

  • Incubation: The plate is incubated at 4°C for a sufficient time to reach binding equilibrium.[22]

  • Filtration: The mixture is filtered through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The radioactivity on the filter, representing the bound [³H]-STX, is measured using a scintillation counter.[23]

  • Data Analysis: The amount of bound [³H]-STX is plotted against the concentration of the unlabeled competitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50 of the competitor, from which the binding affinity (Ki) can be calculated.[21]

Visualizing Binding Sites and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the concepts discussed in this guide.

Signaling Pathways and Binding Site Locations

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NaV Sodium Channel Alpha Subunit Extracellular Intracellular TTX Tetrodotoxin (TTX) TTX->NaV:f0 Binds to Site 1 (Outer Vestibule) DOA This compound DOA->NaV:f1 Binds to Site 2 (Inner Pore)

Caption: Comparative binding sites of Tetrodotoxin and this compound.

Experimental Workflow for Binding Site Identification

cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Heterologous Expression cluster_electrophysiology Electrophysiology A Design Mutagenic Primers B PCR with Wild-Type Plasmid A->B C Transform and Select Mutants B->C D Sequence Verify Mutation C->D E Transfect HEK293 Cells D->E F Culture Cells for 24-48h E->F G Whole-Cell Patch-Clamp F->G H Apply Ligand G->H I Measure Sodium Current H->I J Analyze Change in IC50/EC50 I->J cluster_assay Competition Binding Assay Receptor Sodium Channel Receptor Bound_Complex [3H]-Saxitoxin-Receptor Complex Receptor->Bound_Complex Radioligand [3H]-Saxitoxin Radioligand->Bound_Complex Competitor Unlabeled Ligand (e.g., TTX) Competitor->Receptor Competes with Radioligand Measurement Measure Radioactivity Bound_Complex->Measurement Quantify Bound Radioligand

References

Replicating published findings on the spasmolytic activity of 3-Deoxyaconitine

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Conflicting Preclinical Data and Methodologies for a Diterpenoid Alkaloid

This guide provides a comparative analysis for researchers seeking to replicate and understand the published findings related to the bioactivity of 3-Deoxyaconitine on smooth muscle. A significant challenge in the literature is the conflicting evidence regarding its effects, with some data pointing to spasmogenic (contraction-inducing) activity while the broader class of diterpenoid alkaloids, to which it belongs, is investigated for spasmolytic (relaxation-inducing) properties. This document aims to present the available data objectively, provide detailed experimental protocols for assessment, and contextualize the findings with established spasmolytic agents.

Comparative Analysis of Bioactive Compounds

The primary compound of interest, this compound, is compared against two standard spasmolytic agents, Papaverine and Verapamil, which operate through distinct mechanisms of action.

CompoundReported Activity on Intestinal Smooth MusclePotency (EC50/IC50)Mechanism of ActionTissue Model
This compound Spasmogenic (Induces Spasms)EC50 = 100 nMNot definitively characterized for spasmolysis; known to interact with voltage-gated sodium channels.Isolated Rabbit Small Intestine
Papaverine Spasmolytic (Inhibits Contractions)IC50 ≈ 3.53 µM (on nerve-mediated contractions)[1][2]Non-specific phosphodiesterase (PDE) inhibitor, leading to increased intracellular cAMP and cGMP.[3]Guinea-Pig Ileum[1][2] / Rat Ileum[3][4]
Verapamil Spasmolytic (Inhibits Contractions)Potent inhibition of KCI and Acetylcholine-induced contractions (specific IC50 varies with developmental stage and agonist).[5][6][7]L-type voltage-gated calcium channel (VGCC) blocker.[7]Guinea-Pig Ileum[5] / Rat Intestine[6][7][8]

Note on this compound: The reported spasmogenic effect stands in contrast to studies on other aconitine-type alkaloids which have shown spasmolytic potential. This discrepancy is a critical area for further investigation. The mechanism of action for its reported spasmogenic effect is likely related to its known activity as a modulator of voltage-gated sodium channels, which can lead to depolarization and contraction.

Experimental Protocols

To rigorously assess the spasmolytic or spasmogenic activity of a test compound like this compound, an isolated organ bath experiment is the standard methodology.

Tissue Preparation
  • Animal Model: Male Wistar rats (200-250g) or Dunkin-Hartley guinea pigs (300-350g) are commonly used. Animals are euthanized by cervical dislocation followed by exsanguination, in accordance with ethical guidelines.

  • Tissue Isolation: A segment of the distal ileum or jejunum is quickly excised and placed in freshly prepared, oxygenated Tyrode's or Krebs-Henseleit physiological salt solution at 37°C.

  • Preparation: The intestinal segment is gently cleared of its contents. Pieces of approximately 2 cm in length are cut and mounted vertically in an isolated organ bath (10-20 mL capacity). One end is attached to a fixed hook at the bottom of the chamber, and the other end is tied to an isometric force transducer.

Experimental Setup and Equilibration
  • Organ Bath: The chamber contains physiological salt solution maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).

  • Tension: An initial resting tension of 1.0 g is applied to the tissue.

  • Equilibration: The tissue is allowed to equilibrate for a period of 60 minutes. During this time, the bath solution is replaced every 15 minutes. Spontaneous contractions should stabilize.

Assessment of Spasmolytic Activity
  • Induction of Contraction: A sustained contraction is induced by adding a spasmogen to the organ bath. Common choices include:

    • High Potassium Chloride (KCl): Typically 60-80 mM. This induces contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.

    • Acetylcholine (ACh) or Carbachol: Typically 1 µM. These are muscarinic receptor agonists that induce contraction through receptor-mediated signaling pathways.[9]

  • Cumulative Addition of Test Compound: Once the induced contraction reaches a stable plateau, the test compound (e.g., this compound) or a standard spasmolytic (e.g., Papaverine, Verapamil) is added to the bath in a cumulative, concentration-dependent manner.

  • Data Recording: The relaxation of the tissue is recorded as a percentage reversal of the induced contraction. The concentration of the test compound is increased stepwise until maximum relaxation is achieved or a concentration limit is reached.

  • Data Analysis: The results are expressed as the mean ± standard error of the mean (SEM). The IC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated by non-linear regression analysis of the concentration-response curves.

Assessment of Spasmogenic Activity
  • Baseline Recording: After the equilibration period, the baseline spontaneous activity of the tissue is recorded.

  • Cumulative Addition of Test Compound: The test compound is added to the bath in increasing cumulative concentrations.

  • Data Recording and Analysis: The increase in contractile force from the baseline is measured. The EC50 value (the concentration that produces 50% of the maximum contraction) can be calculated.

Visualizing Experimental and Molecular Pathways

To clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying signaling pathway of smooth muscle contraction and relaxation.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis p1 Euthanize Animal (e.g., Rat, Guinea Pig) p2 Isolate Intestinal Segment (e.g., Ileum, Jejunum) p1->p2 p3 Mount Tissue in Organ Bath p2->p3 e1 Equilibrate Tissue (60 min, 37°C, 1g tension) p3->e1 e2 Induce Sustained Contraction (Add Spasmogen, e.g., KCl, ACh) e1->e2 e3 Add Test Compound (Cumulative Concentrations) e2->e3 e4 Record Isometric Tension (Measure Relaxation) e3->e4 a1 Calculate % Inhibition of Contraction e4->a1 a2 Generate Concentration- Response Curve a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for Isolated Organ Bath Spasmolytic Assay.

G cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway Spasmogen Spasmogen (e.g., ACh, High K+) Receptor Receptor / Channel Activation Spasmogen->Receptor Ca_Influx ↑ Intracellular Ca2+ Receptor->Ca_Influx Calmodulin Ca2+ binds Calmodulin Ca_Influx->Calmodulin MLCK_A Myosin Light Chain Kinase (MLCK) (Active) Calmodulin->MLCK_A Myosin_P Myosin-P + Actin MLCK_A->Myosin_P Phosphorylation Contraction Contraction Myosin_P->Contraction Myosin Myosin + Actin Myosin_P->Myosin Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Breaks down cAMP->MLCK_A Inhibits MLCK_I MLCK (Inactive) MLCP Myosin Light Chain Phosphatase (MLCP) MLCP->Myosin_P Dephosphorylates Relaxation Relaxation Myosin->Relaxation Verapamil Verapamil Verapamil->Ca_Influx Blocks Ca2+ Influx

Caption: Signaling Pathways in Smooth Muscle Contraction & Relaxation.

References

Safety Operating Guide

Prudent Disposal of 3-Deoxyaconitine: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 3-Deoxyaconitine in a laboratory setting. Given the high toxicity of the parent compound, aconitine, a conservative approach is mandated for handling and disposal of this derivative.

Hazard Assessment

While a supplier Safety Data Sheet (SDS) may classify this compound as not a hazardous substance, it is structurally related to aconitine, a potent cardiotoxin and neurotoxin. Aconitine and related alkaloids are known to be highly toxic. Therefore, for the safety of all personnel, this compound must be handled and disposed of as an acutely toxic hazardous waste.

Key Safety Precautions:

  • Always handle this compound in a designated area, preferably within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

Spill Management

In the event of a spill, immediate action is critical to prevent exposure and contamination.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Don Appropriate PPE: Before cleaning, don a second pair of nitrile gloves, a disposable gown, and respiratory protection if there is a risk of aerosolization.

  • Contain the Spill: For solid spills, gently cover with an absorbent material designated for chemical spills. For liquid spills, use absorbent pads to contain the spill.

  • Decontamination:

    • Prepare a 1 M sodium hydroxide (NaOH) solution.

    • Carefully apply the NaOH solution to the spill area, ensuring complete saturation.

    • Allow a contact time of at least one hour to facilitate the hydrolysis of the ester groups, which is known to reduce the toxicity of aconitine alkaloids.

  • Clean-up:

    • Collect all contaminated materials (absorbent pads, cleaning materials, and contaminated PPE) in a designated hazardous waste container.

    • Wipe the spill area with a detergent solution, followed by a final rinse with water.

  • Waste Disposal: All materials used for spill clean-up must be disposed of as hazardous waste.

Disposal of Unused this compound and Contaminated Materials

All unused this compound, as well as any materials that have come into contact with it (e.g., pipette tips, vials, gloves), must be disposed of as hazardous chemical waste.

Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.

Decontamination of Laboratory Equipment

All non-disposable equipment that has been in contact with this compound must be thoroughly decontaminated.

Equipment Decontamination Protocol:

  • Initial Rinse: Carefully rinse the equipment with a suitable solvent (e.g., ethanol or methanol) to remove gross contamination. Collect the rinsate as hazardous waste.

  • Hydrolysis: Immerse the equipment in a 1 M sodium hydroxide solution for at least one hour.

  • Final Cleaning: Wash the equipment with a laboratory detergent and rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Quantitative Data Summary

ParameterValue/Instruction
Decontaminating Agent 1 M Sodium Hydroxide (NaOH)
Contact Time for Decontamination Minimum 1 hour
Waste Classification Acutely Toxic Hazardous Waste
Hazard Communication Label waste containers with "Hazardous Waste," "this compound," and appropriate GHS pictograms.
Spill Kit Contents Chemical absorbent, 1 M NaOH solution, dedicated waste bags/container, and appropriate PPE.

Disposal Workflow

cluster_prep Preparation & Handling cluster_disposal Waste Collection cluster_storage Interim Storage cluster_final Final Disposal PPE Wear Appropriate PPE FumeHood Work in Fume Hood CollectWaste Collect all this compound waste in a dedicated container FumeHood->CollectWaste Generate Waste LabelWaste Label container as 'Hazardous Waste' with chemical name and pictograms CollectWaste->LabelWaste StoreWaste Store sealed container in a designated Satellite Accumulation Area LabelWaste->StoreWaste EHS Contact Environmental Health & Safety (EHS) for pickup StoreWaste->EHS FinalDisposal Dispose according to institutional and regulatory guidelines EHS->FinalDisposal

Essential Safety and Handling Protocols for 3-Deoxyaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 3-Deoxyaconitine, a diterpene alkaloid. While some safety data sheets may classify this compound as non-hazardous, its structural relationship to highly toxic Aconitum alkaloids, such as aconitine, necessitates that it be handled with extreme caution as a potent substance. The following procedures are designed to ensure the safety of all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (Double-Gloved) - Disposable, fluid-resistant lab coat with knit cuffs - ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles - A full-face shield should be worn over safety glasses or goggles[1] - NIOSH-approved P100 respirator or a powered air-purifying respirator (PAPR)
Handling Solutions - Disposable Nitrile Gloves (Double-Gloved) - Disposable, fluid-resistant lab coat with knit cuffs - Chemical splash goggles - A face shield should be worn over goggles when there is a splash hazard[1]
General Laboratory Operations - Disposable Nitrile Gloves - Lab coat - Safety glasses with side shields

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow must be adhered to at all times.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (e.g., Fume Hood) don_ppe Don Full PPE prep_area->don_ppe Enter weigh Weighing and Aliquoting don_ppe->weigh Proceed dissolve Dissolution in Solvent weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Complete doff_ppe Doff PPE decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures:

  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.

  • Donning PPE: Before entering the designated handling area, don the appropriate PPE as specified in the table above. Ensure gloves are worn over the cuffs of the lab coat.

  • Weighing and Aliquoting: Use a balance within the fume hood. Handle the compound with care to avoid generating dust. Use tools such as spatulas and weighing paper, which should be disposed of as contaminated waste.

  • Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and a "Potent Compound" warning.

  • Experimental Use: When using solutions of this compound, handle with the same level of care as the solid form. Avoid direct contact with skin and eyes.

  • Decontamination: After handling, decontaminate all surfaces and equipment. A solution of detergent and water is generally effective, followed by a rinse with an appropriate solvent if necessary.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Disposable items should be placed in a designated waste bag. Reusable items should be cleaned thoroughly.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:
  • Solid Waste: All solid waste, including unused compound, contaminated gloves, weighing paper, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Waste Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. It is recommended to label the waste as "Toxic Alkaloid Waste" to ensure appropriate handling by disposal personnel. The recommended disposal method is to double bag the waste and dispose of it in municipal waste where permitted, however, burning is not recommended as it could release toxic alkaloids[2].

Given the potency of related Aconitum alkaloids, where as little as 2.0 mg can be fatal, treating this compound with the highest level of precaution is paramount for ensuring laboratory safety[3]. Always consult your institution's safety protocols and personnel for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxyaconitine
Reactant of Route 2
3-Deoxyaconitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.